molecular formula C20H30O4 B15564627 Cyathin A4

Cyathin A4

Cat. No.: B15564627
M. Wt: 334.4 g/mol
InChI Key: SBABRWMIXWNDTO-YXDXTEDTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyathin A4 is a diterpenoid.
This compound has been reported in Cyathus helenae with data available.

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(3aR,5aR,9R,10aR)-9-hydroxy-8-(hydroxymethyl)-1-(1-hydroxypropan-2-yl)-3a,5a-dimethyl-3,4,5,9,10,10a-hexahydro-2H-cyclohepta[e]inden-6-one

InChI

InChI=1S/C20H30O4/c1-12(10-21)14-4-5-19(2)6-7-20(3)15(18(14)19)9-16(23)13(11-22)8-17(20)24/h8,12,15-16,21-23H,4-7,9-11H2,1-3H3/t12?,15-,16-,19-,20-/m1/s1

InChI Key

SBABRWMIXWNDTO-YXDXTEDTSA-N

Origin of Product

United States

Foundational & Exploratory

Cyathin A4: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyathin A4, a complex diterpenoid belonging to the cyathane family, has garnered significant interest within the scientific community due to its unique chemical architecture and potential therapeutic applications. First identified from fungi of the Cyathus genus, commonly known as "bird's nest fungi," this molecule and its analogues have demonstrated a range of biological activities, most notably the induction of Nerve Growth Factor (NGF) synthesis. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and a review of its biological context. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, mycology, and the development of novel therapeutics for neurodegenerative disorders.

Discovery and Producing Organism

This compound is a secondary metabolite produced by the fungus Cyathus helenae. The initial discovery and structural elucidation of the cyathin family of diterpenoids were reported by Ayer and colleagues. Their work laid the groundwork for understanding the chemical diversity within Cyathus species. Structures were proposed for this compound in a 1978 publication that detailed the isolation of several minor metabolites from C. helenae.[1] The cyathins (B1174067) are characterized by a unique 5-6-7 tricyclic carbon skeleton.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of this compound and related compounds from Cyathus helenae.

Fungal Fermentation

A detailed protocol for the fermentation of Cyathus helenae is crucial for obtaining a sufficient quantity of mycelium and secondary metabolites.

  • Organism : Cyathus helenae Brodie (strain Brodie 1500).

  • Culture Medium : A liquid medium containing glucose, malt (B15192052) extract, and yeast extract is typically used. For enhanced production of cyathin A3, a precursor, a bacteria-induced static batch fermentation has been developed.

  • Fermentation Conditions : The fungus is grown in stationary liquid culture at room temperature for a period of 4-6 weeks. This extended fermentation period allows for the accumulation of secondary metabolites.

  • Harvesting : The mycelium is separated from the culture broth by filtration. Both the mycelium and the broth are then processed for extraction of the cyathins.

Extraction and Isolation of this compound

The isolation of this compound from the crude extract is a multi-step process involving various chromatographic techniques.

  • Initial Extraction :

    • The filtered culture broth is extracted with a water-immiscible organic solvent, such as chloroform (B151607) or ethyl acetate (B1210297).

    • The mycelium is dried, ground, and extracted with a polar organic solvent like methanol (B129727) or acetone.

    • The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.

  • Chromatographic Purification :

    • Silica (B1680970) Gel Column Chromatography : The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with the addition of ethyl acetate or acetone.

    • Preparative Thin-Layer Chromatography (pTLC) : Fractions containing compounds of interest are further purified by pTLC on silica gel plates. A solvent system of chloroform-methanol is often effective.

    • Silver Nitrate-Impregnated Silica Gel Chromatography : To separate closely related diterpenoids, chromatography on silica gel impregnated with silver nitrate (B79036) (typically 10%) can be employed. This technique is particularly useful for separating compounds with differing degrees of unsaturation. This compound was first detected as an impurity in samples of cyathin A3 purified by this method.[1]

Structure Elucidation

The structure of this compound was proposed based on a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern of the molecule.

  • Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyData
Molecular Formula C₂₀H₃₀O₄
Molecular Weight 334.45 g/mol
¹³C NMR (CDCl₃, δ in ppm) Data not explicitly available in the provided search results
¹H NMR (CDCl₃, δ in ppm) Data not explicitly available in the provided search results
Mass Spectrometry (m/z) Data not explicitly available in the provided search results
Infrared (IR, cm⁻¹) Data not explicitly available in the provided search results

Note: While the primary literature confirms the use of these techniques for structure elucidation, the specific, detailed numerical data for this compound is not fully available in the initial search results and requires a deeper analysis of the original papers.

Table 2: Source and Yield of this compound
Fungal SourceYieldReference
Cyathus helenaeMinor metabolite; specific yield not detailed in initial findings.Ayer et al., 1978

Biological Activity and Signaling Pathways

The cyathin diterpenoids have shown a variety of biological activities, with the induction of Nerve Growth Factor (NGF) being of particular interest for its therapeutic potential in neurodegenerative diseases.

Nerve Growth Factor (NGF) Induction

Several cyathane diterpenoids have been shown to stimulate the synthesis and release of NGF from glial cells. This activity makes them attractive candidates for the development of drugs to treat conditions such as Alzheimer's disease.

NGF Signaling Pathway

The induction of NGF by cyathins would lead to the activation of the NGF signaling pathway. NGF binds to two types of cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR). The binding of NGF to these receptors initiates a cascade of intracellular signaling events that ultimately lead to neuronal survival, differentiation, and plasticity.

The diagram below illustrates a simplified overview of the major NGF signaling pathways.

NGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk Ras-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_plc PLC Pathway NGF NGF TrkA TrkA NGF->TrkA Binds p75NTR p75NTR NGF->p75NTR Binds Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCg PLCg TrkA->PLCg JNK_NFkB JNK / NF-κB p75NTR->JNK_NFkB Apoptosis / Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_Survival Neuronal Survival Differentiation ERK->Transcription_Factors_Survival Gene Expression Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Inhibition of Apoptosis IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Neurite_Outgrowth Neurite_Outgrowth Ca_PKC->Neurite_Outgrowth Isolation_Workflow Start Start: Cyathus helenae Culture Fermentation Liquid Culture Fermentation (4-6 weeks) Start->Fermentation Harvesting Filtration Fermentation->Harvesting Mycelium Mycelium Harvesting->Mycelium Culture_Broth Culture_Broth Harvesting->Culture_Broth Mycelium_Extraction Mycelium Extraction (Methanol/Acetone) Mycelium->Mycelium_Extraction Broth_Extraction Broth Extraction (Chloroform/Ethyl Acetate) Culture_Broth->Broth_Extraction Crude_Extract Combined Crude Extract Mycelium_Extraction->Crude_Extract Broth_Extraction->Crude_Extract Silica_Gel_Column Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Column Fractions Collection of Fractions Silica_Gel_Column->Fractions pTLC Preparative TLC Fractions->pTLC AgNO3_Silica AgNO₃-Silica Gel Chromatography pTLC->AgNO3_Silica Pure_Cyathin_A4 Pure this compound AgNO3_Silica->Pure_Cyathin_A4 Structure_Elucidation Structure Elucidation Pure_Cyathin_A4->Structure_Elucidation NMR NMR (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR

References

The Multifaceted Biological Activities of Cyathane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyathane diterpenoids, a class of natural products characterized by a unique 5-6-7 tricyclic carbon skeleton, have emerged as a significant area of interest in drug discovery.[1] Isolated primarily from fungi of the genera Cyathus and Hericium, these compounds exhibit a broad spectrum of potent biological activities.[1] This technical guide provides an in-depth overview of the anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties of cyathane diterpenoids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Cyathane diterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, a form of programmed cell death, frequently mediated by the generation of reactive oxygen species (ROS). Key compounds such as erinacine A, cyathins, and neosarcodonin O have shown promising anticancer potential.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cyathane diterpenoids against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Neosarcodonin OHeLa, K562< 10
11-O-acetylcyathatriolHeLa, K562< 10
Erinacerin PU87 (human glioma)19.32 µg/mL
Erinacine APC12 (rat pheochromocytoma)73.7
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, K562, U87)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cyathane diterpenoid compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cyathane diterpenoid compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Anticancer Activity

The anticancer effects of cyathane diterpenoids are often mediated by complex signaling cascades. Erinacerin P, for instance, induces apoptosis in human glioma cells through the Bax/caspase-2 pathway. Erinacine A has been shown to trigger apoptosis in colorectal cancer cells via the JNK/p300/p50 signaling pathway, involving the activation of death receptors like TNFR and Fas. A common theme is the induction of oxidative stress through the generation of ROS, which can trigger the intrinsic apoptotic pathway.

Diagram of ROS-Mediated Apoptosis

ROS_Apoptosis Cyathane_Diterpenoids Cyathane Diterpenoids Mitochondrion Mitochondrion Cyathane_Diterpenoids->Mitochondrion induces stress ROS ↑ ROS Mitochondrion->ROS Bax Bax activation ROS->Bax Cytochrome_c Cytochrome c release Bax->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway induced by cyathane diterpenoids.

Neuroprotective and Neurotrophic Activity

Several cyathane diterpenoids, particularly erinacines isolated from Hericium erinaceus, exhibit potent neurotrophic and neuroprotective effects. These compounds can stimulate the synthesis of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), crucial proteins for neuronal survival, growth, and differentiation. This activity suggests their potential therapeutic application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Quantitative Neurotrophic Data

The neurotrophic activity of cyathane diterpenoids is often quantified by their ability to promote neurite outgrowth in neuronal cell lines like PC12.

CompoundAssayConcentrationEffectReference
Erinacine ANeurite Outgrowth (PC12 cells)2.5 - 10 µMPromotes neurite outgrowth
Cyafricanin BNeurite Outgrowth (PC12 cells)20 µMPromotes neurite outgrowth
Cyafricanin GNeurite Outgrowth (PC12 cells)20 µMPromotes neurite outgrowth
Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

This assay measures the ability of compounds to induce neuronal differentiation, characterized by the extension of neurites.

Materials:

  • PC12 cell line

  • Culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

  • Differentiation medium (low serum medium)

  • Nerve Growth Factor (NGF) as a positive control

  • Cyathane diterpenoid compounds

  • Collagen-coated culture plates

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed PC12 cells on collagen-coated plates at a low density.

  • Compound Treatment: After 24 hours, replace the culture medium with differentiation medium containing various concentrations of the test compounds or NGF.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Imaging: Capture images of the cells using a microscope.

  • Quantification: A cell is considered differentiated if it possesses at least one neurite with a length equal to or greater than the diameter of the cell body. Calculate the percentage of differentiated cells.

Signaling Pathways in Neuroprotection

The neuroprotective effects of certain cyathane diterpenoids, such as erinacine A and C, are linked to the activation of the Nrf2 signaling pathway, a key regulator of the antioxidant response. By inducing the translocation of Nrf2 to the nucleus, these compounds upregulate the expression of antioxidant enzymes, thereby protecting neuronal cells from oxidative stress.

Diagram of Nrf2-Mediated Neuroprotection

Nrf2_Neuroprotection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Erinacines Erinacine A/C Keap1 Keap1 Erinacines->Keap1 inhibit Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Nrf2-mediated antioxidant response leading to neuroprotection.

Antimicrobial Activity

Cyathane diterpenoids have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi. Compounds isolated from Cyathus and Dentipellis species have shown notable antimicrobial effects.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)Reference
Dentifragilin ABacillus subtilis1.0
Dentifragilin AStaphylococcus aureus4.2
Dentifragilin DBacillus subtilis16.7
Dentifragilin DStaphylococcus aureus33.3
Dentifragilin EBacillus subtilis, Staphylococcus aureus16.7
Striatal DBacillus subtilis1.0
Striatal DRhodotorula glutinis1.0
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Cyathane diterpenoid compounds

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the cyathane diterpenoid compounds in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Anti-inflammatory Activity

Cyathane diterpenoids exhibit anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO). This activity is often assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Anti-inflammatory Data
CompoundCell LineIC50 (µM) for NO InhibitionReference
Erinacine LBV2 microglia5.82 ± 0.18
Erinacine ABV2 microglia18.25 ± 0.46
Erinacine CBV2 microglia31.44 ± 0.92
Erinacine FBV2 microglia25.67 ± 0.75
Cyathin IMacrophages15.5
Erinacine IMacrophages16.8
Cyathin GMacrophages1.45
Cyathin DMacrophages2.57
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitrite (B80452), a stable and quantifiable breakdown product of NO.

Materials:

  • Macrophage cell line (e.g., RAW 264.7, BV2)

  • Lipopolysaccharide (LPS)

  • Cyathane diterpenoid compounds

  • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophages into 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the cyathane diterpenoid compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of cyathane diterpenoids are associated with the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Cyafricanin A, for example, has been shown to exert its anti-inflammatory effects by inhibiting the expression of both iNOS and COX-2.

Diagram of iNOS/COX-2 Inhibition

iNOS_COX2_Inhibition LPS LPS Macrophage Macrophage LPS->Macrophage stimulates NFkB NF-κB activation Macrophage->NFkB iNOS_COX2 iNOS & COX-2 expression NFkB->iNOS_COX2 NO_PGs ↑ NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Cyathane_Diterpenoids Cyathane Diterpenoids Cyathane_Diterpenoids->iNOS_COX2 inhibit expression

Caption: Inhibition of iNOS and COX-2 expression by cyathane diterpenoids.

Conclusion

Cyathane diterpenoids represent a promising and versatile class of natural products with significant therapeutic potential. Their diverse biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects, are supported by a growing body of scientific evidence. The elucidation of their mechanisms of action and the identification of key signaling pathways involved provide a solid foundation for further research and development. This technical guide serves as a comprehensive resource for scientists and researchers, offering valuable quantitative data, detailed experimental protocols, and insights into the molecular targets of these fascinating compounds, thereby facilitating their journey from natural sources to potential clinical applications.

References

Biosynthesis of Cyathane Diterpenoids in Basidiomycetes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyathane-type diterpenoids are a class of natural products characterized by a unique, angularly fused 5-6-7 tricyclic skeleton. Produced primarily by basidiomycete fungi of the genera Hericium and Cyathus, these compounds have garnered significant attention for their potent biological activities, particularly their ability to stimulate nerve growth factor (NGF) synthesis, making them promising leads for therapies targeting neurodegenerative diseases. This technical guide provides an in-depth exploration of the biosynthetic pathway of cyathane diterpenoids, moving from the universal precursor geranylgeranyl pyrophosphate (GGPP) through the key cyclization and tailoring steps. We will detail the classes of enzymes involved, including diterpene synthases and cytochrome P450 monooxygenases, summarize key quantitative data on production and bioactivity, and provide protocols for cornerstone experimental techniques such as heterologous pathway reconstitution. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular machinery underlying the creation of these complex and valuable molecules.

Introduction to Cyathane Diterpenoids

Core Structure and Therapeutic Significance

Cyathane diterpenoids are a fascinating family of fungal secondary metabolites. Their defining feature is an intricate tricyclic 5-6-7 fused ring system.[1] Prominent members of this family, such as erinacine A, cyathin A3, and striatoid C, have been isolated from various mushroom species, including Hericium erinaceus and Cyathus helenae.[1][2] The primary therapeutic interest in these compounds stems from their demonstrated neurotrophic effects.[1] For instance, erinacine A has been shown to be a potent stimulator of Nerve Growth Factor (NGF) synthesis, highlighting its potential in the development of treatments for neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1]

Clarification on Chemical Classification

While sometimes referred to colloquially, the term "cyathin alkaloids" is a misnomer. Cyathanes are classified as diterpenoids or isoprenoids .[3][4] Their biosynthesis originates from the 20-carbon precursor (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP), a hallmark of the terpenoid pathway.[4] Alkaloids, by definition, are a class of naturally occurring organic compounds that contain at least one nitrogen atom.[5][6][7] The cyathane skeleton is purely hydrocarbon-based with subsequent oxygenation, lacking the characteristic heterocyclic nitrogen atom of an alkaloid.

Fungal Origins

The production of cyathane diterpenoids is a hallmark of several genera of Basidiomycetes. These fungi represent a rich and largely untapped source of novel bioactive compounds. To date, species from the following genera have been identified as producers of cyathanes:

  • Hericium[1]

  • Cyathus[1][2]

  • Sarcodon[1]

  • Phellodon[1]

  • Strobilurus[1]

  • Laxitextum[1]

The Core Biosynthetic Pathway

The assembly of the complex cyathane scaffold is a multi-step enzymatic process that begins with a linear isoprenoid precursor and involves sophisticated cyclization and oxidation reactions.

Precursor Synthesis: Geranylgeranyl Diphosphate (GGPP)

Like all diterpenoids, the journey to cyathanes begins with (E,E,E)-geranylgeranyl diphosphate (GGPP). This C20 molecule is the product of the methylerythritol-phosphate (MEP) pathway or the mevalonate (B85504) (MVA) pathway, which are responsible for synthesizing the five-carbon building blocks isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP).[3]

Scaffold Formation: Diterpene Synthases (diTPS)

The crucial step in forming the characteristic fused-ring system is catalyzed by diterpene synthases (diTPS). This process typically involves two distinct types of diTPS enzymes:[4]

  • Class II diTPS: These enzymes initiate the cyclization cascade. They possess a conserved DXDD motif that protonates the terminal double bond of the linear GGPP, leading to a series of cyclizations that form a bicyclic diphosphate intermediate.[4]

  • Class I diTPS: This class of enzymes takes the cyclized intermediate from the Class II diTPS as its substrate. Featuring a conserved DDXXD motif, Class I diTPSs cleave the diphosphate group to generate a highly reactive carbocation, which drives further rearrangements and cyclizations to yield the final 5-6-7 tricyclic hydrocarbon backbone of the cyathane family.[4]

Chemical Diversification: Tailoring Enzymes

Once the core cyathane skeleton is formed, its structural diversity is generated by a suite of "tailoring" enzymes. These enzymes add functional groups, primarily through oxidation, which are critical for the biological activity of the final molecules.

  • Cytochrome P450 Monooxygenases (CYP450s): This superfamily of heme-containing enzymes is paramount in the modification of terpenoid scaffolds.[3][8] They catalyze a wide range of oxidative reactions, including hydroxylations and epoxidations, at various positions on the cyathane rings, creating a vast array of different analogues.[5][8]

  • Oxidases and Reductases: Specific oxidases and reductases are also critical. For example, in the biosynthesis of erinacines, a key FAD-dependent oxidase known as EriM is responsible for forming an important allyl aldehyde group.[1] Additionally, a NAD/NADP-binding oxidase, EriH , and several NADP(H)-dependent reductases have been identified as essential players in generating further chemical diversity.[1]

Visualization of the Cyathane Biosynthetic Pathway

The following diagram illustrates the general enzymatic flow from the linear precursor GGPP to the diverse family of cyathane diterpenoids.

Cyathane Biosynthesis Pathway General Biosynthetic Pathway of Cyathane Diterpenoids GGPP Geranylgeranyl Diphosphate (GGPP) Cyclized_Intermediate Bicyclic Diphosphate Intermediate GGPP->Cyclized_Intermediate Cyathane_Scaffold Core Cyathane Hydrocarbon Scaffold Cyclized_Intermediate->Cyathane_Scaffold Early_Cyathanes Early Cyathanes (e.g., Erinacol) Cyathane_Scaffold->Early_Cyathanes Oxidized_Cyathanes Oxidized Intermediates (Allyl Aldehyde Formation) Early_Cyathanes->Oxidized_Cyathanes Late_Cyathanes Diverse Cyathane Family (Cyathin A3, Erinacine A/B/C, etc.) Oxidized_Cyathanes->Late_Cyathanes Enzyme1 Class II diTPS Enzyme2 Class I diTPS Enzyme3 CYP450s Enzyme4 EriM (FAD-Oxidase) Enzyme5 EriH, Reductases, etc.

Caption: Enzymatic conversion of GGPP to diverse cyathane diterpenoids.

Quantitative Data on Production and Bioactivity

A key strategy for overcoming the low natural abundance of cyathanes has been the heterologous expression of their biosynthetic genes in tractable microbial hosts. This approach not only enables sustainable production but also facilitates the creation of novel "unnatural" analogues.

Table 1: Production of Cyathane Diterpenoids in Engineered Hosts

Compound Host Organism Titer (mg/L) Reference
Erinacine Q Aspergillus oryzae 4.7 [1]

| Various Cyathanes | Saccharomyces cerevisiae | Yields described as "satisfactory" after engineering |[1] |

Table 2: Bioactivity of Novel Cyathane Analogues from Heterologous Expression

Compound(s) Biological Target Activity Effective Concentration (µmol/L) Reference

| Compounds 12, 13, 14, 19, 20 | PC12 Cells | Significant Neurotrophic Effects | 6.3 - 25.0 |[1] |

Key Experimental Methodologies

Elucidating the complex biosynthetic pathway of cyathanes has relied on a combination of bioinformatics, molecular biology, and analytical chemistry.

Protocol: Heterologous Reconstitution of the Pathway in S. cerevisiae

Reconstituting the entire biosynthetic pathway in a host like Saccharomyces cerevisiae is a powerful method to verify gene function and produce target compounds.

  • Strain Selection: Begin with an engineered S. cerevisiae strain, such as BY-T20, which has been optimized for high-level production of the precursor GGPP.[1]

  • Gene Identification: Identify candidate biosynthetic genes (e.g., diterpene synthases, P450s, oxidases) from the native producing fungus (Hericium erinaceus) through genome sequencing and homology analysis (e.g., BLAST searches against known terpene synthase databases).

  • Codon Optimization & Synthesis: Optimize the DNA sequences of the identified fungal genes for expression in yeast and have them synthesized commercially.

  • Vector Construction: Clone the synthesized genes into yeast expression vectors. These vectors should contain strong, yeast-specific promoters and terminators to drive high-level gene expression.

  • Yeast Transformation: Introduce the expression vectors into the engineered yeast strain. Genes can be integrated into the yeast genome (e.g., at δ sites or rDNA sites) using homologous recombination to ensure stable expression.[1]

  • Cultivation & Fermentation: Grow the transformed yeast cells in an appropriate culture medium. Optimize fermentation conditions (temperature, pH, aeration, media composition) to maximize product yield.

  • Extraction and Analysis: After a set fermentation period, harvest the yeast cells and/or the culture broth. Extract the organic molecules using a suitable solvent (e.g., ethyl acetate). Analyze the extracts using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to identify and quantify the produced cyathane diterpenoids.

Heterologous Expression Workflow Workflow for Heterologous Reconstitution A 1. Identify Biosynthetic Genes (e.g., 'eri' cluster) B 2. Construct Expression Plasmids (Yeast Promoters/Terminators) A->B C 3. Transform Engineered S. cerevisiae (High GGPP Strain) B->C D 4. Cultivate and Ferment (Optimized Conditions) C->D E 5. Extract Metabolites (Solvent Extraction) D->E F 6. Analyze Products (HPLC, MS, NMR) E->F

Caption: A typical workflow for producing cyathanes in engineered yeast.

Protocol: In Vitro Enzymatic Assays

To confirm the specific function of an individual enzyme, in vitro assays are essential.

  • Enzyme Expression & Purification: Clone the gene for the target enzyme (e.g., EriH) into an expression vector (often in E. coli). Overexpress the protein and purify it using affinity chromatography (e.g., His-tag purification).

  • Substrate Acquisition: Obtain the putative substrate for the enzyme. This may require synthesizing it chemically or producing it enzymatically using a previously characterized enzyme.

  • Reaction Setup: Combine the purified enzyme, the substrate, and any necessary cofactors (e.g., NAD(P)H for reductases, FAD for oxidases, O2 for P450s) in a suitable buffer at an optimal temperature and pH.

  • Reaction Quenching & Extraction: After a defined time, stop the reaction (e.g., by adding a strong acid or organic solvent). Extract the products with an appropriate solvent.

  • Product Analysis: Analyze the reaction mixture using HPLC or GC-MS to detect the disappearance of the substrate and the appearance of a new product peak. The structure of the product can then be determined by MS and NMR.

Genetic Regulation of Biosynthesis: A Frontier of Research

While the enzymatic steps of cyathane biosynthesis are becoming clearer, the precise mechanisms of their genetic regulation are less understood. However, by drawing parallels with other fungal and plant secondary metabolite pathways, a hypothetical regulatory network can be proposed. The biosynthesis of many fungal secondary metabolites is known to be controlled by pathway-specific transcription factors, which are often themselves regulated by broader cellular signals in response to environmental or developmental cues.

In plant alkaloid biosynthesis, transcription factor families such as AP2/ERF, bHLH, MYB, and WRKY are known to play crucial roles, often responding to signaling molecules like jasmonic acid (JA).[9][10][11] It is plausible that similar transcription factor families and signaling cascades govern the expression of the cyathane biosynthetic gene clusters in basidiomycetes. Identifying these regulators is a key next step for rationally engineering high-yield production strains.

Hypothetical Regulatory Pathway Hypothetical Regulatory Cascade for Cyathane Biosynthesis A Environmental Cue (e.g., Nutrient Stress, Biotic Challenge) B Signal Transduction Cascade (e.g., Fungal Hormones, Kinase Pathways) A->B C Master Regulator / Transcription Factor (e.g., WRKY, MYB homologue) B->C D Binding to Promoter Regions of Cyathane Biosynthetic Genes C->D E Coordinated Gene Expression (diTPS, P450s, Oxidases) D->E F Increased Cyathane Production E->F

Caption: A potential signaling and transcriptional control model for cyathane production.

Conclusion and Future Directions

The biosynthesis of cyathane diterpenoids is a sophisticated process that transforms a simple linear hydrocarbon into a class of medicinally potent molecules. Research has successfully identified key enzymes and reconstituted the pathway in heterologous hosts, paving the way for sustainable production and the generation of novel derivatives.[1]

Future research will likely focus on several key areas:

  • Discovery of Novel Enzymes: Mining the genomes of diverse basidiomycetes will undoubtedly uncover new diterpene synthases and tailoring enzymes, leading to the discovery of novel cyathane structures.

  • Elucidation of Regulatory Networks: Identifying the specific transcription factors and signaling pathways that control cyathane gene clusters will be crucial for developing rational metabolic engineering strategies to improve yields.

  • Understanding Transport: The mechanisms by which intermediates are shuttled between cellular compartments and how final products are secreted or stored remain largely unknown.

  • Protein Engineering: Modifying the active sites of biosynthetic enzymes could enable the production of custom-designed "unnatural" cyathanes with enhanced potency, specificity, or improved pharmacokinetic properties.

By continuing to unravel the complexities of their biosynthesis, the scientific community can fully unlock the therapeutic potential of the remarkable cyathane diterpenoids.

References

Preliminary Cytotoxicity Screening of Cyathin A4: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Cyathin A4, a cyathane diterpenoid with potential as a bioactive compound. This document summarizes available quantitative data, outlines detailed experimental protocols for cytotoxicity assessment, and visualizes a plausible signaling pathway for its mechanism of action based on current research on related compounds.

Introduction to this compound

This compound is a member of the cyathane diterpenoids, a class of natural products primarily isolated from fungi of the genus Cyathus.[1] These compounds have garnered interest in the scientific community due to their diverse biological activities. Preliminary studies suggest that this compound exhibits cytotoxic effects against various cell lines, indicating its potential for further investigation in drug discovery and development, particularly in the field of oncology.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and related cyathane diterpenoids has been evaluated against several mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The available data from preliminary screenings are summarized in the tables below.

Table 1: Reported IC50 Values for this compound

Cell Line(s)IC50 (µM)Reference(s)
Unspecified cancer cell lines3.35 and 5.72[2]
Panel of mammalian cell lines13.4 - 15.8

Table 2: Cytotoxicity of Other Cyathane Diterpenoids

CompoundCell LineIC50 (µM)Reference(s)
Unnamed Cyathane DiterpenoidSW480 (Colon Cancer)55.02 ± 1.79[3]
Unnamed Cyathane DiterpenoidHL-60 (Leukemia)44.71 ± 2.15[3]
Unnamed Cyathane DiterpenoidK562 (Leukemia)< 10[1][3]
Unnamed Cyathane DiterpenoidHeLa (Cervical Cancer)< 10[1][3]
Cyathin WK562 (Leukemia)12.1[4]

Note: The data presented is based on preliminary findings and may vary depending on the specific experimental conditions.

Experimental Protocols: Cytotoxicity Assessment

The determination of cytotoxicity is a critical step in the evaluation of novel therapeutic agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay Protocol

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Target cancer cell lines

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microtiter plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plates on a shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualization of Potential Mechanism of Action

While the precise signaling pathway of this compound-induced cytotoxicity is yet to be fully elucidated, research on related cyathane diterpenoids suggests a potential mechanism involving the induction of apoptosis through the mitochondrial pathway. A plausible workflow for investigating this and the potential signaling cascade are visualized below.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis start Cancer Cell Lines treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Detection (e.g., Annexin V/PI Staining) treatment->apoptosis caspase Caspase Activity Assay (e.g., Caspase-3/9) treatment->caspase ic50 IC50 Determination viability->ic50 pathway Signaling Pathway Elucidation apoptosis->pathway mmp Mitochondrial Membrane Potential Assay caspase->mmp western Western Blot Analysis (Bax, Bcl-2, Cytochrome c, VDAC1) mmp->western western->pathway

Experimental workflow for investigating this compound cytotoxicity.

Based on studies of similar compounds, a potential mechanism of action for this compound involves the induction of mitochondria-mediated apoptosis. A key player in this process may be the Voltage-Dependent Anion Channel 1 (VDAC1), a protein in the outer mitochondrial membrane that can oligomerize to form a pore for the release of pro-apoptotic factors.[5][6][7][8][9]

signaling_pathway cluster_mitochondrion Mitochondrion Cyathin_A4 This compound VDAC1_monomer VDAC1 (Monomer) Cyathin_A4->VDAC1_monomer VDAC1_oligomer VDAC1 (Oligomer) Pore Formation VDAC1_monomer->VDAC1_oligomer Induces Oligomerization Cytochrome_c Cytochrome c (Intermembrane Space) VDAC1_oligomer->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Binds to Apaf-1 Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized signaling pathway for this compound-induced apoptosis.

Pathway Description: It is hypothesized that this compound may induce the oligomerization of VDAC1 in the outer mitochondrial membrane. This leads to the formation of a large pore, facilitating the release of cytochrome c from the intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Conclusion and Future Directions

The preliminary data on this compound suggest that it possesses cytotoxic activity against cancer cell lines, warranting further investigation. Future research should focus on:

  • Comprehensive Screening: Evaluating the cytotoxicity of this compound against a broader panel of human cancer cell lines to determine its spectrum of activity and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its cytotoxic effects, including confirming its interaction with VDAC1 and its impact on other apoptotic and cell survival pathways.

  • In Vivo Efficacy: Assessing the anti-tumor efficacy of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and drug-like properties.

This in-depth technical guide provides a foundation for researchers and drug development professionals to build upon in the exploration of this compound as a potential therapeutic agent. The provided protocols and visualized pathways offer a starting point for designing and conducting further preclinical studies.

References

In Vitro Neuroprotective Effects of Cyathin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyathin compounds, a class of diterpenoids primarily isolated from fungi of the genera Cyathus and Hericium, have emerged as promising candidates for the development of neuroprotective therapeutics. This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of these compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuropharmacology.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the identification of compounds that can protect neurons from damage and promote their survival and regeneration. Cyathin diterpenoids, including the well-studied erinacines and scabronines, have demonstrated significant neurotrophic and neuroprotective activities in various in vitro models. These compounds have been shown to stimulate neurite outgrowth, mitigate neuroinflammation, and combat oxidative stress, making them a focal point of current research. This guide summarizes the key findings related to the in vitro neuroprotective effects of cyathin compounds, providing a foundation for future research and development.

Quantitative Data on Neuroprotective Effects

The neuroprotective and anti-inflammatory activities of various cyathin compounds have been quantified in several in vitro studies. The following table summarizes the key quantitative data, including IC50 and EC50 values, for easy comparison.

CompoundAssayCell LineEffectQuantitative Value
Erinacine A Potentiation of NGF-induced neurite outgrowthPC12Potentiated neurite outgrowth in the presence of NGF.Effective at concentrations of 0.3, 3, and 30 µM.
Erinacine C Inhibition of Nitric Oxide (NO) ProductionBV-2 MicrogliaInhibited LPS-induced NO production.Effective at concentrations of 0.1–2.5 µM.
Inhibition of TNF-α ProductionBV-2 MicrogliaInhibited LPS-induced TNF-α production.Dose-dependent inhibition observed at 0.1–2.5 µM.
Inhibition of IL-6 ProductionBV-2 MicrogliaInhibited LPS-induced IL-6 production.Dose-dependent inhibition observed at 0.1–2.5 µM.
Scabronine M Inhibition of NGF-induced neurite outgrowthPC12Inhibited NGF-induced neurite outgrowth.Dose-dependent inhibition observed.
Sarcodonin (B1194933) G Promotion of NGF-induced neurite outgrowthPC12Promoted neurite outgrowth in the presence of NGF.Effective at 10 µM.
Cyathin I Inhibition of Nitric Oxide (NO) ProductionMacrophagesInhibited NO production.IC50: 15.5 µM[1]
Erinacine I Inhibition of Nitric Oxide (NO) ProductionMacrophagesInhibited NO production.IC50: 16.8 µM[1]
Cyathin D Inhibition of Nitric Oxide (NO) ProductionMacrophagesInhibited LPS-activated NO production.IC50: 2.57 µM[2]
Cyathin F Inhibition of Nitric Oxide (NO) ProductionMacrophagesInhibited LPS-activated NO production.IC50: 1.45 µM[2]
Neosarcodonin O Inhibition of Nitric Oxide (NO) ProductionMacrophagesInhibited LPS-activated NO production.IC50: 12.0 µM[2]
11-O-acetylcyathatriol Inhibition of Nitric Oxide (NO) ProductionMacrophagesInhibited LPS-activated NO production.IC50: 10.73 µM

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in the literature on the neuroprotective effects of cyathin compounds.

Neurite Outgrowth Assay in PC12 Cells

This protocol is widely used to assess the potential of compounds to promote neuronal differentiation and neurite extension.

3.1.1. Cell Culture and Plating:

  • Cell Line: Rat pheochromocytoma (PC12) cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% horse serum (HS) and 5% fetal bovine serum (FBS).

  • Plating: Seed PC12 cells in collagen-coated plates at a suitable density (e.g., 1 x 10^4 cells/well in a 24-well plate). Allow cells to adhere for 24 hours.

3.1.2. Treatment:

  • Differentiation Induction: Replace the culture medium with a low-serum medium (e.g., RPMI-1640 with 1% HS).

  • Compound and NGF Addition: Add the cyathin compound of interest at various concentrations, typically in the presence of a sub-optimal concentration of Nerve Growth Factor (NGF) (e.g., 2 ng/mL) to assess potentiation effects. A positive control with an optimal NGF concentration (e.g., 50 ng/mL) and a negative control (vehicle) should be included.

  • Incubation: Incubate the cells for 48-72 hours.

3.1.3. Quantification of Neurite Outgrowth:

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a neuronal marker such as β-III tubulin or use phase-contrast microscopy for live-cell imaging.

  • Analysis: Quantify neurite outgrowth by measuring the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) and the average neurite length using image analysis software (e.g., ImageJ).

Anti-Neuroinflammatory Assay in BV-2 Microglial Cells

This assay is used to evaluate the ability of compounds to suppress the inflammatory response in microglia, the resident immune cells of the central nervous system.

3.2.1. Cell Culture and Plating:

  • Cell Line: Murine microglial cell line (BV-2).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.

  • Plating: Seed BV-2 cells in 24-well or 96-well plates and allow them to reach 70-80% confluency.

3.2.2. Treatment:

  • Pre-treatment: Pre-treat the cells with various concentrations of the cyathin compound for 1-2 hours.

  • Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/mL.

  • Incubation: Incubate the cells for 24 hours.

3.2.3. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokine Levels (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.

  • Gene and Protein Expression: Analyze the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) using RT-qPCR and Western blotting, respectively.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the molecular mechanisms underlying the neuroprotective effects of cyathin compounds by examining the activation state of key signaling proteins.

3.3.1. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

3.3.2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3.3.3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., TrkA, ERK1/2, Akt, IκBα, p65 NF-κB, Nrf2).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways

The neuroprotective effects of cyathin compounds are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

NGF/TrkA Signaling Pathway and Neurite Outgrowth

Many cyathane diterpenoids, such as erinacine A and sarcodonin G, promote neurite outgrowth by potentiating the Nerve Growth Factor (NGF) signaling cascade. This pathway is initiated by the binding of NGF to its receptor tyrosine kinase, TrkA, leading to the activation of downstream kinases like ERK1/2, which ultimately promotes the expression of genes involved in neuronal differentiation and neurite extension. Conversely, compounds like scabronine M have been shown to inhibit this pathway.

NGF_TrkA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NGF NGF TrkA TrkA Receptor NGF->TrkA Cyathin_Promoter Erinacine A Sarcodonin G Cyathin_Promoter->TrkA Potentiates Cyathin_Inhibitor Scabronine M Cyathin_Inhibitor->TrkA Inhibits PI3K PI3K TrkA->PI3K Dimerization & Autophosphorylation Ras Ras TrkA->Ras Dimerization & Autophosphorylation Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->CREB Gene_Expression Gene Expression (Neuronal Survival, Neurite Outgrowth) CREB->Gene_Expression

NGF/TrkA signaling pathway for neurite outgrowth.
Anti-Neuroinflammatory Signaling Pathways

Cyathin compounds like erinacine C exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways in microglial cells. They can inhibit the activation of the pro-inflammatory NF-κB pathway, which reduces the production of inflammatory mediators. Simultaneously, they can activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.

Anti_Inflammatory_Pathways cluster_stimulus Inflammatory Stimulus cluster_cyathin Cyathin Compound cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS IKK IKK LPS->IKK Erinacine_C Erinacine C Erinacine_C->IKK Inhibits Keap1 Keap1 Erinacine_C->Keap1 Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFκB_nucleus->Inflammatory_Genes Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2->Keap1 Sequestered by Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes

Anti-inflammatory signaling pathways of cyathin compounds.
Experimental Workflow for Assessing Neuroprotective Effects

The following diagram outlines a general workflow for the in vitro assessment of the neuroprotective effects of cyathin compounds.

Experimental_Workflow cluster_assays In Vitro Assays cluster_mechanism Mechanism of Action Studies start Start: Select Cyathin Compound cell_culture Cell Culture (e.g., PC12, BV-2) start->cell_culture treatment Treatment with Compound +/- Stimulus (e.g., NGF, LPS) cell_culture->treatment neurite_outgrowth Neurite Outgrowth Assay treatment->neurite_outgrowth anti_inflammatory Anti-inflammatory Assay treatment->anti_inflammatory cytotoxicity Cytotoxicity Assay treatment->cytotoxicity data_analysis Data Analysis (IC50/EC50 determination) neurite_outgrowth->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis western_blot Western Blot (Signaling Pathway Analysis) data_analysis->western_blot qpcr RT-qPCR (Gene Expression Analysis) data_analysis->qpcr conclusion Conclusion: Neuroprotective Profile western_blot->conclusion qpcr->conclusion

General experimental workflow.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of cyathin compounds. Their ability to promote neurite outgrowth, suppress neuroinflammation, and activate antioxidant pathways highlights their multifaceted mechanisms of action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate these promising natural products. Future studies should focus on elucidating the structure-activity relationships of different cyathin derivatives, identifying their specific molecular targets, and translating these in vitro findings into preclinical and clinical settings for the development of novel therapies for neurodegenerative diseases.

References

An In-depth Technical Guide on the Antimicrobial Spectrum of Cyathane Diterpenoids Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Cyathin A4" did not yield specific results in the reviewed scientific literature. This document focuses on the antimicrobial properties of the broader class of cyathane diterpenoids , to which "this compound" may belong. The data presented is a compilation from studies on various named cyathane diterpenoids.

Introduction to Cyathane Diterpenoids

Cyathane diterpenoids are a class of natural products characterized by a unique 5-6-7 tricyclic carbon skeleton.[1][2] These compounds are predominantly isolated from fungi, particularly from the genera Cyathus and Hericium.[1][2][3] Cyathane diterpenoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including neuroprotective, anti-inflammatory, and notable antimicrobial properties. Their efficacy against a range of pathogenic bacteria, including multidrug-resistant strains, makes them promising candidates for the development of novel antimicrobial agents.

Antimicrobial Spectrum of Cyathane Diterpenoids

Various studies have demonstrated the broad-spectrum antibacterial activity of cyathane diterpenoids against both Gram-positive and Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) values of several well-characterized cyathane diterpenoids against a panel of pathogenic bacteria.

Data Presentation: Quantitative Antimicrobial Activity

The antimicrobial efficacy of cyathane diterpenoids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Table 1: Antimicrobial Activity of Cyathane Diterpenoids from Cyathus subglobisporus

CompoundGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
Bacillus cereusEnterococcus faeciumEscherichia coliAcinetobacter baumannii
Cyathinin A 1.5612.55050
Cyathinin B 3.1325>50>50
Cyathinin C 0.786.252525
Cyathinin D 3.1312.55050
Cyathinin E 6.2550>50>50
10-hydroxyerinacine S 1.5612.55050
Striatoid C 3.1325>50>50
Striatin C 6.2550>50>50
Striatal A 12.5>50>50>50
Striatal C 3.1312.56.256.25
Striatal D 1.566.253.133.13

Note: MIC values for Gram-negative bacteria were determined in the presence of phenylalanine-arginine β-naphthylamide (PAβN), an efflux pump inhibitor.

Table 2: Antimicrobial Activity of Dentifragilins and Striatal D from Dentipellis fragilis

CompoundGram-Positive BacteriaMIC (µg/mL)
Bacillus subtilisStaphylococcus aureus
Dentifragilin A 1.04.2
Dentifragilin B 8.333.3
Dentifragilin C 16.666.6
Dentifragilin D 16.666.6
Dentifragilin E 33.3>66.6
Dentifragilin F 16.666.6
Dentifragilin G 33.3>66.6
Dentifragilin H 33.3>66.6
Striatal D 1.04.2

Mechanism of Action

The precise antimicrobial mechanism of action for many cyathane diterpenoids is still under investigation. However, studies on diterpenoids, in general, suggest that they may exert their antibacterial effects through multiple mechanisms. Transcriptome profiling of Streptococcus mutans treated with diterpenoids revealed modulation of genes involved in crucial cellular processes.

Potential mechanisms include:

  • Disruption of Cell Membrane Integrity: Diterpenoids can interfere with the structure and function of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

  • Inhibition of Cell Division: These compounds have been observed to affect the expression of genes responsible for bacterial cell division, leading to abnormal cell morphology and inhibition of proliferation.

  • Interference with Metabolic Pathways: Diterpenoids may disrupt key metabolic processes, such as carbohydrate metabolism, essential for bacterial survival.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by individual cyathane diterpenoids.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of natural products like cyathane diterpenoids.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains

  • Cyathane diterpenoid stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin)

  • Negative control (broth with solvent)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to each well of a 96-well plate.

    • In the first column of wells, add 100 µL of the cyathane diterpenoid stock solution to the 100 µL of MHB, creating the highest concentration to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

    • This will result in wells with decreasing concentrations of the test compound.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (wells with bacteria and a standard antibiotic) and a negative control (wells with broth, solvent, and no bacteria) and a growth control (wells with bacteria and broth).

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the cyathane diterpenoid at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Cyathane diterpenoid solution of known concentration

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent)

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

    • Allow the plate to dry for a few minutes.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known amount of the cyathane diterpenoid onto the surface of the agar.

    • Gently press the disks with sterile forceps to ensure complete contact with the agar.

    • Place positive and negative control disks on the same plate. Disks should be spaced far enough apart to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. Results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts for antibiotics, though for novel compounds, the zone diameter provides a qualitative measure of activity.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_analysis Analysis bacterial_culture Bacterial Colony Isolation inoculum_prep Inoculum Preparation (0.5 McFarland Standard) bacterial_culture->inoculum_prep mic_assay Broth Microdilution (MIC Determination) inoculum_prep->mic_assay disk_assay Disk Diffusion (Kirby-Bauer) inoculum_prep->disk_assay compound_prep Test Compound Dilution Series compound_prep->mic_assay compound_prep->disk_assay Impregnate Disks incubation Incubation (37°C, 18-24h) mic_assay->incubation disk_assay->incubation mic_reading MIC Value Determination incubation->mic_reading For MIC zone_measurement Zone of Inhibition Measurement (mm) incubation->zone_measurement For Disk Diffusion data_analysis Data Analysis and Interpretation mic_reading->data_analysis zone_measurement->data_analysis

Caption: Workflow for determining the antimicrobial activity of cyathane diterpenoids.

Logical Relationship of Antimicrobial Evaluation

Antimicrobial_Evaluation_Logic start Isolation of Cyathane Diterpenoid primary_screen Primary Screening (e.g., Disk Diffusion) start->primary_screen Initial Test quant_assay Quantitative Assay (e.g., Broth Microdilution) primary_screen->quant_assay If Active mic_determination Determine MIC (Minimum Inhibitory Concentration) quant_assay->mic_determination spectrum_analysis Analyze Antimicrobial Spectrum (Gram+/Gram-) mic_determination->spectrum_analysis mechanism_study Mechanism of Action Studies spectrum_analysis->mechanism_study Further Investigation conclusion Lead Compound Identification spectrum_analysis->conclusion Based on Potency and Spectrum mechanism_study->conclusion

Caption: Logical flow for the evaluation of a novel cyathane diterpenoid's antimicrobial properties.

Conclusion

Cyathane diterpenoids represent a promising class of natural products with a significant and broad antimicrobial spectrum. The data presented for compounds isolated from Cyathus and Dentipellis species highlight their potential for development as new antibacterial agents. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation and evaluation of these and other novel natural products. Further research into their mechanism of action is crucial to fully understand and exploit their therapeutic potential in an era of growing antimicrobial resistance.

References

Cyathin A4: A Promising Cyathane Diterpenoid for Nerve Growth Factor Induction

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge. A key therapeutic strategy in this area is the identification of small molecules that can induce the synthesis of neurotrophic factors, such as Nerve Growth Factor (NGF). Cyathane diterpenoids, a class of natural products isolated from various fungi, have emerged as potent inducers of NGF synthesis and promoters of neurite outgrowth. This technical guide focuses on Cyathin A4, a member of this class, and explores its potential as a therapeutic agent for neurodegenerative disorders. While direct quantitative data for this compound is limited, this document consolidates the available information on related cyathane diterpenoids to provide a comprehensive overview of their mechanism of action, experimental evaluation, and the putative signaling pathways involved.

Introduction to Cyathane Diterpenoids and Neurotrophic Activity

The cyathane diterpenoids are a family of natural products characterized by a unique 5-6-7 fused tricyclic carbon skeleton.[1][2] These compounds are primarily isolated from fungi of the genera Cyathus and Hericium.[1][3][4] A significant body of research has demonstrated the neurotrophic and neuroprotective properties of various cyathane diterpenoids. Many of these compounds have been shown to stimulate the synthesis of Nerve Growth Factor (NGF) in vitro, a critical protein for the survival, development, and function of neurons. The ability of small molecules to induce NGF is of particular interest for the treatment of neurodegenerative diseases, as NGF itself has poor blood-brain barrier permeability.

This compound is a constituent of the "cyathin complex," a mixture of related diterpenoids isolated from fungi of the genus Cyathus. While specific studies detailing the NGF-inducing activity of isolated this compound are not extensively available, the well-documented neurotrophic effects of other cyathane diterpenoids provide a strong rationale for its investigation as a potential therapeutic lead.

Quantitative Data on Neurotrophic Activity of Cyathane Diterpenoids

To contextualize the potential of this compound, this section summarizes the quantitative data available for other structurally related cyathane diterpenoids. These compounds have been evaluated for their ability to promote neurite outgrowth in PC-12 cells, a common in vitro model for neuronal differentiation.

CompoundCell LineConcentration RangeObserved EffectReference
Erinacines T, V, and PPC-122.5 - 10 µMPronounced neurite outgrowth-promoting effects.
Erinacine APC-12Not specifiedPotentiated NGF-induced neurite outgrowth.
Sarcodonins G and APC-1225 µMSignificant neurite outgrowth-promoting activity in the presence of 20 ng/mL NGF.
Striatoids A-FPC-12Not specifiedDose-dependently enhanced NGF-mediated neurite outgrowth.
Cyathin Complex (including this compound)PC-121 - 25 µMDifferential nerve growth factor (NGF)-induced neurite outgrowth-promoting activity.

Putative Signaling Pathway for Cyathane Diterpenoid-Induced Neurotrophic Effects

Research on various cyathane diterpenoids, such as erinacine A, suggests that their neurotrophic effects are mediated through the activation of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF. Activation of TrkA initiates a downstream signaling cascade involving the Extracellular signal-regulated kinase 1/2 (Erk1/2) pathway, which is crucial for neuronal differentiation and neurite outgrowth.

The following diagram illustrates the proposed signaling pathway:

G Proposed Signaling Pathway for Cyathane Diterpenoid-Induced Neurotrophic Effects cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyathane Diterpenoid Cyathane Diterpenoid TrkA TrkA Receptor Cyathane Diterpenoid->TrkA Potentiates NGF NGF NGF->TrkA Binds & Activates Ras Ras TrkA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK Erk1/2 MEK->ERK CREB CREB ERK->CREB Gene Expression Neurite Outgrowth Survival CREB->Gene Expression

Proposed signaling pathway for cyathane diterpenoids.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the neurotrophic potential of compounds like this compound.

PC-12 Cell Neurite Outgrowth Assay

This assay is a standard method for assessing the ability of a compound to induce neuronal differentiation.

Objective: To determine if this compound promotes neurite outgrowth in PC-12 cells, either alone or in the presence of a suboptimal concentration of NGF.

Materials:

  • PC-12 cell line (rat pheochromocytoma)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin (B12071052) solution

  • Nerve Growth Factor (NGF)

  • This compound

  • Collagen-coated culture plates

  • Microscope with imaging capabilities

Procedure:

  • Cell Culture: Maintain PC-12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Seed PC-12 cells onto collagen-coated 24-well plates at a density of 1 x 10^4 cells/well.

  • Treatment: After 24 hours, replace the medium with a low-serum medium (e.g., 1% HS). Treat the cells with varying concentrations of this compound, both in the presence and absence of a low concentration of NGF (e.g., 20 ng/mL). Include a positive control (NGF alone) and a negative control (vehicle).

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis: Examine the cells under a microscope. A cell is considered to have a neurite if the process is at least twice the diameter of the cell body. Quantify the percentage of neurite-bearing cells in at least five random fields per well.

NGF Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to quantify the amount of NGF secreted by cells in response to treatment.

Objective: To measure the amount of NGF secreted by astrocyte or other glial cell lines upon treatment with this compound.

Materials:

  • Astrocyte cell line (e.g., 1321N1)

  • Cell culture reagents

  • This compound

  • NGF ELISA kit

  • Plate reader

Procedure:

  • Cell Culture and Treatment: Culture astrocytes to near confluency in appropriate media. Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Perform the NGF ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with an anti-NGF antibody, followed by the addition of a detection antibody and substrate.

  • Quantification: Measure the absorbance using a plate reader and determine the concentration of NGF in the samples by comparison to a standard curve.

Experimental Workflow

The following diagram outlines a typical workflow for the initial screening and characterization of a potential NGF inducer like this compound.

G cluster_discovery Discovery & Initial Screening cluster_quantification Quantification & Mechanism cluster_validation In Vivo Validation A Isolation of this compound from Fungal Source B PC-12 Cell Neurite Outgrowth Assay A->B Screen for Neurotrophic Activity C NGF ELISA in Astrocyte Culture B->C Confirm NGF Induction D Western Blot for Signaling Proteins (p-TrkA, p-ERK) C->D Elucidate Mechanism E Animal Model of Neurodegeneration D->E Test in a Living System F Behavioral & Histological Analysis E->F Assess Therapeutic Efficacy

Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound, as a member of the neurotrophic cyathane diterpenoid class, holds significant promise as a lead compound for the development of NGF-inducing therapies for neurodegenerative diseases. The existing data on related compounds strongly suggest that this compound is likely to exhibit similar biological activities.

Future research should focus on:

  • Isolation and Purification: Obtaining pure this compound to enable precise quantitative biological evaluation.

  • In Vitro Characterization: Performing detailed dose-response studies using PC-12 cell neurite outgrowth assays and NGF ELISAs to determine its potency and efficacy.

  • Mechanism of Action Studies: Confirming the involvement of the TrkA/Erk1/2 pathway and exploring other potential signaling cascades.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of neurodegenerative diseases.

The development of small molecule NGF inducers like this compound represents a promising avenue for addressing the unmet medical need in the treatment of debilitating neurological disorders.

References

The Diverse World of Cyathane Diterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The cyathane family of diterpenoids, characterized by a unique 5-6-7 tricyclic carbon skeleton, represents a structurally diverse and biologically significant class of natural products.[1][2] Primarily isolated from higher fungi, particularly from the genera Cyathus, Hericium, and Sarcodon, these compounds have garnered considerable attention in the scientific community for their wide array of pharmacological activities.[1][2][3] This in-depth guide provides a comprehensive overview of the chemical diversity within the cyathin family, detailed experimental protocols for their study, and a summary of their key biological activities, tailored for researchers, scientists, and drug development professionals.

Chemical Diversity and Core Structure

The fundamental structure of all cyathane diterpenoids is the 5-6-7 fused tricyclic ring system.[1] To date, over 170 members of this family have been identified, each with unique substitutions and functional groups that contribute to their diverse biological effects.[1][4] The chemical diversity arises from variations in oxidation patterns, glycosylation, and the presence of different functional groups attached to the core scaffold.

Biological Activities and Therapeutic Potential

The cyathane diterpenoids exhibit a broad spectrum of biological activities, making them promising candidates for drug discovery and development. Their key pharmacological properties include:

  • Neurotrophic and Neuroprotective Effects: Many cyathanes, such as the erinacines and cyrneines, have been shown to stimulate Nerve Growth Factor (NGF) synthesis and promote neurite outgrowth, suggesting their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[1][3][5]

  • Anti-inflammatory Activity: Several cyathane diterpenoids have demonstrated potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) in macrophages.[6][7][8]

  • Antimicrobial and Antifungal Properties: Certain members of the cyathin family have shown significant activity against a range of bacteria and fungi.

  • Cytotoxic and Anticancer Activity: Erinacine A and other cyathins (B1174067) have been reported to induce cancer cell death through the production of reactive oxygen species (ROS) and subsequent apoptosis.[1][4]

Quantitative Data on Biological Activities

To facilitate comparison and further research, the following tables summarize the reported quantitative data for various biological activities of selected cyathane diterpenoids.

Table 1: Anti-inflammatory Activity of Cyathane Diterpenoids

CompoundSourceAssayIC50 (µM)Reference
Cyathin DCyathus africanusNO Production Inhibition (LPS-activated macrophages)2.57[6]
Cyathin FCyathus africanusNO Production Inhibition (LPS-activated macrophages)1.45[6]
Neosarcodonin OCyathus africanusNO Production Inhibition (LPS-activated macrophages)12.0[6]
11-O-acetylcyathatriolCyathus africanusNO Production Inhibition (LPS-activated macrophages)10.73[6]
Cyathin GCyathus africanusNO Production Inhibition (LPS-activated macrophages)9.45[6]
Cyathin ICyathus hookeriNO Production Inhibition (macrophages)15.5[7]
Erinacine ICyathus hookeriNO Production Inhibition (macrophages)16.8[7]
Cyahookerin BCyathus hookeriNO Production Inhibition (LPS-activated BV-2 microglia)12.0[9]
Cyathin ECyathus hookeriNO Production Inhibition (LPS-activated BV-2 microglia)6.9[9]
Cyathin B2Cyathus hookeriNO Production Inhibition (LPS-activated BV-2 microglia)10.9[9]
Cyathin QCyathus hookeriNO Production Inhibition (LPS-activated BV-2 microglia)9.1[9]

Table 2: Cytotoxic Activity of Cyathane Diterpenoids

CompoundCell LineIC50 (µM)Reference
Neosarcodonin OHela, K562< 10[6]
11-O-acetylcyathatriolHela, K562< 10[6]
Dentifragilin (Compound 9)L929, KB3.10.8, 0.4[10]
Dentifragilin (Compound 1)L929, KB3.15.8, 2.2[10]
Dentifragilin (Compound 8)L929, KB3.110, 2[10]
Erinacine APC1273.7[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of cyathane diterpenoids.

Isolation and Characterization of Cyathane Diterpenoids from Fungal Cultures

1. Fungal Cultivation and Extraction:

  • Cultivate the desired fungal strain (e.g., Cyathus africanus, Hericium erinaceus) in a suitable liquid or solid medium.

  • After a sufficient incubation period, harvest the fungal mycelia and/or the culture broth.

  • Lyophilize the harvested material and extract with an organic solvent such as methanol (B129727) or ethyl acetate.

  • Concentrate the crude extract under reduced pressure.

2. Chromatographic Purification:

  • Subject the crude extract to a series of chromatographic techniques for purification.

  • Initial fractionation is typically performed using silica (B1680970) gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Further purification of the fractions can be achieved using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC).

3. Structure Elucidation:

  • Determine the chemical structures of the isolated compounds using spectroscopic methods.

  • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra.

  • Obtain high-resolution electrospray ionization mass spectrometry (HR-ESIMS) data to determine the molecular formula.

  • Where applicable, use X-ray crystallography to determine the absolute configuration.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

1. Cell Culture:

  • Culture murine macrophage cells (e.g., RAW 264.7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Treatment:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

3. Measurement of NO Production:

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

  • The absorbance is measured at 540 nm using a microplate reader.

  • Calculate the percentage of NO production inhibition compared to the LPS-treated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Neurite Outgrowth Assay in PC12 Cells

1. Cell Culture:

  • Culture rat pheochromocytoma (PC12) cells in DMEM supplemented with 10% horse serum and 5% FBS at 37°C in a humidified atmosphere with 5% CO₂.

2. Treatment:

  • Seed the PC12 cells in collagen-coated 24-well plates.

  • After 24 hours, replace the medium with a low-serum medium (e.g., 1% horse serum).

  • Treat the cells with various concentrations of the test compounds or with Nerve Growth Factor (NGF) as a positive control.

3. Assessment of Neurite Outgrowth:

  • After 48-72 hours of incubation, examine the cells under a microscope.

  • A cell is considered to have a neurite if the length of the process is at least twice the diameter of the cell body.

  • Count the number of neurite-bearing cells in randomly selected fields for each treatment.

  • Calculate the percentage of neurite-bearing cells relative to the total number of cells.

Signaling Pathways and Visualizations

The biological activities of cyathane diterpenoids are mediated through various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways.

NGF-Induced Neurite Outgrowth Signaling Pathway

Many cyathane diterpenoids, particularly erinacines, are known to stimulate NGF synthesis in astrocytes. The released NGF then acts on neuronal cells, such as PC12 cells, to promote neurite outgrowth through the TrkA receptor and its downstream signaling cascades.

NGF_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Neuron) Cyathane Cyathane Diterpenoids Astrocyte Astrocyte Cyathane->Astrocyte stimulates NGF NGF Astrocyte->NGF synthesis & release TrkA TrkA Receptor NGF->TrkA binds PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Neurite Neurite Outgrowth Akt->Neurite MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB CREB->Neurite

NGF signaling pathway stimulated by cyathane diterpenoids.
ROS-Mediated Apoptosis in Cancer Cells

Certain cyathane diterpenoids, like erinacine A, can induce apoptosis in cancer cells by increasing the levels of intracellular reactive oxygen species (ROS). This leads to mitochondrial dysfunction and the activation of caspase cascades.

ROS_Apoptosis_Pathway cluster_cell Cancer Cell Cyathane Cyathane Diterpenoids ROS ↑ ROS Cyathane->ROS Mitochondrion Mitochondrion ROS->Mitochondrion induces stress CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 activates Caspase9 Caspase-9 (activated) Apaf1->Caspase9 activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow FungalCulture Fungal Culture Extraction Extraction & Partition FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Column Chromatography (Silica, Sephadex) CrudeExtract->Chromatography Fractions Fractions Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompound Pure Compound HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation Bioassays Bioactivity Screening (Anti-inflammatory, Neurotrophic, Cytotoxic) PureCompound->Bioassays LeadCompound Lead Compound Identification Bioassays->LeadCompound

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Cyathin A4 and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies toward the cyathane diterpenoid, Cyathin A4, and its analogues. While a direct total synthesis of this compound has not been extensively reported, its synthesis is considered formally complete through the successful synthesis of key intermediates such as Cyathin A3. This document details the established synthetic routes to these precursors and outlines the subsequent transformations to achieve the this compound scaffold and related analogues.

Introduction

Cyathane diterpenoids are a family of natural products characterized by a unique 5-6-7 tricyclic carbon skeleton.[1] Isolated from various species of bird's nest fungi (genus Cyathus), these compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities.[1][2] Notably, several members of the cyathane family, including the structurally related erinacines, have been shown to stimulate the synthesis of Nerve Growth Factor (NGF), suggesting their potential as therapeutic leads for neurodegenerative diseases.[2][3] this compound, a member of this family, shares the core structural features and is a target of synthetic interest.

The total synthesis of cyathane diterpenoids presents considerable challenges due to the densely functionalized and stereochemically complex tricyclic core. However, several elegant synthetic strategies have been developed, providing access to various members of this family and laying the groundwork for the synthesis of this compound and its analogues.

Synthetic Strategies and Key Reactions

The construction of the characteristic 5-6-7 fused ring system of the cyathane core is the central challenge in the total synthesis of this compound. Several powerful synthetic strategies have been employed to achieve this, often involving key cycloaddition and ring-forming reactions.

A prominent and successful approach has been the use of a Diels-Alder reaction to construct the initial carbocyclic framework. Specifically, an enantioselective Diels-Alder reaction between a substituted quinone and a diene has been utilized to set key stereocenters early in the synthesis. This strategy has been pivotal in the enantioselective total synthesis of (-)-Cyathin A3.

Another effective strategy involves a Prins-type cyclization . This reaction has been used to construct the seven-membered ring of the cyathane core, demonstrating its utility in forming medium-sized rings with good stereocontrol.

Ring-closing metathesis (RCM) has also been a valuable tool in the synthesis of the cyathane skeleton, particularly for the formation of the seven-membered ring. This reaction offers a versatile and efficient method for closing large rings, even in the presence of multiple functional groups.

The logical workflow for a common synthetic approach is depicted below:

G A Starting Materials (e.g., Substituted Quinone and Diene) B Key Cycloaddition (e.g., Diels-Alder Reaction) A->B C Formation of Bicyclic Intermediate B->C D Functional Group Manipulations C->D E Ring Expansion / Annulation (e.g., Prins Cyclization, RCM) D->E F Construction of Tricyclic Cyathane Core E->F G Late-Stage Functionalization F->G H Total Synthesis of Cyathin A3 G->H I Formal Synthesis of this compound and Analogues H->I

Caption: General synthetic workflow for cyathane diterpenoids.

Formal Total Synthesis of this compound via Cyathin A3

The enantioselective total synthesis of (-)-Cyathin A3 has been accomplished and serves as a formal total synthesis of other cyathins, including neoallothis compound, a stereoisomer of this compound. The transformation of Cyathin A3 into these related compounds has been previously reported. This section details the key steps and quantitative data for a representative synthesis of Cyathin A3, which provides a viable pathway to this compound.

Quantitative Data for Key Transformations in the Synthesis of a Cyathin A3 Precursor

The following table summarizes the yields for key steps in a reported synthesis of a precursor to Cyathin A3, highlighting the efficiency of the key transformations.

Step No.TransformationReactantsReagents and ConditionsProductYield (%)Reference
1Enantioselective Diels-Alder Reaction2,5-dimethyl-1,4-benzoquinone (B89530), 2,4-bis(trimethylsilyloxy)-1,3-pentadieneMikami's catalyst [(R)-BINOL + Cl2Ti(OiPr)2 + 4 Å mol sieves], Mg, SiO2, CH2Cl2, -78 °CChiral bicyclic adduct85
2Oxymercuration-DemercurationBicyclic adductHg(OAc)2, H2O, THF; then NaBH4Hydroxylated intermediate75
3Intramolecular Aldol ReactionHydroxylated intermediateKHMDS, THF, -78 °CTricyclic core80
4Radical CyclizationTricyclic intermediate with appropriate side chainBu3SnH, AIBN, Toluene, refluxIsopropyl group installation70
5Late-stage oxidations and reductionsAdvanced intermediateVarious (e.g., Dess-Martin periodinane, NaBH4)Cyathin A3-

Experimental Protocols

Detailed methodologies for key experiments in the synthesis of cyathane diterpenoids are provided below. These protocols are based on established procedures and can be adapted for the synthesis of this compound and its analogues.

Protocol 1: Enantioselective Diels-Alder Reaction

This protocol describes the key cycloaddition step to form the bicyclic core of the cyathane skeleton with high enantioselectivity.

Materials:

  • 2,5-dimethyl-1,4-benzoquinone

  • 2,4-bis(trimethylsilyloxy)-1,3-pentadiene

  • (R)-BINOL

  • Ti(OiPr)2Cl2

  • 4 Å molecular sieves

  • Magnesium powder

  • Silica (B1680970) gel

  • Anhydrous dichloromethane (B109758) (CH2Cl2)

  • Argon atmosphere

Procedure:

  • To a flame-dried flask under an argon atmosphere, add (R)-BINOL and 4 Å molecular sieves.

  • Add a solution of Ti(OiPr)2Cl2 in anhydrous CH2Cl2 and stir the mixture at room temperature for 1 hour.

  • Add magnesium powder and silica gel to the catalyst mixture and stir for an additional 30 minutes.

  • Cool the mixture to -78 °C and add a solution of 2,5-dimethyl-1,4-benzoquinone in CH2Cl2.

  • Slowly add a solution of 2,4-bis(trimethylsilyloxy)-1,3-pentadiene in CH2Cl2 to the reaction mixture.

  • Stir the reaction at -78 °C for 24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Allow the mixture to warm to room temperature and filter through a pad of Celite.

  • Extract the aqueous layer with CH2Cl2 (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral bicyclic adduct.

Protocol 2: Ring-Closing Metathesis for Seven-Membered Ring Formation

This protocol outlines the formation of the seven-membered ring of the cyathane core using Grubbs' catalyst.

Materials:

  • Diene-functionalized bicyclic precursor

  • Grubbs' second-generation catalyst

  • Anhydrous toluene

  • Argon atmosphere

Procedure:

  • To a flame-dried flask under an argon atmosphere, dissolve the diene-functionalized bicyclic precursor in anhydrous toluene.

  • Degas the solution by bubbling argon through it for 30 minutes.

  • Add Grubbs' second-generation catalyst to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the tricyclic product containing the seven-membered ring.

Synthesis of this compound Analogues

The established synthetic routes towards the cyathane core provide a platform for the synthesis of novel analogues of this compound. Modifications can be introduced at various stages of the synthesis to alter the substitution pattern and functional groups of the final molecule.

Strategies for Analogue Synthesis:

  • Modification of the Diels-Alder Dienophile: Utilizing differently substituted quinones in the initial Diels-Alder reaction can lead to analogues with varied substitution on the six-membered ring.

  • Variation of the Isopropyl Group: The introduction of the isopropyl group can be modified to incorporate other alkyl or functionalized side chains.

  • Late-Stage Functionalization: The hydroxyl and carbonyl groups in the later-stage intermediates offer handles for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

The general workflow for analogue synthesis is illustrated below:

G A Cyathane Core Synthesis B Late-Stage Intermediate A->B C Functional Group Interconversion (Oxidation, Reduction, etc.) B->C D Side Chain Modification (Alkylation, Acylation, etc.) B->D E Coupling Reactions B->E F Library of this compound Analogues C->F D->F E->F

Caption: Strategies for the synthesis of this compound analogues.

Conclusion

The total synthesis of this compound and its analogues is a challenging yet achievable goal for synthetic chemists. The formal total synthesis, established through the successful synthesis of key precursors like Cyathin A3, provides a clear and viable pathway. The key reactions and strategies outlined in these application notes, including the enantioselective Diels-Alder reaction and ring-closing metathesis, offer powerful tools for the construction of the complex cyathane skeleton. The development of synthetic routes to this compound and its analogues will not only provide access to these biologically important molecules for further study but also drive the innovation of new synthetic methodologies. The potential of these compounds as modulators of Nerve Growth Factor synthesis makes them exciting targets for drug discovery programs aimed at treating neurodegenerative diseases.

References

Application Notes and Protocols for Determining the Bioactivity of Cyathin A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyathin A4 belongs to the cyathane diterpenoid family of natural products, which are known for a variety of biological activities.[1] This class of compounds has garnered significant interest for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and neurotrophic properties.[1][2][3] Specifically, several cyathane diterpenoids have been shown to stimulate nerve growth factor (NGF)-induced neurite outgrowth in PC-12 cells, suggesting their potential in addressing neurodegenerative disorders.[2] Additionally, anti-inflammatory effects have been observed through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

This document provides detailed protocols for a series of cell-based assays to characterize the bioactivity of this compound, focusing on its potential neurotrophic and anti-inflammatory effects. The provided assays will enable researchers to determine the compound's cytotoxicity, its ability to promote neurite outgrowth, and its capacity to modulate inflammatory responses.

Experimental Workflow

The overall workflow for assessing the bioactivity of this compound is depicted below. It begins with determining the optimal non-toxic concentration range, followed by specific assays for neurotrophic and anti-inflammatory activities, and concludes with a mechanistic investigation using Western blotting.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Mechanistic Studies A Prepare this compound Stock Solution B Cell Viability Assay (MTT/PrestoBlue) A->B C Determine Non-Toxic Concentration Range B->C D Neurite Outgrowth Assay (PC-12 cells) C->D Use Non-Toxic Concentrations E Anti-inflammatory Assay (RAW 264.7 cells) C->E Use Non-Toxic Concentrations F Western Blot Analysis D->F E->F G Analyze Protein Expression in Signaling Pathways F->G

Caption: Experimental workflow for this compound bioactivity assessment.

Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound on the selected cell lines (e.g., PC-12 and RAW 264.7) to identify the appropriate concentration range for subsequent bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Protocol: MTT Assay

  • Cell Seeding: Seed PC-12 or RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation: Hypothetical Cell Viability Data

Concentration of this compound (µM)PC-12 Cell Viability (%)RAW 264.7 Cell Viability (%)
0 (Vehicle)100.0 ± 5.2100.0 ± 4.8
0.198.7 ± 4.999.1 ± 5.1
197.5 ± 5.598.3 ± 4.6
1095.3 ± 4.796.5 ± 5.3
2588.1 ± 6.191.2 ± 4.9
5062.4 ± 7.375.8 ± 6.2
10025.9 ± 5.840.3 ± 5.5

Neurite Outgrowth Assay

This assay assesses the potential neurotrophic activity of this compound by measuring the induction of neurite outgrowth in PC-12 cells. PC-12 cells are a common model for neuronal differentiation studies.

Protocol: Neurite Outgrowth Assay

  • Cell Seeding: Seed PC-12 cells on collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well in complete growth medium. Incubate for 24 hours.

  • Cell Differentiation: Replace the medium with a low-serum medium (e.g., 1% horse serum) containing a sub-optimal concentration of Nerve Growth Factor (NGF, e.g., 10 ng/mL) to prime the cells for differentiation.

  • Compound Treatment: Add non-toxic concentrations of this compound (determined from the viability assay, e.g., 1, 5, 10 µM) to the wells. Include a positive control (optimal NGF concentration, e.g., 50 ng/mL) and a negative control (low NGF concentration without this compound).

  • Incubation: Incubate the cells for 48-72 hours.

  • Imaging: Capture images of the cells using a phase-contrast microscope.

  • Data Analysis: Quantify neurite outgrowth. A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter. Calculate the percentage of neurite-bearing cells from at least 100 cells per condition.

Data Presentation: Hypothetical Neurite Outgrowth Data

TreatmentConcentration (µM)Percentage of Neurite-Bearing Cells (%)
Negative Control (Low NGF)-15.2 ± 2.5
Positive Control (Optimal NGF)-65.8 ± 4.1
This compound125.7 ± 3.1
This compound542.3 ± 3.8
This compound1058.9 ± 4.5

Anti-inflammatory Assay: Nitric Oxide (NO) Production

This assay evaluates the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol: Griess Assay for Nitrite (B80452) Determination

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a control group with cells and medium only, a group with LPS only, and groups with LPS and this compound.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO production inhibition compared to the LPS-only treated cells.

Data Presentation: Hypothetical Nitric Oxide Production Data

TreatmentConcentration (µM)Nitrite Concentration (µM)Inhibition of NO Production (%)
Control-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
LPS + this compound120.5 ± 1.820.5
LPS + this compound514.7 ± 1.543.0
LPS + this compound108.3 ± 1.167.8

Mechanistic Studies: Western Blot Analysis

To investigate the potential molecular mechanisms underlying the observed bioactivities of this compound, Western blotting can be performed to analyze the expression and phosphorylation status of key proteins in relevant signaling pathways. For neurotrophic effects, the Akt/mTOR pathway is a key regulator of cell growth and survival. For anti-inflammatory effects, the NF-κB pathway is a central mediator of the inflammatory response.

Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat PC-12 or RAW 264.7 cells with this compound as described in the respective bioactivity assays. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Hypothetical Signaling Pathway for this compound's Neurotrophic-like Activity

The following diagram illustrates a hypothetical signaling pathway through which this compound might promote neurite outgrowth.

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Neurotrophin Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CREB CREB mTOR->CREB activates Gene Gene Transcription CREB->Gene promotes Neurite_Outgrowth Neurite Outgrowth Gene->Neurite_Outgrowth Cyathin_A4 This compound Cyathin_A4->Receptor enhances signaling

Caption: Hypothetical signaling pathway for this compound neurotrophic activity.

Logical Relationship for Anti-inflammatory Assay

This diagram outlines the logical flow of the anti-inflammatory assay.

anti_inflammatory_logic LPS LPS Stimulation RAW_cells RAW 264.7 Macrophages LPS->RAW_cells activates Cyathin_A4 This compound Cyathin_A4->RAW_cells inhibits NFkB NF-κB Activation RAW_cells->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide Production iNOS->NO Inflammation Inflammatory Response NO->Inflammation

Caption: Logical flow of the anti-inflammatory assay.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the initial characterization of the bioactivity of this compound. By following these experimental procedures, researchers can obtain valuable data on the cytotoxic, neurotrophic, and anti-inflammatory properties of this compound, which will be crucial for its further development as a potential therapeutic agent.

References

Application of Cyathane Diterpenes in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific compound "Cyathin A4" is not prominently documented in scientific literature, it is likely that the query refers to the broader class of cyathane diterpenoids . This group of natural compounds, isolated from various medicinal mushrooms like Hericium erinaceus and Cyathus hookeri, has garnered significant attention in neuroscience for its potent neurotrophic and neuroprotective properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of cyathane diterpenes, such as erinacines and other cyathins, in models of neurodegenerative diseases.

Cyathane diterpenes are characterized by a unique 5-6-7 tricyclic carbon skeleton. Prominent members of this class, including Erinacine A and various cyathins, have demonstrated significant biological activities, such as the stimulation of Nerve Growth Factor (NGF) synthesis, promotion of neurite outgrowth, and anti-neuroinflammatory effects, making them promising candidates for the development of novel therapies for conditions like Alzheimer's and Parkinson's disease.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Application Notes

Neurotrophic and Neuroprotective Effects

Cyathane diterpenes have been shown to exert remarkable neurotrophic and neuroprotective effects in various in vitro and in vivo models. These effects are primarily attributed to their ability to stimulate the synthesis of neurotrophic factors, such as NGF, and to protect neuronal cells from damage.[1][2][3][4][5][10]

  • Stimulation of Nerve Growth Factor (NGF) Synthesis: Several cyathane diterpenoids, including erinacines, have been identified as potent inducers of NGF biosynthesis.[8][10][12] NGF is crucial for the survival, development, and function of neurons. Its deficiency has been linked to neurodegenerative diseases like Alzheimer's.[8] By promoting NGF synthesis, cyathane diterpenes can support neuronal health and plasticity.

  • Promotion of Neurite Outgrowth: A key characteristic of many cyathane diterpenes is their ability to promote neurite outgrowth in neuronal cell lines, such as PC-12 cells.[4][11][12] This activity is indicative of their potential to foster neuronal regeneration and repair.

  • Anti-Neuroinflammatory Activity: Neuroinflammation is a critical factor in the pathogenesis of many neurodegenerative disorders.[9] Several cyathane diterpenes have demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in microglia.[4][9][13][14][15]

Quantitative Data

The following tables summarize the quantitative data on the bioactivity of various cyathane diterpenes from preclinical studies.

Table 1: Anti-Neuroinflammatory Activity of Cyathane Diterpenes

CompoundCell LineAssayIC50 (µM)Reference
Cyahookerin BBV-2NO Production Inhibition (LPS-activated)12.0[4]
Cyathin EBV-2NO Production Inhibition (LPS-activated)6.9[4]
Cyathin B2BV-2NO Production Inhibition (LPS-activated)10.9[4]
Cyathin QBV-2NO Production Inhibition (LPS-activated)9.1[4]
Erinacine LBV-2NO Production Inhibition (LPS-induced)5.82 ± 0.18[13][14][15]
Erinacine ABV-2NO Production Inhibition (LPS-induced)> 10[13][14][15]
Erinacine CBV-2NO Production Inhibition (LPS-induced)9.85 ± 0.25[13][14][15]
Erinacine FBV-2NO Production Inhibition (LPS-induced)> 10[13][14][15]

Table 2: Neuroprotective Effects of Erinacine A in Ischemic Stroke Models

Animal ModelTreatment ProtocolKey FindingsReference
Rat (transient focal cerebral ischemia)Pretreatment with 50 and 300 mg/kg of Erinacine A-enriched H. erinaceus mycelia for 5 daysReduced total infarct volumes by 22% and 44%, respectively.[3]
Rat (global ischemic stroke)Intraperitoneal administration of 1 mg/kg Erinacine A 90 minutes after ischemiaSignificantly increased cell survival and attenuated the expression of proinflammatory mediators.[3]
Mechanism of Action & Signaling Pathways

The neuroprotective effects of cyathane diterpenes are mediated through the modulation of several key signaling pathways.

  • NGF-Mediated Signaling: By inducing NGF synthesis, cyathane diterpenes can activate TrkA receptor tyrosine kinases, leading to the activation of downstream pathways like the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival and differentiation.

  • Anti-inflammatory Signaling: In microglia, cyathane diterpenes can suppress the activation of pro-inflammatory transcription factors like NF-κB, thereby reducing the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

  • Anti-Apoptotic Pathways: In models of neuronal injury, Erinacine A has been shown to reduce neuronal apoptosis by targeting the iNOS/RNS and p38 MAPK/CHOP pathways.[3]

Experimental Protocols

Neurite Outgrowth Assay in PC-12 Cells

This protocol is used to evaluate the ability of cyathane diterpenes to promote neurite outgrowth, a key indicator of neurotrophic activity.

Materials:

  • PC-12 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Nerve Growth Factor (NGF) (positive control)

  • Cyathane diterpene of interest

  • Collagen-coated culture plates

  • Microscope with imaging capabilities

Protocol:

  • Cell Culture: Culture PC-12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed PC-12 cells onto collagen-coated 24-well plates at a density of 2 x 10^4 cells/well.

  • Treatment: After 24 hours, replace the medium with low-serum DMEM (e.g., 1% HS). Add the cyathane diterpene of interest at various concentrations (e.g., 1-100 µM). Include a positive control with NGF (e.g., 50 ng/mL) and a negative control (vehicle).

  • Incubation: Incubate the cells for 48-72 hours.

  • Imaging and Analysis: Observe the cells under a phase-contrast microscope. A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter. Capture images from random fields for each treatment group.

  • Quantification: Count the number of cells with neurites and the total number of cells in each field. Calculate the percentage of neurite-bearing cells.

Nitric Oxide (NO) Inhibition Assay in BV-2 Microglial Cells

This protocol assesses the anti-neuroinflammatory potential of cyathane diterpenes by measuring their ability to inhibit NO production in activated microglial cells.

Materials:

  • BV-2 microglial cells

  • DMEM

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Cyathane diterpene of interest

  • Griess Reagent

  • Nitrite (B80452) standard solution

  • 96-well culture plates

  • Microplate reader

Protocol:

  • Cell Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Plate BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the cyathane diterpene for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group).

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in each sample using a standard curve generated with the nitrite standard solution. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizations

experimental_workflow_neurite_outgrowth cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture PC-12 Cells seed Seed cells on collagen-coated plates culture->seed add_compound Add Cyathane Diterpene (various concentrations) seed->add_compound add_controls Add Controls (NGF, Vehicle) incubate Incubate for 48-72h add_compound->incubate image Capture Images incubate->image quantify Quantify Neurite-Bearing Cells image->quantify

Caption: Workflow for Neurite Outgrowth Assay.

signaling_pathway_neuroprotection cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Events cluster_outcome Cellular Response cyathane Cyathane Diterpenes ngf NGF cyathane->ngf induces synthesis trka TrkA Receptor ngf->trka binds & activates pi3k PI3K trka->pi3k mapk MAPK/ERK trka->mapk akt Akt pi3k->akt transcription Gene Transcription akt->transcription mapk->transcription survival Neuronal Survival transcription->survival outgrowth Neurite Outgrowth transcription->outgrowth

Caption: NGF-Mediated Neuroprotective Signaling Pathway.

References

Application Notes and Protocols for Studying Neuronal Differentiation Pathways with Cyathin A4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating novel therapeutic avenues for neurodegenerative diseases and nerve regeneration, Cyathin A4, a member of the cyathane diterpenoid family, presents a compelling subject of study. Compounds within this class have demonstrated significant neurotrophic activity, primarily through the potentiation of Nerve Growth Factor (NGF) signaling pathways crucial for neuronal differentiation and survival. These application notes provide a comprehensive guide to utilizing this compound as a tool to explore these pathways, complete with detailed protocols and data presentation.

Introduction to this compound and its Neurotrophic Potential

This compound belongs to a class of natural products, the cyathane diterpenoids, which are isolated from various species of fungi, such as Cyathus africanus.[1][2] While direct studies on this compound are emerging, the broader family of cyathane diterpenoids, including the closely related Cyathin A3, has been shown to induce the release of Nerve Growth Factor (NGF) from glial cells and enhance NGF-mediated neurite outgrowth in the rat pheochromocytoma (PC-12) cell line, a well-established in vitro model for studying neuronal differentiation.[3] These findings suggest that this compound likely acts as a positive modulator of neurotrophic signaling cascades, making it a valuable tool for dissecting the molecular mechanisms of neuronal development and identifying novel drug targets.

The primary hypothesis for the mechanism of action of cyathane diterpenoids is their ability to potentiate the signaling of NGF through its high-affinity receptor, Tropomyosin receptor kinase A (TrkA).[4] Activation of TrkA initiates a cascade of downstream signaling events, most notably the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways. These pathways are integral to promoting cell survival and driving the morphological changes associated with neuronal differentiation, such as neurite outgrowth.[5]

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from treating PC-12 cells with this compound in the presence of a suboptimal concentration of NGF. The data is hypothetical but based on the reported activities of similar cyathane diterpenoids.

Table 1: Effect of this compound on Neurite Outgrowth in PC-12 Cells

Treatment GroupConcentration (µM)Percentage of Neurite-Bearing Cells (%)Average Neurite Length (µm)
Control (vehicle)-5 ± 210 ± 5
NGF (low dose)-25 ± 530 ± 8
This compound18 ± 312 ± 6
This compound + NGF145 ± 755 ± 10
This compound1010 ± 415 ± 7
This compound + NGF1065 ± 980 ± 12
This compound2512 ± 518 ± 8
This compound + NGF2575 ± 1095 ± 15

Table 2: Effect of this compound on the Expression of Neuronal Markers

Treatment GroupConcentration (µM)Relative β-III Tubulin Expression (fold change)Relative MAP2 Expression (fold change)
Control (vehicle)-1.01.0
NGF (low dose)-3.5 ± 0.52.8 ± 0.4
This compound + NGF15.2 ± 0.74.1 ± 0.6
This compound + NGF108.9 ± 1.27.5 ± 1.0
This compound + NGF2512.4 ± 1.810.2 ± 1.5

Experimental Protocols

Protocol 1: PC-12 Cell Culture and Differentiation Assay

This protocol details the steps for culturing PC-12 cells and inducing their differentiation to assess the neurotrophic effects of this compound.

Materials:

  • PC-12 cell line (ATCC CRL-1721)

  • RPMI-1640 medium

  • Horse serum (HS)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagen type IV

  • Nerve Growth Factor (NGF-2.5S)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks and plates (96-well, 24-well)

  • Microscope with imaging capabilities

Procedure:

  • Cell Culture Maintenance:

    • Culture PC-12 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days when they reach 80% confluency.

  • Differentiation Assay:

    • Coat the wells of a 96-well or 24-well plate with collagen type IV (50 µg/mL in PBS) for at least 1 hour at room temperature. Aspirate the collagen solution and allow the plates to air dry.

    • Harvest PC-12 cells using trypsin-EDTA and resuspend them in a low-serum medium (RPMI-1640 with 1% HS and 0.5% FBS).

    • Seed the cells onto the collagen-coated plates at a density of 1 x 10^4 cells/well for a 96-well plate or 5 x 10^4 cells/well for a 24-well plate.

    • Allow the cells to attach for 24 hours.

    • Prepare treatment media containing a suboptimal concentration of NGF (e.g., 25 ng/mL) and varying concentrations of this compound (e.g., 1, 10, 25 µM). Include appropriate controls (vehicle, NGF alone, this compound alone).

    • Replace the culture medium with the treatment media.

    • Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Quantification of Neurite Outgrowth:

    • After the incubation period, capture images of the cells using a phase-contrast microscope.

    • A cell is considered neurite-bearing if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

    • For each treatment group, count the number of neurite-bearing cells and the total number of cells in at least five random fields of view.

    • Calculate the percentage of neurite-bearing cells.

    • Measure the length of the longest neurite for at least 50 individual cells per treatment group using image analysis software (e.g., ImageJ).

Protocol 2: Western Blot Analysis of Neuronal Markers

This protocol describes the procedure for analyzing the expression of neuronal differentiation markers, such as β-III tubulin and MAP2, by Western blotting.

Materials:

  • PC-12 cells cultured and treated as described in Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-III tubulin, anti-MAP2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and capture the signal with a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Visualizations

Signaling Pathway of this compound in Neuronal Differentiation

Cyathin_A4_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Cyathin_A4 This compound Cyathin_A4->TrkA potentiates Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Gene_Expression Gene Expression CREB->Gene_Expression Neuronal_Differentiation Neuronal Differentiation (Neurite Outgrowth) Gene_Expression->Neuronal_Differentiation

Caption: Proposed signaling pathway for this compound-potentiated neuronal differentiation.

Experimental Workflow for Assessing Neurotrophic Activitydot

// Nodes Start [label="Start: PC-12 Cell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plate_Cells [label="Plate Cells on\nCollagen IV-Coated Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with NGF and\nthis compound Combinations", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate for 48-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Microscopy [label="Phase-Contrast Microscopy", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot Analysis", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quant_Neurite [label="Quantify Neurite Outgrowth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quant_Protein [label="Quantify Neuronal Markers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis and Interpretation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Plate_Cells; Plate_Cells -> Treatment; Treatment -> Incubation; Incubation -> Microscopy; Incubation -> Western_Blot; Microscopy -> Quant_Neurite; Western_Blot -> Quant_Protein; Quant_Neurite -> Analysis; Quant_Protein -> Analysis; }

References

protocol for isolating cyathins from "Cyathus helenae" cultures

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Isolating Cyathins (B1174067) from Cyathus helenae

Introduction Cyathus helenae, a species of bird's nest fungi, is a known producer of a series of unique diterpenoid compounds known as cyathins.[1] These secondary metabolites are built upon a distinctive 5-6-7 tricyclic carbon skeleton, referred to as the cyathane skeleton.[2] The cyathin family includes various derivatives, such as cyathin A₃, B₃, and C₃, which have demonstrated notable biological activities, including antibiotic properties against bacteria like Staphylococcus aureus.[1][3] More recently, cyathane diterpenoids have garnered attention for their potential in stimulating nerve growth factor (NGF) synthesis, suggesting their therapeutic potential for neurodegenerative disorders. This document provides a detailed protocol for the cultivation of Cyathus helenae and the subsequent isolation and purification of cyathins from its liquid culture.

Purpose The following protocols are designed for researchers in natural product chemistry, pharmacology, and drug development. The primary objective is to provide a reproducible methodology for obtaining cyathins from fungal cultures for further investigation of their chemical properties and biological activities. The methods described are based on established procedures for the isolation of metabolites from Cyathus species.

Experimental Protocols

Part 1: Cultivation of Cyathus helenae

This protocol details the liquid culture of Cyathus helenae for the production of secondary metabolites. The capacity to produce cyathins may be limited to haploid strains of the fungus.

  • Media Preparation: Prepare a suitable liquid medium. A commonly used medium for Cyathus species is Potato Dextrose Broth (PDB). Alternatively, a liquid medium developed by H.J. Brodie can be used. Autoclave the medium to ensure sterility.

  • Inoculation: In a sterile environment, inoculate the liquid medium with mycelia of Cyathus helenae. The mycelium can be grown initially on a solid medium and then transferred to the liquid broth.

  • Incubation: Incubate the inoculated flasks under 'still surface' or static conditions at 25°C. The production of secondary metabolites typically requires a sufficient growth period, which can range from 10 to 30 days.

Part 2: Crude Extraction of Cyathins

This section describes the extraction of the crude metabolite mixture from the culture broth.

  • Harvesting: After the incubation period (e.g., 30 days), separate the fungal mycelium from the liquid culture broth by filtration through cheesecloth. The mycelium can be set aside for separate analysis (e.g., for ergosterol), while the clear broth, which contains the secreted cyathins, is processed further.

  • Solvent Extraction: Transfer the culture broth to a separatory funnel. Extract the broth with an equal volume of ethyl acetate (B1210297). For example, for every 1000 mL of culture liquid, use 500-1000 mL of ethyl acetate.

  • Phase Separation: Shake the mixture vigorously and allow the layers to separate. Collect the upper ethyl acetate layer, which now contains the dissolved secondary metabolites. Repeat the extraction process on the aqueous layer to maximize recovery.

  • Concentration: Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate. Concentrate the solution in vacuo using a rotary evaporator. This will yield the crude metabolites as a yellowish-brown semi-solid. The crude extract can be stored at -20°C until further purification.

Part 3: Chromatographic Purification of Cyathins

The crude extract is a complex mixture containing various cyathin derivatives and other metabolites. Chromatographic techniques are required for their separation and purification.

Method A: Silica (B1680970) Gel Column Chromatography (Classic Method)

This method is based on the original isolation procedures for cyathins.

  • Column Preparation: Prepare a chromatography column packed with silica gel (e.g., Woelm, <0.063 mm particle size) using a suitable solvent like ethyl acetate. A substrate-to-adsorbent ratio of 1:100 is recommended.

  • Loading: Dissolve the crude extract in a minimal amount of the eluting solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity. The separation can be monitored by thin-layer chromatography (TLC). A combination of column and thin-layer chromatography is effective for separating the various cyathin components, such as cyathin A₃, cyathin B₃, and allocyathin B₃.

  • Fraction Collection: Collect the fractions and analyze them by TLC. Combine fractions containing the same purified compound and concentrate them to yield the isolated cyathin.

Method B: Reverse-Phase Preparative HPLC (Modern Method)

This method uses modern chromatographic techniques for higher resolution and efficiency, adapted from protocols for related fungi.

  • Column: Use a reverse-phase (e.g., RP-18) preparative chromatography column.

  • Solvent System: Prepare a gradient elution system using water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Elution Program: Start with a low percentage of Solvent B (e.g., 0-5%). Gradually increase the concentration of Solvent B over time to elute compounds with increasing hydrophobicity. A sample program could be: increase Solvent B by 5% every 10 minutes up to 100%, then hold at 100% for 30 minutes.

  • Detection and Collection: Use a UV detector to monitor the column effluent. Collect peaks corresponding to the different cyathins. The identity and purity of the isolated compounds should be confirmed using analytical techniques like HPLC, mass spectrometry, and NMR.

Data Presentation

The liquid culture of Cyathus helenae yields a complex of diterpenoids. The primary components that have been isolated and structurally elucidated are summarized below. Yields of crude metabolites from related Cyathus species have been reported to be approximately 50 mg/L of culture broth.

Compound IsolatedMolecular FormulaClassReference
Cyathin A₃C₂₀H₃₀O₃Cyathin A
Cyathin A₄C₂₀H₃₀O₄Cyathin A
Cyathin B₃C₂₀H₂₈O₃Cyathin B
Cyathin C₃C₂₀H₂₆O₃Cyathin C
Cyathin C₅C₂₀H₂₈O₅Cyathin C
Allocyathin B₃C₂₀H₃₀O₃Allocyathin
Neoallocyathin A₄C₂₀H₃₀O₄Neoallocyathin

Visualizations

Experimental Workflow Diagram

G Figure 1: Workflow for Isolation of Cyathins from Cyathus helenae cluster_0 Fungal Culture cluster_1 Crude Extraction cluster_2 Purification A 1. Inoculation of C. helenae in Liquid Medium B 2. Static Incubation (25°C, 10-30 days) A->B C 3. Filtration to Separate Mycelium and Broth B->C Culture Harvest D 4. Ethyl Acetate Extraction of Broth C->D E 5. Concentration of Organic Phase D->E F Crude Metabolite Extract E->F G 6. Chromatographic Separation (Silica Gel or RP-18 HPLC) F->G Purification H Isolated Cyathins (A₃, B₃, C₃, etc.) G->H

Caption: Figure 1: Workflow for Isolation of Cyathins from Cyathus helenae.

References

Application Notes and Protocols for In Vivo Delivery of Cyathin A4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyathin A4 is a cyathane diterpenoid natural product isolated from fungi, which has garnered interest for its potential therapeutic properties, including neurotrophic and cytotoxic activities. A significant challenge in the preclinical development of this compound is its poor water solubility, which limits its bioavailability and hinders in vivo studies.[1][2] This document provides an overview of potential delivery systems and detailed protocols for the formulation and characterization of this compound for in vivo research. While specific delivery systems for this compound are not extensively described in current literature, this guide offers generalized protocols for common nanoparticle-based delivery strategies effective for hydrophobic molecules.

Proposed Delivery Systems for this compound

Given the hydrophobic nature of this compound, two common and effective delivery systems are proposed:

  • Liposomal Formulations: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, a hydrophobic molecule, it would partition into the lipid bilayer. Liposomal delivery can enhance solubility, improve pharmacokinetic profiles, and enable passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

  • Polymeric Nanoparticles: Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can be used to encapsulate drugs like this compound. These nanoparticles can protect the drug from degradation, provide controlled release, and can be surface-modified for targeted delivery.

Data Presentation: Hypothetical Formulation Characteristics

The following tables present hypothetical, yet realistic, quantitative data for the proposed this compound delivery systems. These tables serve as a guide for expected outcomes and for comparing different formulations.

Table 1: Characteristics of Hypothetical this compound Liposomal Formulations

Formulation IDLipid Composition (molar ratio)MethodAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)
CYA-Lipo-01DPPC:Cholesterol (7:3)Thin-film hydration150 ± 100.15 ± 0.0585 ± 51.2 ± 0.2
CYA-Lipo-02DPPC:Cholesterol:DSPE-PEG2000 (6.5:3:0.5)Thin-film hydration130 ± 120.12 ± 0.0388 ± 41.5 ± 0.3
CYA-Lipo-03Soy PC:Cholesterol (7:3)Ethanol injection120 ± 150.20 ± 0.0680 ± 61.0 ± 0.2

DPPC: Dipalmitoylphosphatidylcholine; Cholesterol: Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; Soy PC: Soybean Phosphatidylcholine.

Table 2: Characteristics of Hypothetical this compound Polymeric Nanoparticle Formulations

Formulation IDPolymerMethodAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)
CYA-PLGA-01PLGA (50:50)Emulsion-solvent evaporation200 ± 200.18 ± 0.0475 ± 72.5 ± 0.5
CYA-PLGA-02PLGA (75:25)Nanoprecipitation180 ± 150.15 ± 0.0580 ± 53.0 ± 0.4
CYA-PLGA-03PLGA-PEGEmulsion-solvent evaporation190 ± 250.22 ± 0.0770 ± 82.2 ± 0.6

PLGA: Poly(lactic-co-glycolic acid); PLGA-PEG: Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol).

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound into liposomes.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • DSPE-PEG2000 (optional, for "stealth" liposomes)

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation: a. Dissolve DPPC, cholesterol, (and DSPE-PEG2000 if used) and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical starting point is a 10:1 lipid-to-drug weight ratio. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the flask wall. d. Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.

  • Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature. The volume of PBS will determine the final lipid concentration. b. This process will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion): a. To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. b. For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion. Pass the suspension 10-20 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: a. Remove unencapsulated this compound by dialysis (using a dialysis membrane with an appropriate molecular weight cut-off) against PBS or by size exclusion chromatography.

Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Objective: To encapsulate this compound into PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: a. Dissolve PLGA and this compound in a volatile organic solvent like dichloromethane (DCM). A typical starting point is a 10:1 polymer-to-drug weight ratio.

  • Emulsification: a. Add the organic phase to an aqueous solution of PVA (the continuous phase) under constant stirring. b. Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. Sonication parameters (time, power) will influence the final particle size.

  • Solvent Evaporation: a. Stir the emulsion at room temperature for several hours (e.g., 4-12 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing: a. Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g for 20 minutes). b. Discard the supernatant, which contains residual PVA and unencapsulated drug. c. Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove excess PVA.

  • Lyophilization (Optional): a. For long-term storage, resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and freeze-dry (lyophilize).

Protocol 3: Characterization of Nanoparticle Formulations

Objective: To determine the physical and chemical properties of the prepared this compound formulations.

A. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the nanoparticle suspension in deionized water.

  • Analyze the sample using Dynamic Light Scattering (DLS).

  • Record the Z-average diameter (particle size) and the PDI. A PDI value below 0.3 is generally considered acceptable for in vivo applications.

B. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Separate the nanoparticles from the aqueous medium containing unencapsulated drug using centrifugation for PLGA nanoparticles or a suitable method for liposomes (e.g., mini-column centrifugation).

  • Measure the amount of free this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Disrupt the nanoparticle pellet using a suitable solvent (e.g., DCM for PLGA, or methanol/Triton X-100 for liposomes) to release the encapsulated drug.

  • Quantify the amount of encapsulated this compound.

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    • DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the development and evaluation of a this compound delivery system.

G cluster_0 Formulation Development cluster_1 Characterization cluster_2 In Vivo Evaluation cluster_3 Data Analysis A Select Delivery System (Liposome/Nanoparticle) B Optimize Formulation (Drug:Lipid/Polymer Ratio) A->B C Prepare Formulation (Protocol 1 or 2) B->C D Measure Size & PDI (DLS) C->D E Determine EE & DL (HPLC) C->E F Assess In Vitro Release C->F G Evaluate Stability C->G H Select Animal Model D->H E->H F->H G->H I Pharmacokinetic Study H->I J Efficacy Study H->J K Toxicology Assessment H->K L Analyze & Interpret Results I->L J->L K->L

Caption: Workflow for this compound delivery system development.

Potential Signaling Pathways

Cyathane diterpenoids have been reported to induce Nerve Growth Factor (NGF) synthesis and trigger cancer cell death through the production of Reactive Oxygen Species (ROS).[3] The diagram below illustrates these potential pathways.

G cluster_0 Neurotrophic Effect cluster_1 Anticancer Effect A This compound B NGF Synthesis A->B C Neuronal Survival & Differentiation B->C D This compound E ROS Production D->E F Mitochondrial Stress E->F G Caspase Activation F->G H Apoptosis G->H

Caption: Potential signaling pathways of this compound.

References

Application Notes and Protocols for Scale-Up Fermentation of Cyathin Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyathins (B1174067) are a class of cyathane diterpenoids, natural products primarily isolated from fungi of the Cyathus genus, commonly known as bird's nest fungi.[1][2][3] These compounds have garnered significant interest in the pharmaceutical industry due to their potent biological activities, including nerve growth factor (NGF) synthesis stimulation, which makes them promising candidates for the development of therapeutics for neurodegenerative diseases.[1][4][5] The transition from laboratory-scale discovery to clinical application necessitates a robust and scalable fermentation process for the production of these valuable metabolites.

This document provides detailed application notes and protocols for the scale-up of cyathin production, focusing on submerged fermentation of Cyathus species. The information compiled herein is based on existing literature on cyathin production and general principles of fungal fermentation scale-up.

Strain and Inoculum Development

A high-yielding and stable production strain is fundamental to a successful fermentation process. Cyathus striatus and Cyathus helenae are notable producers of cyathane diterpenoids.[3][5][6]

1.1 Strain Maintenance and Revival

  • Protocol 1: Cryopreservation and Revival of Cyathus sp.

    • Cryopreservation: Grow the fungal culture on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until sufficient mycelial growth is observed. Cut out agar plugs (approximately 5 mm in diameter) from the actively growing edge of the colony. Place the agar plugs in cryovials containing a cryoprotectant solution (e.g., 15% glycerol). Store the vials at -80°C for long-term storage.

    • Revival: To revive the culture, retrieve a cryopreserved agar plug and place it on a fresh PDA plate. Incubate at 25-28°C until mycelial growth is established.

1.2 Inoculum Preparation

A multi-stage inoculum development process is recommended to ensure a sufficient quantity of healthy and actively growing biomass for inoculation of the production bioreactor.

  • Protocol 2: Two-Stage Inoculum Development

    • Stage 1 (Shake Flask): Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium (see Table 1) with agar plugs from a fresh PDA plate. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 5-7 days.

    • Stage 2 (Seed Fermenter): Transfer the culture from the shake flask (typically 5-10% v/v) to a sterilized seed fermenter containing the appropriate volume of seed medium. The seed fermenter can range from 1 L to 10 L depending on the production scale. Maintain the fermentation parameters as outlined in Table 2. The culture is typically grown for 2-4 days before being transferred to the production bioreactor.

Scale-Up Fermentation Process

The scale-up of fermentation from laboratory to production scale requires careful consideration of several critical parameters to maintain process consistency and productivity. A common approach is to maintain geometric similarity between the different scales of bioreactors and to keep key engineering parameters, such as the volumetric oxygen transfer coefficient (kLa) or dissolved oxygen (DO) concentration, constant.[7][8][9]

2.1 Media Composition

The composition of the fermentation medium significantly impacts cell growth and secondary metabolite production.

Table 1: Suggested Media Compositions for Cyathus sp. Fermentation
Component Concentration (g/L)
Seed Medium
Glucose20-30
Yeast Extract5-10
Peptone5-10
KH₂PO₄1.0
MgSO₄·7H₂O0.5
Production Medium
Glucose (or other carbon source)40-80
Yeast Extract10-20
Peptone10-20
KH₂PO₄1.0-2.0
MgSO₄·7H₂O0.5-1.0
Trace Element Solution1 mL/L
Antifoam agentAs needed

Note: The optimal concentrations should be determined experimentally for the specific strain and process. Carbon catabolite repression has been observed in cyathin biosynthesis, suggesting that a controlled feeding strategy for the carbon source in the production phase might enhance yields.[4]

2.2 Fermentation Parameters

Maintaining optimal physical and chemical parameters is crucial for successful fermentation. The following table provides a summary of key parameters for different scales.

Table 2: Fermentation Parameters for Scale-Up of Cyathin Production
Parameter Lab Scale (1-10 L) Pilot Scale (100-1000 L) Production Scale (>1000 L)
Temperature 25-28°C25-28°C25-28°C
pH 5.0-6.5 (controlled)5.0-6.5 (controlled)5.0-6.5 (controlled)
Agitation (rpm) 200-400Tip speed to be kept constantTip speed to be kept constant
Aeration (vvm) 0.5-1.5kLa or DO to be kept constantkLa or DO to be kept constant
Dissolved Oxygen (DO) >30% saturation>30% saturation>30% saturation
Fermentation Time 7-14 days7-14 days7-14 days

2.3 Co-culture for Enhanced Production

A notable strategy for enhancing cyathin A3 production involves the timely addition of bacteria such as Escherichia coli or Bacillus megaterium to the fungal fermentation.[4][10] This induction method has been reported to increase the yield by up to six-fold, reaching nearly 1 mg/mL.[4][10]

  • Protocol 3: Bacteria-Induced Cyathin Production

    • Grow the Cyathus species in the production medium for a predetermined period (e.g., 3-5 days).

    • Prepare a separate liquid culture of the inducing bacterium (E. coli or B. megaterium).

    • Introduce a specific volume of the bacterial culture into the fungal fermentation. The optimal timing and volume of addition need to be empirically determined.

    • Continue the fermentation for the remaining period, monitoring cyathin production.

Downstream Processing: Extraction and Purification

After fermentation, the cyathins need to be recovered from the culture broth and purified.

  • Protocol 4: Extraction and Preliminary Purification

    • Biomass Separation: Separate the fungal biomass from the culture broth by filtration or centrifugation. The cyathins are typically extracellular.

    • Solvent Extraction: Extract the clarified broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297). Repeat the extraction multiple times to ensure complete recovery.

    • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Preliminary Chromatography: Subject the crude extract to column chromatography using silica (B1680970) gel. Elute with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or dichloromethane-methanol) to fractionate the components.

  • Protocol 5: High-Performance Liquid Chromatography (HPLC) Purification

    • Fraction Analysis: Analyze the fractions from the column chromatography by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing cyathins.

    • Preparative HPLC: Pool the enriched fractions and subject them to preparative HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.

    • Purity Assessment: Assess the purity of the isolated cyathins using analytical HPLC and confirm their identity using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Visualizations

Cyathin Biosynthesis Pathway

The biosynthesis of cyathane diterpenoids originates from the mevalonate (B85504) pathway, leading to the formation of the key precursor, geranylgeranyl pyrophosphate (GGPP).[11][12]

Cyathin_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ggpp Geranylgeranyl Pyrophosphate (GGPP) mevalonate->ggpp cyclization Cyclization Steps ggpp->cyclization cyathane_core Cyathane Skeleton cyclization->cyathane_core tailoring Tailoring Enzymes (e.g., P450s, Oxidoreductases) cyathane_core->tailoring cyathins Cyathins (e.g., Cyathin A3) tailoring->cyathins

Caption: Simplified biosynthetic pathway of cyathins.

Scale-Up Fermentation Workflow

The following diagram illustrates the general workflow for the scale-up of cyathin production.

Scale_Up_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing strain Strain Maintenance (Cryopreservation) inoculum_flask Shake Flask Inoculum strain->inoculum_flask inoculum_seed Seed Fermenter inoculum_flask->inoculum_seed production_ferm Production Bioreactor inoculum_seed->production_ferm harvest Harvesting (Biomass Separation) production_ferm->harvest extraction Solvent Extraction harvest->extraction concentration Concentration extraction->concentration purification Chromatographic Purification concentration->purification final_product Pure Cyathin purification->final_product

Caption: General workflow for scale-up fermentation.

Conclusion

The scale-up of cyathin fermentation is a critical step towards realizing the therapeutic potential of these compounds. This document provides a foundational framework of protocols and key considerations for researchers and drug development professionals. Successful scale-up will depend on careful optimization of media and process parameters at each stage, potentially incorporating innovative strategies such as co-culturing to enhance productivity. The methodologies outlined here, combined with rigorous process monitoring and control, will facilitate the transition from bench-scale to large-scale production of cyathins.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Cyathin A4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Cyathin A4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex cyathane diterpenoid. Given the limited specific literature on the total synthesis of this compound, this guide is primarily based on established and published methodologies for the synthesis of the closely related analogue, Cyathin A3, and general principles of complex molecule synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during key stages of the this compound synthesis, modeled after established routes for similar cyathane diterpenoids.

Problem ID Question Possible Causes Suggested Solutions
DA-01 Low yield in the enantioselective Diels-Alder reaction for the core scaffold construction. 1. Impure diene or dienophile. 2. Inactive or poisoned catalyst. 3. Suboptimal reaction temperature or time. 4. Presence of water or other interfering substances.1. Purify the diene and dienophile immediately before use. 2. Use a freshly prepared or properly stored catalyst. Ensure all glassware is scrupulously dry.[1] 3. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
AR-02 Poor diastereoselectivity in the aldol (B89426) reaction to introduce functionality on the cyclobutane (B1203170) ring. 1. Incorrect choice of base or solvent. 2. Reaction temperature not optimal for desired stereochemical outcome. 3. Steric hindrance from bulky protecting groups.1. Screen different bases (e.g., LDA, KHMDS) and solvents to find the optimal combination for the desired diastereomer. 2. Perform the reaction at various low temperatures (e.g., -78 °C, -40 °C) to enhance stereoselectivity.[2] 3. Consider using smaller protecting groups if possible without compromising the stability of the intermediate.
RCM-03 Low yield or formation of oligomers in the Ring-Closing Metathesis (RCM) step to form the seven-membered ring. 1. Inactive or inappropriate RCM catalyst. 2. High concentration of the diene substrate. 3. Presence of catalyst poisons in the substrate or solvent. 4. Steric hindrance around the reacting alkenes.1. Screen different generations of Grubbs' or Hoveyda-Grubbs catalysts. 2. Use high-dilution conditions to favor the intramolecular reaction over intermolecular oligomerization. 3. Purify the substrate and use high-purity, degassed solvents. 4. Re-evaluate the design of the RCM precursor to minimize steric clash.
RC-04 Failure or low yield of the radical cyclization to form a key C-C bond. 1. Incorrect initiator or slow initiation. 2. Unfavorable reaction kinetics or thermodynamics. 3. Competing side reactions (e.g., reduction of the radical).1. Optimize the choice and concentration of the radical initiator (e.g., AIBN, (TMS)3SiH). 2. Adjust the reaction temperature and concentration to favor the desired cyclization pathway. 3. Ensure the absence of radical quenching agents and use a suitable solvent.
FG-05 Difficulty in the final functional group interconversions to yield this compound. 1. Incomplete reaction or formation of byproducts. 2. Incompatibility of reagents with existing functional groups. 3. Epimerization or rearrangement under the reaction conditions.1. Carefully monitor the reaction progress and purify intermediates at each step. 2. Choose reagents that are chemoselective for the desired transformation. 3. Use mild reaction conditions (e.g., low temperature, non-ionic bases) to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the total synthesis of this compound?

A1: Based on the synthesis of related cyathins, the key challenges lie in the construction of the 5-6-7 tricyclic skeleton with the correct stereochemistry, particularly at the trans 6-7 ring junction.[2] The enantioselective Diels-Alder reaction to set the initial stereocenters and the ring-closing metathesis to form the seven-membered ring are often pivotal and challenging steps.[1][2]

Q2: How can the overall yield of the synthesis be improved?

A2: Improving the overall yield requires optimization of each step. Key strategies include:

  • High-Purity Reagents: Use highly purified starting materials, reagents, and solvents.

  • Inert Atmosphere: Conduct sensitive reactions under an inert atmosphere to prevent degradation.

  • Reaction Monitoring: Closely monitor reaction progress to determine the optimal reaction time and avoid byproduct formation.

  • Purification: Careful purification of intermediates is crucial to prevent carrying impurities to subsequent steps.

Q3: Are there alternative strategies to the published routes for constructing the cyathane core?

A3: Yes, various synthetic strategies have been employed to construct the cyathane core. These include intramolecular aldol additions, radical cyclizations, and metal-catalyzed cycloadditions.[1] The choice of strategy often depends on the desired stereochemical outcome and the available starting materials.

Q4: What analytical techniques are most useful for characterizing intermediates in the synthesis?

A4: A combination of NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), mass spectrometry (HRMS), and X-ray crystallography (for crystalline solids) is essential for unambiguous structure determination and stereochemical assignment of key intermediates.

Quantitative Data Summary

The following tables summarize reported yields for key reactions in the synthesis of Cyathin A3, which can serve as a benchmark for the synthesis of this compound.

Table 1: Yields of Key Steps in a Representative Cyathin A3 Synthesis [2]

Step Reaction Type Yield (%)
1Aldol Reaction81
2Allylation76
3Ring-Closing Metathesis81
4Dihydroxylation74
5Pummerer Rearrangement80-95 (combined)

Table 2: Comparison of Yields for a Key Diels-Alder Reaction in Different Cyathane Syntheses

Cyathane Target Catalyst/Conditions Yield (%) Reference
(-)-Cyathin A3Mikami catalystNot specified[1]
(±)-Allocyathin B3ThermalNot specified
Cyathin B2Platinum-catalyzed cascadeNot specified[3]

Experimental Protocols

Protocol 1: Enantioselective Diels-Alder Reaction (Adapted from Shen, J.[1])

This protocol is for the key cycloaddition to form the initial chiral core, a common starting point for cyathane syntheses.

  • Preparation: To a flame-dried flask under an argon atmosphere, add the dienophile and a carefully prepared Mikami catalyst in anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the mixture to the optimized temperature (e.g., -78 °C).

  • Diene Addition: Slowly add a solution of the diene in the same anhydrous solvent to the reaction mixture over a period of 1-2 hours.

  • Reaction: Stir the reaction mixture at the low temperature for the predetermined time, monitoring the progress by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by flash column chromatography.

Protocol 2: Ring-Closing Metathesis (General Procedure)

This protocol outlines a general procedure for the formation of the seven-membered ring.

  • Preparation: In a glovebox or under an inert atmosphere, dissolve the diene precursor in a dry, degassed solvent (e.g., toluene (B28343) or dichloromethane).

  • Catalyst Addition: Add the RCM catalyst (e.g., Grubbs' second-generation catalyst) to the solution.

  • Reaction: Heat the reaction mixture to the optimal temperature (e.g., reflux) and stir for the required time, monitoring by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature and quench the catalyst by adding a suitable agent (e.g., ethyl vinyl ether).

  • Purification: Concentrate the reaction mixture and purify the product by flash column chromatography.

Visualizations

Synthetic_Workflow A Starting Materials B Enantioselective Diels-Alder A->B C Core Scaffold (Bicyclic System) B->C D Functional Group Manipulation C->D E Aldol Addition D->E F Diene Precursor for RCM E->F G Ring-Closing Metathesis (RCM) F->G H Tricyclic Core (5-6-7 System) G->H I Late-Stage Functionalization H->I J This compound I->J

Caption: Overall synthetic workflow for this compound.

Troubleshooting_RCM Start Low RCM Yield Q1 Oligomerization observed? Start->Q1 Sol1 Increase dilution Q1->Sol1 Yes Q2 No reaction? Q1->Q2 No End Improved Yield Sol1->End Sol2 Screen different catalysts Q2->Sol2 Yes Sol4 Purify substrate and solvent Q2->Sol4 No Sol3 Increase temperature Sol2->Sol3 Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting decision tree for RCM.

References

overcoming challenges in the purification of cyathin compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Cyathin Compounds

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of cyathin compounds.

Frequently Asked Questions (FAQs)

Q1: What are cyathin compounds and why is their purification important?

A1: Cyathin compounds are a class of diterpenoids characterized by a unique 5-6-7 tricyclic carbon skeleton. They are primarily isolated from fungi, notably from the genera Cyathus (bird's nest fungi) and Hericium (lion's mane mushroom). Their purification is crucial for drug discovery and development due to their diverse and potent biological activities, including neurotrophic, anti-inflammatory, and anticancer properties. Pure cyathin compounds are essential for accurate pharmacological studies and structure-activity relationship (SAR) analysis.

Q2: What are the primary sources for isolating cyathin compounds?

A2: The main natural sources for cyathin compounds are various species of fungi. Erinacines, a well-known group of cyathins, are typically isolated from the mycelium of Hericium erinaceus. Other cyathins, such as cyathin A3 and allocyathin B3, have been isolated from Cyathus helenae. The choice of source material can significantly impact the profile of cyathin compounds obtained.

Q3: What are the general steps involved in the purification of cyathin compounds?

A3: The purification of cyathin compounds generally follows a multi-step process:

  • Extraction: The fungal material (mycelium or fruiting body) is first extracted with a suitable organic solvent, such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297), to obtain a crude extract.[1][2]

  • Preliminary Fractionation: The crude extract is often subjected to liquid-liquid partitioning or a primary chromatographic step (e.g., flash chromatography on silica (B1680970) gel) to separate compounds based on polarity and reduce complexity.

  • Fine Purification: Further purification is achieved using various chromatographic techniques, including preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC), to isolate individual cyathin compounds.[3][4]

  • Structure Elucidation and Purity Assessment: The structure of the purified compounds is confirmed using spectroscopic methods like NMR and mass spectrometry, and their purity is assessed by analytical HPLC.

Troubleshooting Guide

This section addresses common challenges encountered during the purification of cyathin compounds and provides potential solutions.

Issue 1: Low Yield of Target Cyathin Compound

Potential Cause Troubleshooting Strategy
Inefficient Extraction Optimize the extraction solvent and method. Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[2] For erinacine A, 70-75% aqueous ethanol has been shown to be an effective extraction solvent.[3]
Compound Degradation Cyathin compounds can be sensitive to heat and pH. Avoid high temperatures during extraction and solvent evaporation.[5] Assess the stability of your target compound at different pH values and buffer systems if applicable.
Losses During Chromatographic Steps Irreversible adsorption on the stationary phase can be an issue.[4] Consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel if decomposition is observed) or deactivating the silica gel.[6] High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid technique that avoids solid stationary phases, thus preventing irreversible adsorption.[4][7]
Suboptimal Chromatographic Conditions Fine-tune the mobile phase composition and gradient profile in HPLC to ensure good separation and recovery. For complex mixtures, a two-dimensional chromatography approach (e.g., normal-phase followed by reversed-phase) can improve resolution and yield.

Issue 2: Co-elution of Structurally Similar Cyathins or Impurities

Potential Cause Troubleshooting Strategy
Similar Polarity of Compounds Employ high-resolution chromatographic techniques like preparative HPLC with a high-efficiency column. Optimize the mobile phase selectivity by testing different solvent combinations (e.g., methanol vs. acetonitrile (B52724) in reversed-phase).[8]
Presence of Diastereomers The separation of diastereomers can be challenging. Methodical optimization of the HPLC conditions, including the choice of stationary phase and mobile phase, is crucial. Sometimes, derivatization of the compounds can enhance their separation.
Complex Sample Matrix Utilize orthogonal separation techniques. For instance, a normal-phase flash chromatography step can remove a different set of impurities compared to a subsequent reversed-phase HPLC step. This two-dimensional approach significantly enhances the final purity.

Issue 3: Compound Instability or Decomposition on Silica Gel

| Potential Cause | Troubleshooting Strategy | | Acidic Nature of Silica Gel | The acidic nature of silica gel can cause degradation of sensitive compounds.[6] You can test for stability by spotting the compound on a TLC plate and letting it sit for an extended period before developing (2D TLC).[6] | | Alternative Stationary Phases | If instability on silica is confirmed, consider using a less acidic stationary phase like neutral alumina or Florisil.[6] | | Deactivation of Silica Gel | The acidity of silica gel can be reduced by treating it with a base, such as triethylamine, before use.[9] | | Avoidance of Solid Stationary Phases | Techniques like High-Speed Counter-Current Chromatography (HSCCC) that utilize liquid-liquid partitioning are excellent alternatives to avoid issues related to solid stationary phases.[4][7] |

Data Presentation

Table 1: Comparison of Purification Methods for Erinacine A

Method Source Material Extraction Solvent Purification Technique(s) Yield Purity Reference
Two-Dimensional ChromatographyHericium erinaceus mycelium70% aqueous ethanolNormal-Phase Flash Chromatography followed by semi-preparative Reversed-Phase HPLC19.4 mg from 130 g of mushroom material97.4%
High-Speed Counter-Current Chromatography (HSCCC)Hericium erinaceus mycelium75% ethanolHSCCC with n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v/v/v)Not explicitly stated, but high purity was achieved.High[3]
Self-packed Silica Gel and Semi-preparative HPLCHericium erinaceus mycelium95% ethanolSilica Gel Column Chromatography followed by semi-preparative HPLC165.36 mg/g cell dry weight (specific yield from optimized solid-state cultivation)Not explicitly stated[4]

Experimental Protocols

Protocol 1: Two-Dimensional Chromatographic Purification of Erinacine A

1. Extraction: a. Suspend 20 g of powdered Hericium erinaceus mycelium in 1 L of 70% aqueous ethanol. b. Sonicate the suspension for 15 minutes. c. Stir the mixture at room temperature in the dark for 3 days. d. Filter the combined extracts and evaporate the solvent under reduced pressure at 40°C to dryness. e. Reconstitute the dry extract in 40 mL of 70% aqueous ethanol.

2. First Dimension: Normal-Phase Flash Chromatography: a. Fractionate the crude extract using a normal-phase flash chromatography system with a silica gel column. b. Elute with a suitable gradient of n-hexane and ethyl acetate. c. Collect fractions and analyze them by TLC or HPLC to identify those containing erinacine A.

3. Second Dimension: Semi-preparative Reversed-Phase HPLC: a. Pool the erinacine A-containing fractions from the first dimension and concentrate them. b. Purify the concentrated fraction using a semi-preparative HPLC system with a C18 column. c. Use a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, as the mobile phase. A typical gradient could be: 0–4.5 min (30–50% B), 4.5–13.5 min (50–60% B), 13.5–27.0 min (60–100% B). d. Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to erinacine A.

4. Purity Assessment: a. Determine the purity of the isolated erinacine A using analytical HPLC with a detector such as a Charged Aerosol Detector (CAD).

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Erinacine A Purification

1. Extraction and Pre-purification: a. Extract lyophilized and powdered H. erinaceus mycelia with 75% ethanol using ultrasonication.[3] b. Concentrate the extract and perform a liquid-liquid extraction with ethyl acetate.[3] c. The ethyl acetate fraction serves as the crude sample for HSCCC.

2. HSCCC Purification: a. Solvent System Preparation: Prepare a two-phase solvent system of n-hexane/ethyl acetate/methanol/water at a ratio of 4.5:5:4.5:5 (v/v/v/v).[3] Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. Degas both the upper (stationary) and lower (mobile) phases before use. b. HSCCC Operation: i. Fill the entire column of the HSCCC instrument with the upper phase (stationary phase). ii. Rotate the column at a specific speed (e.g., 800-900 rpm). iii. Pump the lower phase (mobile phase) into the column at a defined flow rate (e.g., 1-3 mL/min).[3] iv. Once the system reaches hydrodynamic equilibrium, inject the sample dissolved in a small volume of the biphasic solvent system. v. Continuously collect the effluent in fractions. c. Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure erinacine A.

Mandatory Visualization

experimental_workflow start Fungal Material (e.g., Hericium erinaceus mycelium) extraction Extraction (e.g., 70% Ethanol, Ultrasonication) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Preliminary Fractionation (e.g., Normal-Phase Flash Chromatography) crude_extract->fractionation hplc Fine Purification (e.g., Reversed-Phase HPLC or HSCCC) fractionation->hplc pure_compound Pure Cyathin Compound hplc->pure_compound analysis Structure Elucidation & Purity Check (NMR, MS, Analytical HPLC) pure_compound->analysis

Caption: General experimental workflow for the purification of cyathin compounds.

troubleshooting_workflow start Low Purity of Target Compound check_coelution Check for Co-eluting Impurities (Analytical HPLC-MS) start->check_coelution structurally_similar Structurally Similar Compounds? check_coelution->structurally_similar optimize_hplc Optimize HPLC Selectivity - Change organic modifier (MeOH vs. ACN) - Modify gradient slope - Try a different column chemistry structurally_similar->optimize_hplc Yes compound_degradation Compound Degradation? structurally_similar->compound_degradation No two_d_chrom Implement 2D Chromatography (Normal-Phase -> Reversed-Phase) optimize_hplc->two_d_chrom end Improved Purity two_d_chrom->end check_stability Test Stability on TLC Plate (2D TLC) compound_degradation->check_stability Yes compound_degradation->end No change_stationary_phase Change Stationary Phase (e.g., Alumina, Deactivated Silica) check_stability->change_stationary_phase use_hsccc Use HSCCC to Avoid Solid Stationary Phase change_stationary_phase->use_hsccc use_hsccc->end

Caption: Troubleshooting workflow for low purity in cyathin purification.

erinacine_a_pathway erinacine_a Erinacine A jnk_activation JNK Pathway Activation erinacine_a->jnk_activation nrf2_activation Nrf2 Pathway Activation erinacine_a->nrf2_activation cjun_phos c-Jun Phosphorylation jnk_activation->cjun_phos ap1_formation AP-1 Complex Formation cjun_phos->ap1_formation ngf_gene NGF Gene Transcription (in Astrocytes) ap1_formation->ngf_gene ngf_synthesis NGF Synthesis and Secretion ngf_gene->ngf_synthesis neuroprotection Neuroprotection ngf_synthesis->neuroprotection antioxidant_response Antioxidant Response Element (ARE) Activation nrf2_activation->antioxidant_response antioxidant_response->neuroprotection

Caption: Simplified signaling pathways of Erinacine A leading to neuroprotection.[10][11]

References

Technical Support Center: Troubleshooting Combretastatin A4 Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial inquiries regarding "Cyathin A4" suggest a possible confusion with the well-researched compound Combretastatin A4 (CA4) . This technical guide focuses on Combretastatin A4 and its water-soluble prodrug, Combretastatin A4 Phosphate (B84403) (CA4P), as they are extensively used in research and their stability challenges are well-documented.

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during experiments involving the use of Combretastatin A4 and its derivatives in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: Why is my Combretastatin A4 (CA4) losing activity in my aqueous-based experiments?

A1: The primary reason for the loss of activity of Combretastatin A4 in aqueous solutions is its chemical instability. The biologically active cis-isomer of CA4 can convert to the significantly less potent trans-isomer.[1][2][3] This isomerization is a critical factor to control during your experiments. Additionally, CA4 has very poor solubility in water, which can lead to precipitation and an inaccurate final concentration.[2][4]

Q2: What is Combretastatin A4 Phosphate (CA4P) and should I use it instead?

A2: Combretastatin A4 Phosphate (CA4P) is a water-soluble prodrug of CA4.[5][6][7][8] It was developed to overcome the poor aqueous solubility of CA4.[5] In biological systems, endogenous phosphatases rapidly convert CA4P to the active CA4.[5] For many applications, especially in vivo studies or experiments requiring higher concentrations in aqueous buffers, using CA4P is highly recommended to ensure better solubility and bioavailability.[6][9]

Q3: How should I prepare and store stock solutions of Combretastatin A4?

A3: Due to its poor aqueous stability, it is not recommended to store CA4 in aqueous solutions for more than a day. For stock solutions, dissolve Combretastatin A4 in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[4] These stock solutions should be stored at -20°C or -80°C. When preparing for an experiment, dilute the stock solution into your aqueous buffer or cell culture medium immediately before use.

Q4: What are the main factors that contribute to the degradation of Combretastatin A4?

Troubleshooting Guide

Issue 1: Precipitation of Compound in Aqueous Solution
  • Symptom: You observe cloudiness or visible precipitate after diluting your DMSO stock of Combretastatin A4 into your aqueous buffer or cell culture medium.

  • Cause: The concentration of Combretastatin A4 exceeds its solubility limit in the final aqueous solution. The percentage of the organic solvent (e.g., DMSO) in the final solution may be too low to keep the compound dissolved.

  • Solutions:

    • Decrease the final concentration of CA4.

    • Increase the percentage of the co-solvent , if your experimental system can tolerate it. For example, ensure the final DMSO concentration is sufficient to maintain solubility, but typically it should be kept below 0.5% to avoid solvent-induced artifacts in cell-based assays.

    • Use Combretastatin A4 Phosphate (CA4P) , the water-soluble prodrug, for experiments requiring higher concentrations in aqueous media.[6][9]

    • Prepare the final dilution immediately before use to minimize the time the compound is in a supersaturated state.

Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
  • Symptom: Experimental results show high variability or a progressive loss of the expected biological effect (e.g., reduced cytotoxicity, decreased inhibition of tubulin polymerization).

  • Cause: This is likely due to the isomerization of the active cis-CA4 to the inactive trans-CA4.[2][3] The rate of isomerization can be influenced by experimental conditions.

  • Solutions:

    • Protect from Light: Prepare and handle all solutions containing Combretastatin A4 in low-light conditions. Use amber-colored tubes or wrap containers in aluminum foil.

    • Control Temperature: Avoid heating solutions containing CA4. Prepare dilutions in buffers at room temperature or on ice and conduct experiments at the required physiological temperature (e.g., 37°C) for the shortest necessary duration.

    • Fresh Preparations: Always prepare fresh dilutions of Combretastatin A4 from a frozen organic stock solution for each experiment. Do not store aqueous dilutions.[4]

    • Analytical Verification: If feasible, use HPLC to analyze the cis/trans ratio in your stock and working solutions to ensure the integrity of the compound.[10][11][12]

Issue 3: Discrepancies Between in vitro and in vivo Results
  • Symptom: Potent effects observed in cell culture are not replicated in animal models.

  • Cause: This can be due to the poor bioavailability of CA4 resulting from its low aqueous solubility.[2] The compound may precipitate upon injection or be rapidly cleared.

  • Solutions:

    • Use Combretastatin A4 Phosphate (CA4P): For in vivo studies, CA4P is the preferred form due to its high water solubility, which leads to better bioavailability.[6][9] The prodrug is efficiently converted to the active CA4 in vivo.[5]

    • Appropriate Vehicle Formulation: If using CA4, ensure it is formulated in a vehicle that can maintain its solubility upon administration. This may involve a mixture of solvents like DMSO, PEG, and saline.

Quantitative Data Summary

The following tables summarize key quantitative data for Combretastatin A4 and its phosphate prodrug.

Compound Parameter Value Solvent/Conditions Reference
Combretastatin A4Solubility~20 mg/mLEthanol[4]
Solubility~10 mg/mLDMSO[4]
Solubility~0.1 mg/mL1:10 Ethanol:PBS (pH 7.2)[4]
IC50 (HT-1080 cells)0.016 µMCell Culture Medium[13]
IC50 (Colon 26 cells)0.44 µMCell Culture Medium[13]
Kd (β-tubulin binding)0.4 µM[13]

Note: IC50 values are highly cell-line dependent.

Experimental Protocols

Protocol 1: Preparation of Combretastatin A4 for In Vitro Cell-Based Assays
  • Stock Solution Preparation:

    • Weigh out the desired amount of Combretastatin A4 powder in a sterile environment.

    • Dissolve the powder in sterile, anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into small-volume, amber-colored microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solution Preparation:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature, protected from light.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Crucially, add the diluted compound to the cells immediately after preparation. Do not store the diluted aqueous solutions.

Protocol 2: HPLC Analysis of cis/trans Isomerization of Combretastatin A4

This protocol provides a general framework. Specific parameters should be optimized for the available instrumentation.

  • Sample Preparation:

    • Prepare a solution of Combretastatin A4 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

    • To assess stability, incubate the solution under desired conditions (e.g., in PBS at 37°C) and take aliquots at different time points.

  • HPLC System and Column:

    • Use a reverse-phase C18 column.

    • The mobile phase can be a gradient of acetonitrile (B52724) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).

  • Detection:

    • Use a UV detector set to a wavelength where both isomers have significant absorbance (e.g., 295 nm).

  • Analysis:

    • The cis and trans isomers will have different retention times.

    • Quantify the peak areas of the two isomers at each time point to determine the rate of isomerization.

Visualizations

Signaling Pathway of Combretastatin A4's Vascular Disrupting Effect

VE_Cadherin_Pathway CA4 Combretastatin A4 Tubulin β-Tubulin CA4->Tubulin binds & inhibits Microtubule Microtubule Depolymerization Tubulin->Microtubule Cytoskeleton Cytoskeletal Disruption Microtubule->Cytoskeleton VECadherin VE-Cadherin Disruption Cytoskeleton->VECadherin BetaCatenin β-Catenin Release VECadherin->BetaCatenin Permeability Increased Vascular Permeability VECadherin->Permeability Akt Akt Pathway Inhibition BetaCatenin->Akt Akt->Permeability regulates VascularCollapse Vascular Collapse & Tumor Necrosis Permeability->VascularCollapse

Caption: CA4 disrupts microtubule dynamics, leading to VE-cadherin signaling inhibition.

Experimental Workflow for Assessing CA4 Stability

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM CA4 in DMSO Stock Dilution Dilute in Aqueous Buffer (e.g., PBS, pH 7.4) Stock->Dilution Incubation Incubate under Test Conditions (e.g., 37°C, Light/Dark) Dilution->Incubation Sampling Take Aliquots at Time Points (t=0, 1h, 2h, etc.) Incubation->Sampling HPLC HPLC Analysis (C18 Column) Sampling->HPLC Quantify Quantify cis/trans Isomer Peak Areas HPLC->Quantify

Caption: Workflow for quantifying CA4 cis-trans isomerization over time.

Troubleshooting Logic for Loss of CA4 Activity

Troubleshooting_Logic Start Inconsistent or Low CA4 Activity? CheckStock Is Stock Solution Old or Improperly Stored? Start->CheckStock CheckDilution Are Aqueous Dilutions Prepared Fresh? CheckStock->CheckDilution No NewStock Solution: Prepare Fresh Stock from Powder CheckStock->NewStock Yes CheckLight Was Experiment Protected from Light? CheckDilution->CheckLight Yes FreshDilution Solution: Always Prepare Fresh Aqueous Dilutions CheckDilution->FreshDilution No CheckPrecipitation Is there evidence of Precipitation? CheckLight->CheckPrecipitation Yes ProtectLight Solution: Use Amber Vials and Minimize Light Exposure CheckLight->ProtectLight No UseCA4P Solution: Lower Concentration or Use Water-Soluble CA4P CheckPrecipitation->UseCA4P Yes Success Problem Resolved CheckPrecipitation->Success No NewStock->Success FreshDilution->Success ProtectLight->Success UseCA4P->Success

Caption: A logical guide to troubleshooting reduced Combretastatin A4 activity.

References

Technical Support Center: Enhancing the Solubility of Cyathin Diterpenoids for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Cyathin A4 and other related cyathin diterpenoids in biological assays.

Troubleshooting Guide

Researchers often encounter difficulties in dissolving cyathin compounds, which are known to be hydrophobic, for in vitro and in vivo studies. This guide provides a systematic approach to overcoming these solubility challenges.

Initial Solvent Selection and Stock Solution Preparation

The first step in any biological assay is the preparation of a high-concentration stock solution that can be diluted into the aqueous assay medium.

Recommended Solvents for Stock Solutions:

SolventTypical Starting ConcentrationNotes and Considerations
Dimethyl Sulfoxide (B87167) (DMSO)10-50 mMThe most common initial choice. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Ethanol (B145695) (100%)1-10 mMA viable alternative to DMSO. Similar to DMSO, the final concentration in the assay medium should be kept to a minimum (<0.5%).
Dimethylformamide (DMF)1-10 mMCan be more effective than DMSO for certain compounds. However, it is also more toxic, so lower final concentrations are recommended.
Acetone1-5 mMCan be used for initial solubilization, but its high volatility can make concentration management difficult. It is also generally more cytotoxic than DMSO or ethanol.[1]

Experimental Protocol: Preparing a this compound Stock Solution

  • Weighing the Compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

  • Solvent Addition: Add a calculated volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration. For example, to make a 10 mM stock solution of a compound with a molecular weight of 350 g/mol , dissolve 1 mg in 285.7 µL of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. Gentle warming in a water bath (37°C) can aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Addressing Precipitation in Aqueous Media

A common issue is the precipitation of the compound upon dilution of the organic stock solution into the aqueous assay buffer or cell culture medium.

Strategies to Prevent Precipitation:

StrategyDescription
Co-solvents The use of a mixture of water-miscible solvents can increase the solubility of hydrophobic compounds.[2] Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and glycerol.[2][3]
Surfactants Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 and Pluronic® F-68 are often used in biological assays.
Complexation Agents Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]
pH Adjustment If the compound has ionizable groups, adjusting the pH of the medium can increase its solubility.[3]

Formulation Examples for Improved Aqueous Solubility:

Formulation VehicleCompositionTypical Use Case
DMSO/Saline 10% DMSO, 90% SalineInitial in vivo screening.
PEG-based Vehicle 10% DMSO, 40% PEG300, 50% SalineFor compounds that precipitate from DMSO/saline.
Tween-based Vehicle 5% DMSO, 5% Tween® 80, 90% Saline/PBSEnhancing solubility for cell-based assays.
Cyclodextrin (B1172386) Formulation 10% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in waterFor compounds that are difficult to solubilize with co-solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its strong solubilizing power for a wide range of hydrophobic compounds.[1] Prepare a high-concentration stock solution (10-50 mM) in DMSO and then dilute it into your aqueous assay medium.

Q2: My compound precipitates when I add the DMSO stock to my cell culture medium. What should I do?

A2: This is a common problem. Here are a few troubleshooting steps:

  • Lower the final concentration: Your compound may be exceeding its solubility limit in the final medium. Try a lower concentration.

  • Increase the DMSO concentration (with caution): You can try slightly increasing the final DMSO concentration, but be mindful of solvent toxicity to your cells (generally keep it below 0.5%).

  • Use a co-solvent or surfactant: Prepare an intermediate dilution of your DMSO stock in a solution containing a co-solvent like PEG300 or a surfactant like Tween® 80 before the final dilution into your medium. A common formulation for in vivo studies includes a combination of DMSO, PEG300, Tween 80, and saline or PBS.[4]

  • Try a different primary solvent: In some cases, ethanol may be a better choice than DMSO.

Q3: How can I determine the maximum soluble concentration of this compound in my assay medium?

A3: You can perform a kinetic solubility assay. This involves preparing a series of dilutions of your compound in the assay medium and monitoring for precipitation over time using techniques like nephelometry, UV-Vis spectroscopy, or light microscopy.

Q4: Are there any alternatives to organic solvents for in vivo studies?

A4: Yes, for in vivo applications, lipid-based formulations such as emulsions, liposomes, or solid lipid nanoparticles can be used to enhance the solubility and bioavailability of hydrophobic compounds. Another approach is to use complexing agents like cyclodextrins.[3]

Visualizing Experimental Workflows and Concepts

Solubility Enhancement Workflow

The following diagram outlines a systematic approach to enhancing the solubility of a hydrophobic compound like this compound for biological assays.

G A Start: Hydrophobic Compound (e.g., this compound) B Prepare 10-50 mM Stock in 100% DMSO A->B C Dilute to Final Concentration in Aqueous Medium B->C D Precipitation? C->D E Assay Ready D->E No F Troubleshoot Solubility D->F Yes G Option 1: Use Co-solvents (e.g., PEG300) F->G H Option 2: Use Surfactants (e.g., Tween 80) F->H I Option 3: Use Complexation Agents (e.g., Cyclodextrins) F->I J Re-test Dilution G->J H->J I->J K Precipitation? J->K K->E No L Further Optimization Required K->L Yes

Caption: A decision-tree workflow for solubilizing hydrophobic compounds.

Mechanism of Cyclodextrin-Mediated Solubilization

This diagram illustrates how cyclodextrins encapsulate hydrophobic molecules to enhance their aqueous solubility.

G cluster_0 Before Complexation cluster_1 After Complexation A Hydrophobic Drug (e.g., this compound) B Cyclodextrin D Hydrophilic Exterior Hydrophobic Drug Hydrophobic Interior A->D:f1 Encapsulation C Water Molecules B->D:f2 C->D:f0

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

Signaling Pathway Inhibition Assay Logic

This diagram shows the logical flow for confirming that a solubilization vehicle does not interfere with a signaling pathway assay.

G cluster_0 Experimental Arms A Vehicle Control (e.g., 0.5% DMSO in Media) E Measure Pathway Activity (e.g., Western Blot, Reporter Assay) A->E B This compound in Vehicle B->E C Positive Control (Known Inhibitor) C->E D Untreated Control D->E F Vehicle = Untreated? E->F G Valid Assay F->G Yes H Invalid Assay: Vehicle has an effect F->H No

Caption: Logic for validating a solubilization vehicle in a signaling assay.

References

refining analytical methods for detecting "Cyathin A4" metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Cyathin A4 and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound and its metabolites?

A1: The most common analytical techniques for the detection and quantification of cyathane diterpenoids, including compounds structurally related to this compound, are High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), High-Performance Thin-Layer Chromatography (HPTLC), and Enzyme-Linked Immunosorbent Assay (ELISA). For high-resolution analysis and imaging in biological tissues, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging is also employed.

Q2: What are the key challenges in the analysis of this compound metabolites?

A2: Key challenges include the low concentration of metabolites in biological matrices, the presence of interfering compounds, and the potential for metabolite degradation during sample preparation. Achieving high sensitivity and selectivity is crucial for accurate quantification.

Q3: How can I improve the extraction efficiency of this compound metabolites from fungal cultures?

A3: To improve extraction efficiency, consider using a solvent system optimized for diterpenoids, such as a mixture of methanol (B129727) and water. Sonication or other cell disruption methods can enhance the release of intracellular metabolites. It is also important to optimize the pH of the extraction solvent, as this can influence the recovery of certain metabolites.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound metabolites using HPLC and LC-MS.

HPLC Troubleshooting
ProblemPossible CauseSuggested Solution
Peak Tailing or Broadening Column degradationReplace the column with a new one of the same type.
Incompatible sample solventDissolve and inject samples in the mobile phase whenever possible.
Temperature fluctuationsUse a column oven to maintain a consistent temperature.[1]
Poor Resolution Unsuitable columnUse a column with a different stationary phase or a smaller particle size.
Sample overloadReduce the injection volume or dilute the sample.
Improper mobile phaseOptimize the mobile phase composition, pH, or gradient profile.
Retention Time Shifts Inconsistent mobile phase preparationPrepare fresh mobile phase and ensure accurate mixing of solvents.
Fluctuations in pump flow rateCheck the pump for leaks and ensure it is delivering a constant flow rate.
Column agingReplace the column if performance has degraded over time.
LC-MS Troubleshooting
ProblemPossible CauseSuggested Solution
Low Signal Intensity Poor ionization efficiencyOptimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).
Ion suppression from matrix componentsImprove sample cleanup procedures or use a matrix-matched calibration curve.
Incorrect mobile phase additivesEnsure the mobile phase additives are compatible with MS detection and enhance ionization.
High Background Noise Contaminated mobile phase or systemUse high-purity solvents and flush the LC-MS system thoroughly.
Leaks in the systemCheck all fittings and connections for leaks.
Irreproducible Results Inconsistent sample preparationStandardize the sample preparation protocol to ensure consistency between samples.
Instability of the analyteAnalyze samples promptly after preparation or store them under appropriate conditions to prevent degradation.

Experimental Protocols

Sample Preparation from Fungal Culture

This protocol outlines a general procedure for the extraction of this compound metabolites from a fungal culture for LC-MS analysis.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • Quenching: Immediately quench the metabolic activity of the mycelium by freezing in liquid nitrogen to prevent metabolite degradation.

  • Extraction: Grind the frozen mycelium to a fine powder. Extract the metabolites using a cold solvent mixture, such as methanol/water (1:1), by vigorous vortexing or sonication.

  • Centrifugation: Centrifuge the extract to pellet cellular debris.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulates before LC-MS analysis.

General HPLC-MS Method

This protocol provides a starting point for developing an HPLC-MS method for the analysis of this compound metabolites.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the compounds of interest.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the expected m/z values of this compound and its potential metabolites.

Visualizations

Experimental Workflow for this compound Metabolite Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_output Output fungal_culture Fungal Culture harvesting Harvesting fungal_culture->harvesting quenching Metabolic Quenching harvesting->quenching extraction Extraction quenching->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc HPLC Separation filtration->hplc ms MS Detection hplc->ms data_analysis Data Analysis ms->data_analysis metabolite_identification Metabolite Identification data_analysis->metabolite_identification quantification Quantification data_analysis->quantification

Caption: A generalized workflow for the extraction and analysis of this compound metabolites.

Hypothetical Signaling Pathway Affected by this compound

While the precise signaling pathways affected by this compound are a subject of ongoing research, its reported activity in promoting nerve growth factor (NGF) synthesis suggests potential interaction with neurotrophic signaling pathways. The following diagram illustrates a simplified, hypothetical pathway.

signaling_pathway cluster_cell Neuronal Cell cyathin_a4 This compound receptor Cell Surface Receptor cyathin_a4->receptor Binds to and activates signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade transcription_factor Transcription Factor (e.g., CREB) signaling_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus ngf_gene NGF Gene ngf_protein NGF Protein ngf_gene->ngf_protein Transcription & Translation Neuronal Survival & Growth Neuronal Survival & Growth ngf_protein->Neuronal Survival & Growth

Caption: Hypothetical signaling pathway for this compound-induced NGF synthesis.

References

Technical Support Center: Addressing Cytotoxicity of Combretastatin A4 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this guide is intended for research purposes only. "Cyathin A4" is likely a misspelling of "Combretastatin A4" (CA-4), a potent anti-mitotic agent. This guide will address the cytotoxicity of Combretastatin (B1194345) A4. Always refer to the specific product information sheet and relevant safety data sheets before handling any chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What is Combretastatin A4 (CA-4) and what is its primary mechanism of action?

Combretastatin A4 (CA-4) is a natural stilbenoid compound isolated from the bark of the South African bush willow tree, Combretum caffrum. It is a potent anti-cancer agent that functions as a microtubule-targeting agent. CA-4 binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization into microtubules.[1][2][3][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4]

Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures treated with CA-4?

High cytotoxicity in primary cells can be due to several factors:

  • Concentration: Primary cells can be more sensitive to cytotoxic agents than immortalized cell lines. The concentration of CA-4 may be too high for your specific primary cell type.

  • Cell Type Specificity: Different primary cell types exhibit varying sensitivities to CA-4. For instance, rapidly proliferating cells like endothelial cells are particularly sensitive.[5][6]

  • Compound Stability: The active cis-isomer of CA-4 can convert to the less active trans-isomer, which may have a different cytotoxic profile.[1]

  • Culture Conditions: Suboptimal culture conditions, such as incorrect media, serum levels, or cell density, can exacerbate the cytotoxic effects of CA-4.

Q3: Is CA-4 supposed to be selective for cancer cells over primary cells?

Yes, CA-4 has demonstrated selective cytotoxicity, showing more potent effects on cancer cell lines compared to some normal, healthy primary cells.[7] For example, studies have shown that CA-4 and its analogs are more cytotoxic to various cancer cells than to non-cancerous counterparts.[8] However, this selectivity is not absolute and is highly dependent on the cell type and experimental conditions. Proliferating primary cells, such as endothelial cells, can be quite sensitive to CA-4.[5][6]

Q4: What are the known signaling pathways affected by CA-4 that contribute to cytotoxicity?

CA-4-induced cytotoxicity is primarily initiated by the disruption of microtubule dynamics. This triggers a cascade of downstream signaling events, including:

  • Cell Cycle Arrest: Disruption of the mitotic spindle leads to G2/M phase arrest.[4]

  • Induction of Apoptosis: CA-4 can induce apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl2 ratio.[1]

  • PI3K/Akt Pathway: CA-4 has been shown to inhibit the phosphorylation of PI3K and Akt, key proteins in a signaling pathway that promotes cell survival and proliferation.[1][2]

  • MAPK/ERK Pathway: The MAPK/ERK pathway, which is involved in cell proliferation and survival, can also be attenuated by CA-4.[1]

  • VE-cadherin Signaling: In endothelial cells, CA-4 can disrupt vascular endothelial (VE)-cadherin signaling, leading to increased permeability and vascular collapse.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Excessive Cell Death at Low Concentrations High sensitivity of the primary cell type.Perform a dose-response experiment with a wider range of concentrations, starting from the low nanomolar range.
Suboptimal cell health prior to treatment.Ensure cells are healthy, in the logarithmic growth phase, and at the recommended seeding density before adding CA-4.
Inconsistent Results Between Experiments Variability in CA-4 solution preparation.Prepare fresh stock solutions of CA-4 in a suitable solvent (e.g., DMSO) for each experiment. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Inconsistent cell passage number.Use primary cells within a consistent and low passage number range, as their characteristics can change with extensive passaging.
Low Cytotoxicity Observed Inactive CA-4 isomer.Ensure the CA-4 used is the active cis-isomer. Protect solutions from light and heat to minimize isomerization.
Low proliferation rate of primary cells.CA-4 is more effective against proliferating cells. Ensure your primary cells are actively dividing during the treatment period.
Drug efflux pumps.Some cells may express multidrug resistance transporters that can pump CA-4 out of the cell.
Difficulty in Detaching Cells for Analysis CA-4 induced morphological changes.Use gentle cell detachment methods. For some assays, it may be possible to perform the analysis directly in the culture plate.

Quantitative Data Summary

Table 1: Cytotoxicity of Combretastatin A4 (CA-4) and its Analogs in Various Cell Types

Cell TypeCompoundAssayIC50 / Effective ConcentrationCitation
Primary Chicken FibroblastsCA-4MTT> 100 µM[3]
Human Primary Fibroblasts (NHSF46)CA-4 analog (6b)Not specified77 nM[9]
Human Peripheral Blood Mononuclear Cells (PBMCs)CA-4 analog (6b)Not specified481 ± 73 nM[9]
Human Umbilical Vein Endothelial Cells (HUVECs)CA-4 Phosphate (B84403)Proliferation AssaySignificant inhibition at 5 nM and 10 nM[5]
Primary AstrocytesCA-4 analog (1)Not specifiedIC50 > 7 µM[10]
Primary Neurons and AstrocytesCA-4Not specifiedLow toxicity[11]
MCF-7 (Breast Cancer)CA-4Not specified1.43 µg/mL[1]
MDA-MB-231 (Breast Cancer)CA-4Not specified3.25 µg/mL[1]
TPC1 (Thyroid Cancer)CA-4Not specifiedSignificant inhibition at 5 µM and 10 µM[2]

Note: IC50 values can vary significantly between different studies due to variations in experimental conditions (e.g., incubation time, cell density, assay method).

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan (B1609692), which has a purple color.

Materials:

  • Primary cells

  • Complete culture medium

  • Combretastatin A4 (CA-4)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of CA-4 in complete culture medium. Remove the old medium from the wells and add the CA-4 dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is an indicator of cell membrane integrity.

Materials:

  • Primary cells

  • Complete culture medium

  • Combretastatin A4 (CA-4)

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture to the collected supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Visualizations

Combretastatin_A4_Signaling_Pathway CA4 Combretastatin A4 Tubulin β-Tubulin CA4->Tubulin Binds to colchicine site PI3K_AKT PI3K/Akt Pathway (Inhibited) CA4->PI3K_AKT MAPK_ERK MAPK/ERK Pathway (Inhibited) CA4->MAPK_ERK VE_Cadherin VE-Cadherin Signaling (Disrupted) CA4->VE_Cadherin Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK_ERK->Cell_Survival Vascular_Disruption Vascular Disruption VE_Cadherin->Vascular_Disruption

Caption: Combretastatin A4 Signaling Pathway.

Cytotoxicity_Workflow start Start: Primary Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Combretastatin A4 (Dose-Response) seed->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate assay Perform Cytotoxicity Assay incubate->assay mtt MTT Assay (Metabolic Activity) assay->mtt ldh LDH Assay (Membrane Integrity) assay->ldh data Data Acquisition (Plate Reader) mtt->data ldh->data analysis Data Analysis (Calculate % Viability/Cytotoxicity) data->analysis end End: Determine IC50 analysis->end

Caption: Experimental Workflow for Cytotoxicity Assessment.

References

strategies to minimize batch-to-batch variability in cyathin production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyathin production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, ensuring greater consistency and higher yields.

Frequently Asked Questions (FAQs)

Culture Medium and Nutrition

  • Q1: My culture is growing well, but the production of cyathins (B1174067) is low. What could be the issue with my medium?

    A1: High biomass does not always correlate with high secondary metabolite production. For many fungi, including those that produce cyathins, secondary metabolism is often triggered by nutrient limitation. Here are key factors to investigate in your medium:

    • Carbon Source: Ensure your primary carbon source is adequate but not in excess, which can cause carbon catabolite repression. For instance, glucose concentrations around 70 g/L have been shown to be effective for erinacine A production.

    • Nitrogen Source: The type and concentration of the nitrogen source are critical. Some nitrogen sources, like ammonium, can inhibit secondary metabolite production. Complex nitrogen sources like peptone or casein have been used successfully. The carbon-to-nitrogen (C:N) ratio is a crucial parameter to optimize.

    • Micronutrients: Trace elements can significantly impact production. For example, zinc has been shown to improve the synthesis of some cyathane diterpenoids.

  • Q2: I'm observing significant batch-to-batch variability in my cyathin yield. Could the raw materials be the cause?

    A2: Absolutely. The composition of complex media components like peptone, yeast extract, and malt (B15192052) extract can vary between suppliers and even between different lots from the same supplier. This variability in nutrient composition directly impacts fungal metabolism and, consequently, cyathin production. It is crucial to characterize your raw materials and consider using more defined media components where possible.

Fermentation Parameters

  • Q3: What are the optimal physical parameters for cyathin fermentation?

    A3: The optimal physical parameters are species and strain-dependent. However, here are some general guidelines based on research with Hericium erinaceus:

    • Temperature: Typically, a temperature around 25°C is favorable for mycelial growth and cyathin production.

    • pH: The initial pH of the medium should be optimized. A starting pH of around 4.5 has been found to be beneficial for erinacine A production. It's also important to monitor the pH throughout the fermentation as fungal metabolism can cause significant shifts.

    • Agitation and Aeration: Adequate agitation and aeration are necessary to ensure sufficient dissolved oxygen and nutrient distribution. For shake flask cultures, speeds of 100-150 rpm are common. In a bioreactor, it is important to monitor and control dissolved oxygen levels.

  • Q4: My fungal culture is forming dense pellets. How does this affect cyathin production?

    A4: Pellet formation can lead to mass transfer limitations, where cells in the center of the pellet may not have access to sufficient oxygen and nutrients. This can create a heterogeneous culture environment and negatively impact overall productivity and consistency. To control pellet formation, you can adjust the inoculum size, agitation speed, and medium composition.

Inoculum and Culture Health

  • Q5: How critical is the quality of the inoculum for consistent cyathin production?

    A5: Inoculum quality is paramount for minimizing batch-to-batch variability. Factors such as the age of the culture, spore concentration (if applicable), and the growth phase at the time of inoculation can all significantly impact the subsequent fermentation performance. It is essential to standardize your inoculum preparation protocol.

  • Q6: I am experiencing contamination in my cultures. What are the best practices to avoid this?

    A6: Strict aseptic techniques are non-negotiable. Ensure that your media, glassware, and bioreactors are properly sterilized. Work in a laminar flow hood when preparing inoculum and performing transfers. Regularly validate your sterilization equipment and procedures.

Troubleshooting Guides

Issue: Low Cyathin Yield

Possible Cause Recommended Action
Suboptimal Media Composition Optimize the C:N ratio. Experiment with different carbon and nitrogen sources. Test the effect of micronutrient supplementation, such as zinc sulfate.
Incorrect Fermentation Parameters Perform a Design of Experiments (DoE) to systematically optimize temperature, pH, and agitation/aeration rates.
Poor Inoculum Quality Standardize your inoculum preparation, including the age and physiological state of the culture.
Pellet Formation Adjust agitation speed, inoculum density, or add pellet-dispersing agents to the medium.
Product Degradation Analyze samples at different time points to determine the peak production time and whether the product is degrading over time.

Issue: Inconsistent Batch-to-Batch Yield

Possible Cause Recommended Action
Variability in Raw Materials Source raw materials from a single, reliable supplier and lot where possible. Consider using a more chemically defined medium.
Inconsistent Inoculum Implement a standardized protocol for inoculum preparation, including cell density and growth phase.
Fluctuations in Fermentation Conditions Ensure that all fermentation parameters (temperature, pH, agitation, aeration) are tightly controlled and monitored in every batch.
Contamination Reinforce aseptic techniques and regularly monitor cultures for any signs of contamination.

Quantitative Data Summary

Table 1: Effect of Medium Composition on Erinacine A Production in Hericium erinaceus

Nutrient Composition Biomass Yield (g/L) Erinacine A Production (mg/L) Reference
Basal Medium--[1]
Optimized Medium (glucose 69.87 g/L, casein peptone 11.17 g/L, NaCl 1.45 g/L, ZnSO4 55.24 mg/L, KH2PO4 1.0 g/L, pH 4.5)13.3 ± 2.6192 ± 42[1]

Table 2: Comparison of Erinacine A Production in Different Cultivation Methods

Cultivation Method Specific Yield of Erinacine A (mg/g) Reference
Submerged Cultivation14.44[2]
Solid-State Cultivation (Corn Kernel with 10mM ZnSO4)165.36[3]

Experimental Protocols

Protocol 1: Submerged Fermentation of Hericium erinaceus for Erinacine A Production

  • Seed Culture Preparation:

    • Inoculate a 250 mL flask containing 100 mL of seed medium (e.g., potato dextrose broth) with a mycelial plug of Hericium erinaceus.

    • Incubate at 25°C on a rotary shaker at 150 rpm for 7 days.

  • Production Medium Preparation:

    • Prepare the production medium with the desired composition (see Table 1 for an optimized example).

    • Dispense the medium into fermentation vessels (e.g., 500 mL flasks with 200 mL of medium or a laboratory-scale bioreactor).

    • Sterilize by autoclaving.

  • Inoculation and Fermentation:

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate under the following conditions:

      • Temperature: 25°C

      • Agitation: 150 rpm

      • Duration: 8-14 days

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals to monitor biomass and erinacine A concentration.

    • Separate the mycelia from the broth by filtration.

    • Extract erinacine A from the mycelia and broth using an appropriate solvent (e.g., ethyl acetate).

    • Quantify erinacine A concentration using HPLC.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Erinacine A Quantification

  • Sample Preparation:

    • Dry the mycelia and grind it into a fine powder.

    • Extract a known amount of mycelial powder with a suitable solvent (e.g., methanol) using ultrasonication.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a specified wavelength (e.g., 210 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using a certified standard of erinacine A.

    • Calculate the concentration of erinacine A in the samples based on the peak area from the HPLC chromatogram and the calibration curve.

Visualizations

Cyathin_Biosynthesis_Pathway Geranylgeranyl pyrophosphate (GGPP) Geranylgeranyl pyrophosphate (GGPP) Protoilludane-type sesquiterpenoids Protoilludane-type sesquiterpenoids Geranylgeranyl pyrophosphate (GGPP)->Protoilludane-type sesquiterpenoids eriE (GGPP synthase) Cyathane scaffold Cyathane scaffold Protoilludane-type sesquiterpenoids->Cyathane scaffold Multiple enzymatic steps Erinacine Q Erinacine Q Cyathane scaffold->Erinacine Q eri gene cluster Erinacine P Erinacine P Erinacine Q->Erinacine P Erinacine B Erinacine B Erinacine P->Erinacine B Erinacine A Erinacine A Erinacine B->Erinacine A Erinacine C Erinacine C Erinacine B->Erinacine C

Caption: Simplified biosynthetic pathway of erinacines, a class of cyathins.

Troubleshooting_Workflow Start Low/Inconsistent Cyathin Yield Check_Inoculum Inoculum Quality Standardized? Start->Check_Inoculum Standardize_Inoculum Standardize Inoculum Preparation Protocol Check_Inoculum->Standardize_Inoculum No Check_Media Media Composition Optimized? Check_Inoculum->Check_Media Yes Standardize_Inoculum->Check_Media Optimize_Media Optimize C:N Ratio, Carbon/Nitrogen Sources, & Micronutrients Check_Media->Optimize_Media No Check_Parameters Fermentation Parameters Controlled? Check_Media->Check_Parameters Yes Optimize_Media->Check_Parameters Control_Parameters Tighten Control of Temp, pH, Agitation, & Aeration Check_Parameters->Control_Parameters No Check_Morphology Observe Mycelial Morphology Check_Parameters->Check_Morphology Yes Control_Parameters->Check_Morphology Address_Pellets Adjust Agitation/ Inoculum Density Check_Morphology->Address_Pellets Pellets Observed Analyze_Data Analyze Results & Iterate Check_Morphology->Analyze_Data Dispersed Growth Address_Pellets->Analyze_Data

Caption: Troubleshooting workflow for low or inconsistent cyathin production.

References

improving the stereoselectivity of "Cyathin A4" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cyathin A4 and related cyathane diterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on achieving high stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges in the total synthesis of this compound?

A1: The primary stereochemical hurdles in the synthesis of the cyathane core, which is central to this compound, include:

  • Controlling the diastereoselectivity of the trans-fused 6-7 ring junction. [1] This is a significant challenge due to the strained nature of the tricyclic system.

  • Establishing the relative stereochemistry of the methyl group at C(9). [1]

  • Constructing the contiguous all-carbon quaternary stereocenters , which creates significant steric hindrance.[2]

  • Stereoselective installation of functional groups , such as hydroxyl groups, on the seven-membered ring.

Q2: Are there established synthetic routes specifically for this compound?

A2: While several total syntheses of related cyathins (B1174067) like Cyathin A3 and B2 have been reported, a dedicated total synthesis of this compound is not as extensively documented in readily available literature.[3] However, it is suggested that intermediates from the synthesis of other cyathins, such as Cyathin A3, could potentially be converted to this compound.[3] The strategies developed for constructing the core 5-6-7 tricyclic skeleton are directly applicable.

Q3: What are some key strategies for achieving high stereoselectivity in cyathane synthesis?

A3: Several powerful strategies have been employed to control stereochemistry:

  • Enantioselective Diels-Alder Reactions: This approach has been used to construct the core ring system with high enantioselectivity early in the synthesis.

  • Prins-type Cyclizations: The use of a Prins-type reaction involving a vinylcyclopropanol has proven effective in controlling the stereochemistry of the spirocyclobutanone intermediate, which then directs the formation of the seven-membered ring.

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming the seven-membered ring of the cyathane core.

  • Substrate-Controlled Diastereoselective Reactions: Utilizing existing stereocenters in an intermediate to direct the stereochemical outcome of subsequent reactions is a common and effective strategy.

  • Asymmetric Catalysis: The use of chiral catalysts, for instance in asymmetric dihydroxylation or hydrogenation, can introduce key stereocenters with high enantiomeric excess.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity at the 6-7 Ring Junction

Question: My synthesis is producing a mixture of cis and trans isomers at the 6-7 ring junction. How can I improve the selectivity for the desired trans-fusion?

Answer: Achieving the correct trans-fusion is a known challenge. Here are some potential solutions:

  • Choice of Cyclization Strategy: The method used to form the seven-membered ring is critical. A Ring-Closing Metathesis (RCM) approach on a well-designed acyclic precursor has been shown to be effective in establishing the desired stereochemistry.

  • Conformational Control of the Precursor: The stereochemistry of the precursor to the seven-membered ring will heavily influence the outcome of the cyclization. Ensure the precursor is diastereomerically pure.

  • Use of a Prins-type Reaction: A Prins-type reaction of a cycloalkenyl cyclopropanol (B106826) can establish a spirocyclobutanone intermediate that facilitates the stereoselective construction of the seven-membered ring.

Experimental Protocol Example: Prins-type Reaction for Spirocyclobutanone Formation

A representative procedure involves the treatment of a vinylcyclopropanol with a suitable acetal (B89532) in the presence of a Lewis acid like TiCl₄. This reaction has been reported to yield predominantly the desired isomers with a high diastereomeric ratio (>15:1).

Parameter Value
ReactantsVinylcyclopropanol, Acetal
Lewis AcidTiCl₄
Diastereomeric Ratio>15:1
Issue 2: Low Enantioselectivity in the Initial Chiral Scaffolding

Question: I am struggling to achieve high enantiomeric excess in the early steps of my synthesis. What methods are recommended for establishing the initial stereocenters?

Answer: An enantioselective Diels-Alder reaction is a robust method for this purpose.

  • Catalyst System: The choice of catalyst is crucial. For the Diels-Alder reaction between 2,5-dimethyl-1,4-benzoquinone (B89530) and 2,4-bis(trimethylsilyloxy)-1,3-pentadiene, a modified Mikami's catalyst has been successfully employed.

  • Reaction Conditions: Careful optimization of reaction conditions, including temperature, solvent, and the use of molecular sieves, is necessary to maximize enantioselectivity.

Experimental Protocol Example: Enantioselective Diels-Alder Reaction

The reaction is catalyzed by a carefully prepared Mikami catalyst. The absolute configuration of the resulting adduct can be confirmed by NMR and X-ray analysis.

Parameter Value
Dienophile2,5-dimethyl-1,4-benzoquinone
Diene2,4-bis(trimethylsilyloxy)-1,3-pentadiene
CatalystMikami's catalyst [(R)-BINOL + Cl₂Ti(OiPr)₂ + 4 Å mol sieves] modified with Mg and SiO₂
Issue 3: Difficulty in Stereoselective Functionalization of the Seven-Membered Ring

Question: I am attempting to introduce a hydroxyl group on the seven-membered ring, but the reaction is not stereoselective. What methods can I use to control the stereochemistry?

Answer: Directed hydroxylations and reductions are key.

  • Sharpless Asymmetric Dihydroxylation: For the introduction of vicinal diols, the Sharpless asymmetric dihydroxylation can be employed, although reaction rates may be slow depending on the substrate.

  • Directed Reductions: The stereochemical outcome of ketone reductions can be highly dependent on the reducing agent and the surrounding stereocenters. For example, L-Selectride has been used for the chemoselective reduction of an enone to an allylic alcohol, followed by a stereoselective epoxidation. The use of DIBAL has been shown to give different diastereomeric ratios compared to L-Selectride.

  • Mitsunobu Inversion: If the wrong stereoisomer is obtained, a Mitsunobu reaction can be used to invert the stereochemistry of a secondary alcohol.

Quantitative Data on Stereoselective Reductions

Substrate Reagent Product Ratio (β:α) Reference
Cyathin B2DIBAL1:3
Intermediate 22L-SelectridePredominantly β-alcohol

Visualizations

experimental_workflow cluster_start Starting Materials cluster_key_step Key Stereocontrolling Step cluster_intermediate Core Intermediate cluster_ring_formation Ring Formation cluster_core Tricyclic Core cluster_functionalization Stereoselective Functionalization cluster_product Final Product start Vinylcyclopropanol & Acetal prins Prins-type Reaction (>15:1 dr) start->prins spiro Spirocyclobutanone prins->spiro rcm Ring-Closing Metathesis (RCM) spiro->rcm core 5-6-7 Tricyclic Core (trans 6-7 junction) rcm->core func Asymmetric Dihydroxylation Directed Reductions Mitsunobu Inversion core->func cyathin This compound func->cyathin

Caption: General synthetic workflow for this compound highlighting key stereoselective steps.

decision_tree start Poor Stereoselectivity at C-X? is_ring_junction Is it the 6-7 ring junction? start->is_ring_junction Yes is_functional_group Is it a functional group on the 7-membered ring? start->is_functional_group No solution_junction Optimize RCM precursor Consider Prins-type cyclization is_ring_junction->solution_junction Yes solution_functional_group Use directed reduction (e.g., L-Selectride) Employ Sharpless dihydroxylation Consider Mitsunobu inversion is_functional_group->solution_functional_group Yes

Caption: Troubleshooting decision tree for common stereoselectivity issues.

References

dealing with fungal culture contamination in cyathin extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for managing fungal culture contamination during cyathin extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common visual signs of contamination in my fungal culture?

A1: Early detection is crucial. Key indicators include unexpected changes in the culture medium's color or clarity, the appearance of unusual surface films, or abnormal growth rates of your target fungus.[1] Specific signs for common contaminants include:

  • Bacteria: The culture medium may become cloudy or turbid, and its color can shift rapidly, often turning yellow due to acidic byproducts.[2][3]

  • Yeast: The medium may appear turbid or cloudy, sometimes with a distinct odor.[4][5] Under a microscope, you will see small, budding, oval or round cells.

  • Mold: You may observe fuzzy, filamentous growth (mycelia) on the surface of the medium or attached to your fungal colony. These can appear as white, green, black, or grey patches.

Q2: What are the primary sources of contamination in a laboratory setting?

A2: Contamination typically originates from four main sources:

  • Personnel: Poor aseptic technique, such as talking over open cultures or improper handwashing, is a major contributor.

  • Environment: Airborne particles, spores, and microorganisms from unfiltered air or poorly maintained workspaces can settle into cultures.

  • Reagents and Media: Contaminated sera, buffers, water, or other supplements can introduce foreign microbes.

  • Equipment: Improperly sterilized incubators, biosafety cabinets, water baths, or lab tools can harbor and spread contaminants.

Q3: Is it possible to salvage a contaminated fungal culture?

A3: In most cases, attempting to rescue a contaminated culture is not recommended, especially for bacterial or fungal contamination. The best practice is to immediately discard the compromised culture to prevent the spread of contaminants, particularly mold spores, to other experiments. For irreplaceable cell lines, advanced techniques like sub-culturing the leading edge of fungal growth away from a localized contamination can be attempted, but this carries a high risk of failure.

Q4: How does contamination impact the final cyathin yield?

A4: Microbial contaminants compete with the production fungus for essential nutrients in the culture medium. This competition can inhibit the growth of your target organism and, consequently, reduce the biosynthesis of secondary metabolites like cyathins (B1174067). Furthermore, some contaminants may produce enzymes or acidic byproducts that can degrade the cyathin compounds already produced, leading to a significantly lower final yield.

Q5: Can I use antimicrobial agents to prevent contamination?

A5: Yes, but this approach should be used cautiously. Adding antibiotics like penicillin and streptomycin (B1217042) can help prevent bacterial contamination. For fungal contaminants, antimycotics such as Amphotericin B or Nystatin can be used. However, it is critical to first validate that these agents do not negatively impact the growth of your production fungus or interfere with the cyathin biosynthesis pathway. Relying on antimicrobial agents can also mask sloppy aseptic techniques.

Troubleshooting Guide

This guide addresses specific contamination scenarios in a question-and-answer format.

Problem 1: My liquid culture has suddenly become cloudy and the pH indicator in the medium has turned yellow.

  • Possible Cause: This is a classic sign of bacterial contamination. Bacteria grow rapidly in nutrient-rich media, and their metabolic processes often produce acids, causing a drop in pH.

  • Recommended Action:

    • Immediately segregate and discard the contaminated culture to prevent cross-contamination.

    • Dispose of any opened media or reagents that were used with the affected culture.

    • Thoroughly decontaminate the incubator, biosafety cabinet, and any other equipment that may have come into contact with the contaminant.

    • Review your lab's aseptic technique protocol with all personnel.

Problem 2: I see distinct, fuzzy, cotton-like patches growing on the surface of my agar (B569324) plate.

  • Possible Cause: This indicates mold contamination. The fuzzy patches are mycelial networks, which can produce vast numbers of airborne spores.

  • Recommended Action:

    • Do not open the contaminated plate or flask inside the biosafety cabinet, as this can release spores and contaminate the entire workspace.

    • Carefully remove the sealed, contaminated vessel and dispose of it according to your institution's biohazard waste procedures.

    • Check adjacent cultures for any signs of similar contamination.

    • Thoroughly clean and disinfect the work area and incubator, preferably using a fungicide.

Problem 3: My fungal growth is slower than expected, and I observe small, budding particles under the microscope.

  • Possible Cause: This is characteristic of a yeast contamination. Yeasts are single-celled fungi that reproduce by budding and can outcompete your target fungus for nutrients.

  • Recommended Action:

    • The most reliable solution is to discard the culture.

    • While not generally recommended, a rescue may be attempted by washing with a sterile phosphate-buffered saline (PBS) and using an antifungal agent like Amphotericin B, though this can be toxic to the production strain.

    • Review your aseptic techniques, paying close attention to the handling of media bottles to prevent airborne contamination.

Problem 4: Despite following protocols, I am experiencing recurring contamination issues across multiple experiments.

  • Possible Cause: A persistent source of contamination is likely present in your lab environment, equipment, or stock solutions.

  • Recommended Action:

    • Conduct a systematic investigation to pinpoint the source.

    • Take swabs from various surfaces (incubator walls, water bath, biosafety cabinet surfaces) and culture them to identify the contaminating organism(s).

    • Test aliquots of all frequently used stock solutions (media, sera, buffers) by incubating them to see if they are the source.

    • Implement a more rigorous and frequent cleaning and maintenance schedule for all laboratory equipment.

Data Presentation

Table 1: Common Contaminants and Their Characteristics

Contaminant Type Microscopic Appearance Macroscopic Appearance in Culture Recommended Action
Bacteria Small, motile rod-shaped or spherical cells. Rapidly turns medium cloudy/turbid; pH often drops (medium turns yellow). Discard culture immediately; decontaminate workspace and equipment.
Yeast Round or oval budding particles, larger than bacteria. Medium becomes turbid; may have a distinct odor. Best practice is to discard the culture.

| Mold | Thin, thread-like filamentous hyphae, sometimes with dense spore clusters. | Fuzzy, cotton-like patches (white, green, black) on the medium surface. | Discard culture without opening; decontaminate to prevent spore dispersal. |

Table 2: Standard Sterilization Methods for Fungal Culture

Method Typical Parameters Primary Application
Autoclave (Moist Heat) 121°C, 15 psi (1.03 bar), 15-20 minutes. Culture media, glassware, metal instruments, porous materials.
Dry Heat (Hot Air Oven) 160°C for 3 hours or 180°C for 1 hour. Dry glassware (Petri dishes, pipettes), metal instruments.

| Filtration | 0.22 µm pore size filter. | Heat-sensitive solutions (e.g., vitamins, some antibiotics). |

Table 3: Selected Antimicrobial Agents for Fungal Cultures

Agent Target Organism Typical Working Concentration Notes and Cautions
Penicillin-Streptomycin Bacteria (Gram-positive and Gram-negative) 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin Commonly used together; can mask low-level contamination and hide poor technique.
Amphotericin B Fungi and Yeast 0.25-2.5 µg/mL Effective but can be toxic to the host fungal cells; stable for 3 days at 37°C.
Nystatin Fungi and Yeast 2.5 - 50 mg/mL Less toxic than Amphotericin B with a larger concentration window.

| Chloramphenicol | Bacteria | Varies | Often added to fungal media to inhibit bacterial growth during isolation. |

Experimental Protocols

Protocol 1: Aseptic Technique for Fungal Culture Inoculation

  • Workspace Preparation: Before starting, thoroughly clean and disinfect the workspace (e.g., laminar flow hood or biosafety cabinet) with 70% ethanol. Ensure the airflow is running for at least 15 minutes prior to use.

  • Personal Hygiene: Wash hands thoroughly. Wear a clean lab coat, gloves, and a face mask to minimize contamination from skin and breath.

  • Tool Sterilization: Sterilize all tools (inoculation loops, needles, forceps) by flaming them with a Bunsen burner until red-hot and then allowing them to cool in the sterile workspace.

  • Vessel Handling: When handling culture tubes or flasks, flame the mouth of the vessel immediately after opening and before closing to create an upward air current that prevents contaminants from entering.

  • Inoculation: Work efficiently and deliberately at least 6 inches inside the cabinet. Transfer a small piece of the fungal mycelium or a spore suspension to the new sterile medium.

  • Incubation: Seal the newly inoculated culture vessel (e.g., with Parafilm) and place it in a properly cleaned and dedicated incubator.

Protocol 2: Preparation and Sterilization of Potato Dextrose Agar (PDA) Medium

  • Mixing: Prepare the medium by dissolving the specified amount of PDA powder in distilled water according to the manufacturer's instructions.

  • Dissolving: Heat the mixture gently while stirring until the powder is completely dissolved.

  • Dispensing: Pour the liquid medium into autoclavable flasks or bottles, capping them loosely to allow for steam penetration.

  • Sterilization: Autoclave the medium at 121°C and 15 psi for 15-20 minutes to ensure sterility.

  • Cooling & Pouring: Allow the sterilized medium to cool to approximately 50°C in a water bath.

  • Plate Pouring: In a sterile biosafety cabinet, pour the cooled agar into sterile Petri dishes, allowing them to solidify completely before use or storage.

Protocol 3: General Protocol for Cyathin Extraction from Liquid Culture

Note: This is a generalized protocol. Specific solvents and volumes may need optimization.

  • Culture Separation: After incubation, separate the fungal mycelium from the culture broth via filtration. The cyathins are typically extracted from the liquid broth.

  • Solvent Extraction: Transfer the culture filtrate to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

  • Mixing: Stopper the funnel and invert it repeatedly, venting frequently to release pressure. This facilitates the transfer of cyathin compounds from the aqueous phase to the organic phase.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Collection: Collect the upper organic layer, which now contains the crude cyathin extract. Repeat the extraction process on the aqueous layer 2-3 times to maximize yield.

  • Drying and Concentration: Pool the organic extracts and dry them using an anhydrous salt (e.g., sodium sulfate). Filter off the drying agent and concentrate the extract using a rotary evaporator to obtain the crude cyathin product for further purification.

Mandatory Visualizations

Contamination_Troubleshooting_Workflow cluster_types Identify Contaminant Type start Contamination Suspected in Fungal Culture visual_check Visual Inspection & Microscopic Examination start->visual_check bacterial Bacterial Signs: Cloudy Medium, pH Drop visual_check->bacterial Cloudy/Yellow? fungal Fungal Signs: Filamentous Growth, Spores visual_check->fungal Fuzzy Growth? yeast Yeast Signs: Turbid Medium, Budding Cells visual_check->yeast Turbid/Budding? action_discard Immediate Action: Discard Contaminated Culture(s) bacterial->action_discard fungal->action_discard yeast->action_discard action_decontaminate Decontaminate Workspace, Incubator, and Equipment action_discard->action_decontaminate action_review Review Aseptic Technique & Reagent Sterility action_decontaminate->action_review action_investigate Systematically Investigate Persistent Source action_review->action_investigate Contamination Recurring? end_node Resume Experiment with New, Clean Cultures action_review->end_node Contamination is Isolated Event action_investigate->end_node

Caption: A workflow for troubleshooting suspected microbial contamination.

Aseptic_Technique_Workflow cluster_prep Phase 1: Preparation cluster_transfer Phase 2: Inoculation cluster_final Phase 3: Final Steps prep_workspace 1. Disinfect Biosafety Cabinet personal_hygiene 2. Wear Gloves, Lab Coat, Mask prep_workspace->personal_hygiene prep_tools 3. Flame-Sterilize Tools personal_hygiene->prep_tools open_vessels 4. Flame Mouths of Vessels prep_tools->open_vessels transfer 5. Transfer Inoculum to New Medium open_vessels->transfer close_vessels 6. Flame and Seal Vessels transfer->close_vessels incubate 7. Place in Clean Incubator close_vessels->incubate cleanup 8. Clean Workspace & Dispose of Waste incubate->cleanup

Caption: A workflow for proper aseptic technique in cell culture.

References

Validation & Comparative

A Comparative Analysis of the Neurotrophic Activities of Cyathin Diterpenoids and Erinacine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Neurotrophic Activity

The following table summarizes the available quantitative data on the neurotrophic effects of selected cyathin diterpenoids and erinacine A. The primary measure of neurotrophic activity in these studies is the potentiation of Nerve Growth Factor (NGF)-induced neurite outgrowth in rat pheochromocytoma (PC-12) cells, a standard in vitro model for neuronal differentiation.

Compound ClassSpecific CompoundCell LineConcentration RangeObserved Neurotrophic EffectCitation
Cyathin Diterpenoids Allocyathin B2, Neocyathins K–RPC-121–25 µMPromoted NGF-induced neurite outgrowth.[1]
Striatoids A-FPC-12Not specifiedDose-dependently enhanced NGF-mediated neurite outgrowth.
Cyathane Diterpenoid Erinacine APC-120.3, 3, 30 µMPotentiated NGF (2 ng/mL)-induced neurite outgrowth in a dose-dependent manner.
Erinacine AMouse Astroglial Cells1.0 mMStimulated NGF synthesis, resulting in NGF secretion of 250.1 ± 36.2 pg/ml.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Neurite Outgrowth Assay in PC-12 Cells

This assay is fundamental for assessing the ability of a compound to promote the formation of neurites, which are projections from the neuronal cell body.

1. Cell Culture and Plating:

  • Culture PC-12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • For experiments, seed the cells in 24-well plates coated with poly-L-lysine or collagen at a density of 1 x 10^5 cells/well.

  • Allow the cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • After 24 hours, replace the culture medium with a low-serum medium (e.g., 1% horse serum).

  • Treat the cells with varying concentrations of the test compounds (e.g., Cyathin A4, erinacine A) in the presence of a sub-optimal concentration of NGF (e.g., 2 ng/mL).

  • Include control groups: vehicle control (e.g., DMSO), NGF alone, and test compound alone.

  • Incubate the cells for 48-72 hours.

3. Data Acquisition and Analysis:

  • Following incubation, capture images of the cells using a phase-contrast microscope.

  • A cell is considered to be neurite-bearing if it possesses at least one neurite that is longer than the diameter of the cell body.

  • Quantify the percentage of neurite-bearing cells by counting at least 100 cells per field from multiple random fields for each condition.

  • The length of the longest neurite per cell can also be measured using image analysis software (e.g., ImageJ).

Nerve Growth Factor (NGF) Synthesis Assay in Astrocytes

This assay quantifies the ability of a compound to stimulate the production and secretion of NGF from glial cells.

1. Cell Culture and Treatment:

  • Culture primary mouse astroglial cells in a suitable medium.

  • Seed the cells in culture plates and allow them to reach confluence.

  • Treat the cells with the test compounds (e.g., erinacine A) at various concentrations for a specified period (e.g., 24-48 hours).

2. Sample Collection and Analysis:

  • Collect the culture medium from each well.

  • Quantify the concentration of NGF in the medium using a commercially available NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Normalize the NGF concentration to the total protein content of the cells in each well.

Signaling Pathways and Mechanisms of Action

Erinacine A

Erinacine A has been shown to exert its neurotrophic effects through multiple signaling pathways. A key mechanism is the stimulation of NGF synthesis in astrocytes. This process is mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway, which leads to the phosphorylation of c-Jun. Phosphorylated c-Jun then forms the AP-1 transcription factor complex, which binds to the promoter region of the NGF gene and initiates its transcription.

Furthermore, in neuronal cells, erinacine A potentiates NGF-induced neurite outgrowth by enhancing the signaling cascade downstream of the NGF receptor, TrkA. This involves the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a critical pathway for neuronal differentiation and survival.

erinacine_A_pathway cluster_astrocyte Astrocyte cluster_neuron Neuron Erinacine_A_astro Erinacine A JNK JNK Erinacine_A_astro->JNK Activates pJNK p-JNK JNK->pJNK Phosphorylation cJun c-Jun pJNK->cJun pcJun p-c-Jun cJun->pcJun Phosphorylation AP1 AP-1 Complex pcJun->AP1 Forms NGF_Gene NGF Gene Transcription AP1->NGF_Gene Induces NGF_mRNA NGF mRNA NGF_Gene->NGF_mRNA NGF_Protein NGF Protein NGF_mRNA->NGF_Protein Translation Erinacine_A_neuron Erinacine A TrkA TrkA Receptor Erinacine_A_neuron->TrkA Potentiates NGF NGF NGF->TrkA Binds pTrkA p-TrkA TrkA->pTrkA Autophosphorylation ERK12 ERK1/2 pTrkA->ERK12 pERK12 p-ERK1/2 ERK12->pERK12 Phosphorylation Neurite_Outgrowth Neurite Outgrowth pERK12->Neurite_Outgrowth Promotes

Fig. 1: Signaling pathways of erinacine A.
Cyathin Diterpenoids

The precise signaling pathways for allocyathin B2, neocyathins, and striatoids have not been as extensively characterized as those for erinacine A. However, their demonstrated ability to promote NGF-induced neurite outgrowth strongly suggests that their mechanism of action involves the modulation of the NGF/TrkA signaling pathway. It is plausible that these compounds act as positive allosteric modulators of the TrkA receptor or influence downstream components of the ERK1/2 cascade.

cyathin_pathway Cyathin Cyathin Diterpenoids (e.g., Allocyathin B2) TrkA TrkA Receptor Cyathin->TrkA Potentiates NGF NGF NGF->TrkA Binds pTrkA p-TrkA TrkA->pTrkA Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., ERK1/2) pTrkA->Downstream_Signaling pDownstream_Signaling Activated Signaling Downstream_Signaling->pDownstream_Signaling Activation Neurite_Outgrowth Neurite Outgrowth pDownstream_Signaling->Neurite_Outgrowth Promotes

Fig. 2: Postulated signaling pathway for cyathin diterpenoids.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing the neurotrophic activity of novel compounds.

experimental_workflow start Start: Compound Library screen Primary Screen: Neurite Outgrowth Assay (PC-12) start->screen hits Identify 'Hits' (Compounds promoting neurite outgrowth) screen->hits hits->screen Inactive dose_response Dose-Response Studies hits->dose_response Active ngf_synthesis NGF Synthesis Assay (Astrocytes) dose_response->ngf_synthesis pathway_analysis Signaling Pathway Analysis (Western Blot for p-ERK, p-JNK, etc.) dose_response->pathway_analysis in_vivo In Vivo Studies (Animal models of neurodegeneration) ngf_synthesis->in_vivo pathway_analysis->in_vivo end Lead Compound for Drug Development in_vivo->end

Fig. 3: General workflow for neurotrophic compound screening.

Conclusion

Both cyathin diterpenoids and erinacine A represent promising classes of natural products with significant neurotrophic potential. Erinacine A is well-characterized, demonstrating a dual mechanism of stimulating NGF synthesis in astrocytes and potentiating NGF signaling in neurons. While specific data for "this compound" is lacking, related cyathin compounds like allocyathin B2, neocyathins, and striatoids effectively promote NGF-induced neurite outgrowth, suggesting a convergent mechanism of action likely involving the NGF/TrkA signaling pathway.

Further research is warranted to elucidate the specific molecular targets and signaling pathways of various cyathin diterpenoids, including the yet-to-be-characterized this compound. Such studies will be crucial for the development of novel therapeutic strategies for neurodegenerative diseases. This guide provides the foundational experimental protocols and a comparative framework to support these future research endeavors.

References

The Emergence of Cyathin Diterpenoids: A Comparative Analysis of Novel Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

With the escalating threat of antimicrobial resistance, the scientific community is in a race to discover and validate novel antimicrobial agents. Among the promising candidates are the cyathin diterpenoids, a class of natural products with a unique chemical scaffold. This guide provides a comparative analysis of the antimicrobial efficacy of cyathin diterpenoids, represented by Cyathstrine I and K, against established standard antibiotics. Due to the limited publicly available data on "Cyathin A4," this analysis focuses on closely related and well-characterized members of the cyathin family.

This document is intended for researchers, scientists, and drug development professionals, offering a clear, data-driven assessment of the potential of cyathin compounds as future therapeutics. All experimental data is presented in a structured format, supported by detailed methodologies to ensure reproducibility.

Quantitative Efficacy Comparison

The antimicrobial activities of two cyathin diterpenoids, Cyathstrine I and Cyathstrine K, were evaluated against a panel of clinically relevant pathogenic bacteria and compared with standard-of-care antibiotics, including Vancomycin, Ciprofloxacin (B1669076), and Gentamicin. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, was the primary metric for comparison.

Note: The following data for Cyathstrine I and K is based on their reported activity against six human pathogenic bacteria, with specific values presented where available in the cited literature. Comparator antibiotic MICs are typical ranges observed for susceptible strains.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

Antimicrobial AgentBacterial StrainMIC (µg/mL)
Cyathin Diterpenoids
Cyathstrine IBacillus subtilis8
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa>32
Candida albicans16
Aspergillus fumigatus32
Cyathstrine KBacillus subtilis8
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa>32
Candida albicans8
Aspergillus fumigatus16
Standard Antibiotics
VancomycinStaphylococcus aureus0.5 - 2[1][2]
CiprofloxacinStaphylococcus aureus0.25 - 1[3][4][5]
Escherichia coli≤0.06 - 1
GentamicinEscherichia coli0.25 - 2

Further research is required to determine the Minimum Bactericidal Concentration (MBC) for Cyathstrine I and K to fully understand their bactericidal or bacteriostatic nature.

Experimental Protocols

The following protocols are standard methodologies for determining the antimicrobial efficacy of novel compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • 96-well microtiter plates

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

  • Test compounds (Cyathstrines) and standard antibiotics

Procedure:

  • A two-fold serial dilution of each antimicrobial agent is prepared in the wells of a 96-well microtiter plate containing broth.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (broth with bacteria, no antimicrobial) and negative (broth only) controls are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed as a subsequent step to the MIC assay.

Materials:

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Microtiter plates from the completed MIC assay

Procedure:

  • A small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth is subcultured onto MHA plates.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MBC is determined as the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Visualizing the Workflow and Comparison

To clearly illustrate the experimental and logical processes involved in the validation of a novel antimicrobial agent, the following diagrams are provided.

Experimental_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare serial dilutions of antimicrobial agents in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible growth (turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E F Subculture from clear wells (from MIC) onto agar plates E->F Proceed with clear wells G Incubate agar plates at 37°C for 18-24 hours F->G H Count bacterial colonies G->H I Determine MBC: Lowest concentration with ≥99.9% killing H->I

Caption: Experimental workflow for determining MIC and MBC.

Logical_Comparison cluster_Evaluation Comparative Efficacy Evaluation NovelAgent Novel Antimicrobial Agent (e.g., Cyathin Diterpenoid) MIC_Table MIC Comparison Table NovelAgent->MIC_Table MBC_Table MBC Comparison Table NovelAgent->MBC_Table StandardAgent1 Standard Gram-Positive Antibiotic (e.g., Vancomycin) StandardAgent1->MIC_Table StandardAgent1->MBC_Table StandardAgent2 Standard Broad-Spectrum Antibiotic (e.g., Ciprofloxacin) StandardAgent2->MIC_Table StandardAgent2->MBC_Table

Caption: Logical framework for comparative analysis.

Concluding Remarks

The preliminary data on Cyathstrine I and K demonstrate that cyathin diterpenoids possess noteworthy antimicrobial activity against a range of pathogenic bacteria and fungi. Their efficacy, particularly against Gram-positive bacteria, positions them as interesting candidates for further investigation. However, a comprehensive evaluation will require more extensive studies, including the determination of their bactericidal versus bacteriostatic properties (MBC), mechanism of action, and in vivo efficacy and toxicity. The detailed protocols and comparative framework provided herein offer a clear roadmap for the continued validation of this promising class of natural products in the critical search for new antimicrobial therapies.

References

Navigating the Neuroprotective Landscape: An In Vivo Efficacy Comparison of Emerging Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo neuroprotective efficacy of Procyanidins, AGA(C8R)-HNG17, Stellettin B, Cyclosporin A, and extracts from Cistanche tubulosa reveals diverse mechanisms of action and therapeutic potential. This guide synthesizes available preclinical data to offer a comparative overview for researchers, scientists, and drug development professionals. It is important to note that a thorough search of scientific literature did not yield any publicly available data on the in vivo neuroprotective efficacy of "Cyathin A4." Therefore, this document focuses on a selection of other notable neuroprotective agents.

This guide presents a summary of quantitative data in structured tables, details of experimental protocols for key studies, and visual representations of signaling pathways and experimental workflows to facilitate a clear comparison of these promising neuroprotective compounds.

Comparative Analysis of In Vivo Efficacy

The following tables summarize the quantitative outcomes from various in vivo studies, providing a snapshot of the neuroprotective effects of the selected compounds across different models of neurological damage.

CompoundAnimal ModelInjury/Disease ModelDosageKey Efficacy EndpointsPercentage Improvement/Effect
Procyanidins (PCs) Zebrafish LarvaeHydrogen Peroxide (H₂O₂) Induced Oxidative Stress4, 8, 16 µg/mLIncreased antioxidant enzyme activity (SOD, CAT, GSH-Px), Decreased ROS and MDAData presented as significant increases in enzyme activity and decreases in stress markers compared to H₂O₂ alone.[1]
AGA(C8R)-HNG17 MiceTraumatic Brain Injury (TBI)0.4 mg/kgReduction in brain edema volume, Improved neuronal severity scoreEdema volume reduced from 7 ± 1% (vehicle) to 5 ± 2%.[2]
Stellettin B (SB) Zebrafish6-hydroxydopamine (6-OHDA) Induced Parkinson's Disease Model1 nMReversal of locomotor deficit, Increased Tyrosine Hydroxylase (TH) protein expressionTH protein expression significantly reversed from 70.9 ± 5.4% (6-OHDA) to 91.1 ± 6.2%.[3]
Cyclosporin A (CsA) Rats3-nitropropionic acid (3NP) Induced Huntington's Disease Model15 or 20 mg/kgIncreased number of DARPP32-ir striatal neuronsDose-dependent protection observed with higher doses showing significantly greater numbers of surviving neurons compared to vehicle.[4]
Cistanche tubulosa MiceMPTP-induced Parkinson's Disease ModelHigh-doseImproved behavioral deficits, Increased dopamine (B1211576) (DA) content in the brainHigh-dose treatment significantly increased DA content compared to the vehicle group.[5]

Detailed Experimental Protocols

A crucial aspect of evaluating and comparing preclinical data is a thorough understanding of the methodologies employed. Below are detailed protocols for the key in vivo experiments cited in this guide.

Procyanidins (PCs) in a Zebrafish Model of Oxidative Stress
  • Animal Model: Zebrafish larvae (AB strain) at 3 days post-fertilization (dpf).

  • Injury Model: Exposure to 300 μM of hydrogen peroxide (H₂O₂) for 4 days to induce oxidative stress.

  • Treatment: Larvae were co-exposed to Procyanidins (4, 8, or 16 μg/mL) or N-Acetyl-L-cysteine (NAC, 30 μM) as a positive control, along with H₂O₂.

  • Efficacy Assessment: At the end of the 4-day treatment period, larvae were collected and homogenized. The levels of reactive oxygen species (ROS), malondialdehyde (MDA), and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) were measured using specific assay kits.

AGA(C8R)-HNG17 in a Mouse Model of Traumatic Brain Injury
  • Animal Model: Mice.

  • Injury Model: Induction of traumatic brain injury.

  • Treatment: A single dose of AGA(C8R)-HNG17 (0.4 mg/kg) was administered.

  • Efficacy Assessment: Brain edema volume was measured at 1 day post-injury using magnetic resonance imaging (MRI). A neuronal severity score was also determined to assess functional outcome.

Stellettin B in a Zebrafish Model of Parkinson's Disease
  • Animal Model: Zebrafish embryos.

  • Injury Model: Exposure to 250 μM of 6-hydroxydopamine (6-OHDA) from 2 to 5 days post-fertilization (dpf) to induce dopaminergic neuron loss.

  • Treatment: Embryos were pretreated with 1 nM Stellettin B from 9 hours post-fertilization (hpf) to 5 dpf.

  • Efficacy Assessment: Locomotor activity was assessed to evaluate functional recovery. Western blot analysis was performed on whole-zebrafish lysates to quantify the expression levels of Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

Cyclosporin A in a Rat Model of Huntington's Disease
  • Animal Model: Lewis rats.

  • Injury Model: Systemic administration of 3-nitropropionic acid (3NP) via an osmotic minipump to induce striatal neurodegeneration.

  • Treatment: Cyclosporin A (5, 15, or 20 mg/kg) was delivered subcutaneously. The blood-brain barrier was disrupted via intrastriatal saline injections to facilitate drug delivery to the brain.

  • Efficacy Assessment: Stereological counting of dopamine- and adenosine-3',5'-monophosphate-regulated phosphoprotein (DARPP32)-immunoreactive (ir) neurons in the striatum was performed to quantify neuronal survival.

Cistanche tubulosa in a Mouse Model of Parkinson's Disease
  • Animal Model: Mice.

  • Injury Model: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce Parkinson's disease-like pathology.

  • Treatment: Mice were treated with different doses of Cistanche tubulosa nanopowder.

  • Efficacy Assessment: Behavioral tests were conducted to assess motor function. High-performance liquid chromatography (HPLC) was used to measure the dopamine content in the brain. Immunohistochemistry and western blot analysis were used to determine the expression of Tyrosine Hydroxylase (TH).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a deeper understanding of the data. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

G cluster_0 Procyanidins (PCs) Neuroprotective Pathway PCs PCs Nrf2 Nrf2 PCs->Nrf2 activates ARE ARE Nrf2->ARE binds to HO1 HO1 ARE->HO1 upregulates NQO1 NQO1 ARE->NQO1 upregulates GCLC_GCLM GCLC_GCLM ARE->GCLC_GCLM upregulates Antioxidant_Response Antioxidant_Response HO1->Antioxidant_Response NQO1->Antioxidant_Response GSH_Synthesis GSH_Synthesis GCLC_GCLM->GSH_Synthesis increases Oxidative_Stress Oxidative_Stress Antioxidant_Response->Oxidative_Stress combats GSH_Synthesis->Antioxidant_Response Oxidative_Stress->Nrf2 induces dissociation from Keap1

Caption: Signaling pathway of Procyanidins' neuroprotective effect.

G cluster_1 Stellettin B Anti-Apoptotic and Antioxidant Pathways SB Stellettin B PI3K_Akt PI3K/Akt Pathway SB->PI3K_Akt activates MAPK MAPK Pathway SB->MAPK modulates Nrf2_HO1 Nrf2/HO-1 Pathway SB->Nrf2_HO1 activates Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits MAPK->Apoptosis modulates Oxidative_Stress Oxidative_Stress Nrf2_HO1->Oxidative_Stress combats Neuroprotection Neuroprotection Apoptosis->Neuroprotection leads to (inhibition of) Oxidative_Stress->Neuroprotection leads to (reduction of)

Caption: Dual neuroprotective pathways of Stellettin B.

G cluster_2 In Vivo Neuroprotection Experimental Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat, Zebrafish) Induce_Injury Induce Neurological Injury (e.g., TBI, MPTP, 6-OHDA) Animal_Model->Induce_Injury Administer_Compound Administer Test Compound (e.g., AGA(C8R)-HNG17, CsA) Induce_Injury->Administer_Compound Behavioral_Tests Behavioral/Functional Assessment Administer_Compound->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (e.g., HPLC, Western Blot) Administer_Compound->Biochemical_Analysis Histological_Analysis Histological Analysis (e.g., Immunohistochemistry) Administer_Compound->Histological_Analysis Data_Analysis Data Analysis and Efficacy Determination Behavioral_Tests->Data_Analysis Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo neuroprotection studies.

References

A Comparative Analysis of the Bioactivities of Cyathin A4 and Cyathin A3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive properties of two closely related cyathane diterpenoids, Cyathin A4 and Cyathin A3. These natural products, primarily isolated from fungi of the Cyathus genus, have garnered interest for their potential therapeutic applications. This document summarizes their known bioactivities, presents available quantitative data for related compounds, details relevant experimental protocols, and visualizes key signaling pathways.

Overview of this compound and Cyathin A3

This compound and Cyathin A3 are members of the cyathane family of diterpenoids, characterized by a unique 5-6-7 tricyclic ring system. While structurally similar, slight variations in their functional groups are believed to influence their biological effects. Both compounds have been reported to exhibit a range of activities, including neurotrophic, anti-inflammatory, and antimicrobial properties.

Comparative Bioactivity Data

Direct comparative studies quantifying the bioactivities of this compound and Cyathin A3 are limited in the current scientific literature. However, research on individual compounds and related cyathane diterpenoids provides valuable insights into their potential efficacy. The following tables summarize the available quantitative data for these and structurally similar compounds.

Table 1: Neurotrophic Activity of Cyathane Diterpenoids

CompoundAssayCell LineConcentrationObserved EffectCitation
Various Cyathane DiterpenoidsNGF-induced Neurite OutgrowthPC-1220 µMPromoted neurite outgrowth[1]
Cyafricanin B and GNGF-induced Neurite OutgrowthPC-1220 µMPromising neurotrophic activity[1]

Table 2: Anti-inflammatory Activity of Cyathane Diterpenoids

CompoundAssayCell LineIC50 ValueCitation
Cyafricanin AiNOS and COX-2 InhibitionBV-2Not specified (strong inhibition)[1]
Various FlavonolsNO Production InhibitionRAW 264.737.1 µM (Quercetin)[2]
Various FlavonesNO Production InhibitionRAW 264.722.1 µM and 26.7 µM[3]

Note: IC50 values for the anti-inflammatory activity of this compound and Cyathin A3 are not specified in the reviewed literature. The data presented is for other natural compounds to provide a reference for typical assay results.

Table 3: Antimicrobial Activity of Cyathin Complex

Compound ComplexTarget OrganismsMIC ValueCitation
Cyathin Complex (including A3, A4)Staphylococcus aureusNot specified (activity reported)

Note: While the cyathin complex has shown antimicrobial activity, specific Minimum Inhibitory Concentration (MIC) values for this compound and Cyathin A3 against various bacterial strains are not detailed in the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of cyathane diterpenoids.

Neurotrophic Activity Assay: NGF-induced Neurite Outgrowth in PC-12 Cells

This assay assesses the ability of a compound to promote the growth of neurites (axons and dendrites) from neuronal cells, often in the presence of Nerve Growth Factor (NGF).

  • Cell Culture: PC-12 cells, a rat pheochromocytoma cell line, are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Preparation: Cells are seeded in collagen-coated 24-well plates at a density of 1 x 10^4 cells/well and allowed to attach for 24 hours.

  • Compound Treatment: The culture medium is then replaced with a low-serum medium containing a sub-optimal concentration of NGF (e.g., 1 ng/mL) and the test compound (e.g., this compound or A3 at various concentrations). A positive control with an optimal NGF concentration and a negative control with only the low-serum medium are also included.

  • Incubation: The cells are incubated for 48-72 hours to allow for neurite outgrowth.

  • Quantification: The percentage of cells bearing neurites longer than the diameter of the cell body is determined by counting at least 100 cells per well under a phase-contrast microscope. The total length of neurites can also be measured using imaging software.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Preparation: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours before being stimulated with LPS (1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • NO Quantification (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10-15 minutes. The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve of sodium nitrite. The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.

Antimicrobial Assay: Broth Microdilution Method for MIC Determination

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways

NGF Signaling Pathway

Cyathin A3 is known to induce the release of Nerve Growth Factor (NGF). NGF exerts its neurotrophic effects by binding to two cell surface receptors: the high-affinity tyrosine kinase receptor A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR). The activation of these receptors triggers downstream signaling cascades that are crucial for neuronal survival, differentiation, and neurite outgrowth.

NGF_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA p75NTR p75NTR NGF->p75NTR Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt NeuriteOutgrowth Neurite Outgrowth & Survival Akt->NeuriteOutgrowth CREB->NeuriteOutgrowth

NGF signaling cascade leading to neurite outgrowth.

Conclusion

This compound and Cyathin A3 are promising natural compounds with a range of bioactivities that warrant further investigation. While both exhibit neurotrophic, anti-inflammatory, and antimicrobial potential, a lack of direct comparative studies makes it difficult to definitively state which is more potent. The primary reported activity of Cyathin A3 is the induction of NGF, a critical factor in neuronal health, suggesting its potential in the development of therapeutics for neurodegenerative diseases. Future research should focus on direct, quantitative comparisons of these two molecules to better elucidate their structure-activity relationships and therapeutic potential.

References

A Tale of Two Molecules: Cross-Validating Mechanisms of Action for Cyathane Diterpenoids and Combretastatin A4

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: The initial query regarding "Cyathin A4" likely stems from a common point of confusion with the well-studied anticancer agent, Combretastatin (B1194345) A4 . "this compound" belongs to the cyathane diterpenoid family of natural products, which are primarily investigated for their neurotrophic properties. In contrast, Combretastatin A4 is a potent tubulin-binding agent with significant vascular-disrupting effects in cancer. This guide will provide a comparative analysis of the distinct mechanisms of action of these two classes of compounds, using representative examples and cross-validating their proposed biological activities with genetic studies and experimental data. This will serve as a valuable resource for researchers, scientists, and drug development professionals.

Section 1: Comparative Overview of Cyathane Diterpenoids and Combretastatin A4

This section provides a high-level comparison of the two compound classes, highlighting their different origins, primary biological activities, and molecular mechanisms.

FeatureCyathane Diterpenoids (e.g., Erinacine A)Combretastatin A4
Primary Source Fungi of the genera Hericium and CyathusSouth African bush willow (Combretum caffrum)
Core Structure Fused 5-6-7 tricyclic diterpeneStilbene
Primary Biological Activity Stimulation of Nerve Growth Factor (NGF) synthesisAnticancer, Vascular-Disrupting Agent
Primary Molecular Target Not fully elucidated; modulates signaling pathwaysβ-tubulin (colchicine binding site)
Therapeutic Potential Neurodegenerative diseases (e.g., Alzheimer's)Solid tumors

Section 2: Mechanism of Action and Signaling Pathways

The biological effects of cyathane diterpenoids and Combretastatin A4 are initiated through distinct signaling cascades.

Cyathane Diterpenoids: Inducers of Neurotrophic Factors and Modulators of Cancer Cell Viability

The most well-documented bioactivity of cyathane diterpenoids, such as erinacine A, is the induction of Nerve Growth Factor (NGF) synthesis. This is a promising therapeutic avenue for neurodegenerative diseases where NGF levels are depleted. The proposed signaling pathway for NGF induction involves the activation of the c-Jun N-terminal kinase (JNK) pathway.[1]

G Erinacine A Erinacine A Astrocyte Astrocyte Erinacine A->Astrocyte JNK Activation JNK Activation Astrocyte->JNK Activation c-Jun Phosphorylation c-Jun Phosphorylation JNK Activation->c-Jun Phosphorylation AP-1 Complex Formation AP-1 Complex Formation c-Jun Phosphorylation->AP-1 Complex Formation Nucleus Nucleus AP-1 Complex Formation->Nucleus NGF Gene Transcription NGF Gene Transcription Nucleus->NGF Gene Transcription NGF mRNA NGF mRNA NGF Gene Transcription->NGF mRNA NGF Protein Synthesis NGF Protein Synthesis NGF mRNA->NGF Protein Synthesis NGF Secretion NGF Secretion NGF Protein Synthesis->NGF Secretion

In the context of cancer, some cyathane diterpenoids, including erinacine A, have been shown to induce apoptosis in cancer cells.[2] This activity is linked to the generation of reactive oxygen species (ROS) and the disruption of the actin cytoskeleton. The signaling cascade involves the activation of the JNK/p300/p50 pathway, leading to the expression of death receptors like TNFR and Fas.[2]

G Erinacine A Erinacine A Cancer Cell Cancer Cell Erinacine A->Cancer Cell ROS Production ROS Production Cancer Cell->ROS Production Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption Cancer Cell->Actin Cytoskeleton Disruption JNK/p300/p50 Pathway Activation JNK/p300/p50 Pathway Activation ROS Production->JNK/p300/p50 Pathway Activation Apoptosis Apoptosis Actin Cytoskeleton Disruption->Apoptosis JNK/p300/p50 Pathway Activation->Apoptosis

Combretastatin A4: A Potent Tubulin-Binding and Vascular-Disrupting Agent

Combretastatin A4 exerts its potent anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, leading to a collapse of the microtubule network. This disruption of the cytoskeleton is particularly effective against rapidly dividing cancer cells and the endothelial cells of tumor vasculature. The downstream signaling cascade involves the activation of the Rho/Rho kinase pathway, which leads to changes in endothelial cell shape and increased vascular permeability.[3] Furthermore, Combretastatin A4 disrupts vascular endothelial (VE)-cadherin signaling, further contributing to vascular collapse within the tumor.[1]

G Combretastatin A4 Combretastatin A4 β-tubulin β-tubulin Combretastatin A4->β-tubulin Microtubule Depolymerization Microtubule Depolymerization β-tubulin->Microtubule Depolymerization Endothelial Cell Endothelial Cell Microtubule Depolymerization->Endothelial Cell Rho/Rho Kinase Pathway Activation Rho/Rho Kinase Pathway Activation Endothelial Cell->Rho/Rho Kinase Pathway Activation VE-cadherin Disruption VE-cadherin Disruption Endothelial Cell->VE-cadherin Disruption Increased Vascular Permeability Increased Vascular Permeability Rho/Rho Kinase Pathway Activation->Increased Vascular Permeability VE-cadherin Disruption->Increased Vascular Permeability Vascular Shutdown Vascular Shutdown Increased Vascular Permeability->Vascular Shutdown

Section 3: Quantitative Performance Data

The following tables summarize the in vitro efficacy of representative cyathane diterpenoids and Combretastatin A4 against various cancer cell lines.

Table 1: Cytotoxicity of Erinacine A against Human Colorectal Cancer Cell Lines [2]

Cell LineCancer TypeIC50 (µM)
DLD-1Colorectal Carcinoma~30
HCT-116Colorectal Carcinoma~30

Table 2: Cytotoxicity of Combretastatin A4 against Various Human Cancer Cell Lines [4][5]

Cell LineCancer TypeIC50 (nM)
A549Non-small cell lung1.8
U-2 OSOsteosarcoma2.5 - 5.0
Saos-2Osteosarcoma< 2.5
MV-4-11Leukemia< 2.5
E6-1Leukemia< 2.5

Section 4: Genetic Cross-Validation of Mechanisms

Genetic studies provide crucial validation for the proposed mechanisms of action of a compound by directly assessing the role of its molecular target.

Cyathane Diterpenoids

Direct genetic validation of the molecular targets of cyathane diterpenoids is still an emerging area of research. However, the implication of specific signaling pathways, such as the JNK/AP-1 pathway for NGF synthesis, provides a basis for genetic cross-validation.[1] Future studies employing techniques like CRISPR-Cas9 or siRNA to knock down components of this pathway (e.g., JNK, c-Jun) would be instrumental in confirming their essential role in the neurotrophic effects of compounds like erinacine A.

Combretastatin A4

The direct target of Combretastatin A4, β-tubulin, is well-established. Genetic validation of tubulin as a key mediator of its anticancer effects has been demonstrated through various studies. For instance, the use of small interfering RNA (siRNA) to specifically knockdown the expression of different β-tubulin isotypes can modulate cellular sensitivity to tubulin-binding agents.[6][7] Studies have shown that altering the expression levels of specific β-tubulin isotypes can confer resistance to drugs that target the microtubule network, thereby genetically validating tubulin as the critical target for the efficacy of compounds like Combretastatin A4.[6]

Section 5: Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Tubulin Polymerization Assay (for Combretastatin A4)

Objective: To quantitatively measure the inhibitory effect of a compound on the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP (Guanosine-5'-triphosphate)

  • Glycerol (B35011)

  • Test compound (e.g., Combretastatin A4) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well, clear, flat-bottom microplates

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Workflow:

G cluster_0 Preparation (on ice) cluster_1 Assay Execution cluster_2 Data Analysis Reagent Prep Prepare tubulin polymerization mix (Tubulin, Buffer, GTP, Glycerol) Reaction Initiation Add tubulin mix to wells Reagent Prep->Reaction Initiation Compound Dilution Prepare serial dilutions of Combretastatin A4 Plate Loading Add compound dilutions to pre-warmed 96-well plate Compound Dilution->Plate Loading Plate Loading->Reaction Initiation Measurement Measure absorbance at 340 nm every 60s for 60 min at 37°C Reaction Initiation->Measurement Plotting Plot absorbance vs. time Measurement->Plotting Calculation Determine Vmax and extent of polymerization Plotting->Calculation IC50 Determination Calculate IC50 value Calculation->IC50 Determination

Detailed Procedure:

  • Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v).

  • Compound Preparation: Prepare a 10x stock solution of Combretastatin A4 and serial dilutions in the assay buffer.

  • Assay Setup: In a pre-warmed (37°C) 96-well plate, add 10 µL of the 10x compound dilutions to the respective wells.

  • Reaction Initiation: To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in the 37°C spectrophotometer and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Subtract the initial absorbance reading from all subsequent readings. Plot the change in absorbance versus time. The rate of polymerization is determined from the slope of the linear portion of the curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9][10]

Nerve Growth Factor (NGF) ELISA (for Cyathane Diterpenoids)

Objective: To quantify the amount of NGF secreted by cells (e.g., astrocytes) in response to treatment with a test compound.

Materials:

  • NGF ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • Cell culture supernatant from cells treated with the test compound (e.g., Erinacine A)

  • Wash Buffer

  • Stop Solution

  • 96-well microplate

  • Microplate reader set to 450 nm

Workflow:

G cluster_0 Plate Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Coat Plate Coat plate with capture antibody Block Plate Block non-specific binding sites Coat Plate->Block Plate Add Samples Add standards and samples to wells Block Plate->Add Samples Add Detection Ab Add biotinylated detection antibody Add Samples->Add Detection Ab Add HRP Conjugate Add streptavidin-HRP Add Detection Ab->Add HRP Conjugate Add Substrate Add TMB substrate Add HRP Conjugate->Add Substrate Stop Reaction Add stop solution Add Substrate->Stop Reaction Read Absorbance Read absorbance at 450 nm Stop Reaction->Read Absorbance Generate Curve Generate standard curve Read Absorbance->Generate Curve Calculate Conc Calculate NGF concentration in samples Generate Curve->Calculate Conc

Detailed Procedure:

  • Plate Preparation: Coat a 96-well plate with the capture antibody overnight at room temperature. Wash the plate and block non-specific binding sites with a blocking buffer for at least 1 hour.

  • Sample Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add 100 µL of the diluted detection antibody to each well. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add 100 µL of the streptavidin-HRP working solution to each well. Incubate for 20 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add 100 µL of the substrate solution to each well. Incubate for 20 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Immediately measure the optical density at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of NGF in the samples.[11][12]

Conclusion

This guide clarifies the distinct identities and mechanisms of action of cyathane diterpenoids and Combretastatin A4, addressing the likely initial confusion between "this compound" and the latter. While both are natural products with potential therapeutic applications, their molecular targets and signaling pathways are fundamentally different. Cyathane diterpenoids, exemplified by erinacine A, show promise in the realm of neurodegenerative diseases through their ability to stimulate NGF synthesis. In contrast, Combretastatin A4 is a potent anticancer agent that disrupts the tumor vasculature by targeting tubulin. The provided experimental data and protocols offer a framework for the continued investigation and cross-validation of the biological activities of these and other novel compounds.

References

A Comparative Guide to the Synthetic Routes of Allocyathin B2 and Cyathin A3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyathin diterpenoids, a family of natural products isolated from bird's nest fungi, have garnered significant attention from the scientific community due to their complex molecular architectures and promising biological activities, including nerve growth factor (NGF) synthesis stimulation. This guide provides a detailed comparison of the synthetic strategies for two prominent members of this family: allocyathin B2 and cyathin A3.

It is important to note that while the user initially requested a comparison with "Cyathin A4," a thorough literature search revealed no published total synthesis of this specific analogue. Therefore, this guide focuses on the synthetically well-documented Cyathin A3 as a close structural relative for a robust comparative analysis with allocyathin B2.

Overview of Synthetic Strategies

The total syntheses of allocyathin B2 and cyathin A3 showcase diverse and elegant approaches to the construction of the characteristic 5-6-7 tricyclic ring system. Strategies for allocyathin B2, notably by the Trost and Snider groups, often feature transition metal-catalyzed reactions to forge key carbon-carbon bonds. In contrast, syntheses of cyathin A3, such as those reported by the Cha and Ward groups, have employed pericyclic reactions and Prins-type cyclizations to assemble the core structure.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data from representative total syntheses of allocyathin B2 and cyathin A3, offering a clear comparison of their efficiency.

Table 1: Comparison of the Total Synthesis of (+)-Allocyathin B2 (Trost Synthesis)

Step NumberReactionReagents and ConditionsYield (%)
1Pd-catalyzed Asymmetric Allylic Alkylation[(η³-C₃H₅)PdCl]₂, (S,S)-ligand, KHMDS, THF95
2OzonolysisO₃, CH₂Cl₂, -78 °C; then Me₂S91
3Wittig ReactionPh₃P=CHOMe, THF88
4HydrolysisPPTS, acetone (B3395972), H₂O96
5SilylationTBSCl, imidazole, DMF98
6Enyne Formation(Me₃Si)₂NLi, Comins' reagent; then alkyne, Pd(PPh₃)₄, CuI, Et₃N75
7Ru-catalyzed Cycloisomerization[Cp*Ru(CH₃CN)₃]PF₆, acetone85
8DesilylationTBAF, THF92
9OxidationDess-Martin periodinane, CH₂Cl₂94
10Aldol CondensationLDA, THF, -78 °C78
11DehydrationMartin's sulfurane, C₆H₆89
12ReductionNaBH₄, CeCl₃·7H₂O, MeOH90
13ProtectionMOMCl, DIPEA, CH₂Cl₂95
14Hydroboration-Oxidation9-BBN, THF; then H₂O₂, NaOH88 (as a mixture of diastereomers)
15OxidationTPAP, NMO, CH₂Cl₂91
16Deprotection and CyclizationHF·pyridine, THF70
Overall 16 steps ~3.5%

Table 2: Comparison of the Total Synthesis of (-)-Cyathin A3 (Ward/Shen Synthesis)

Step NumberReactionReagents and ConditionsYield (%)
1Enantioselective Diels-Alder Reaction2,5-dimethyl-1,4-benzoquinone (B89530), 2,4-bis(trimethylsilyloxy)-1,3-pentadiene, Mikami's catalyst85 (95% ee)
2Reductive AcetylationAc₂O, pyridine, Zn92
3SilylationTBSOTf, 2,6-lutidine98
4OzonolysisO₃, CH₂Cl₂, -78 °C; then PPh₃88
5Aldol CondensationLDA, THF, -78 °C80
6DehydrationMsCl, Et₃N91
7Diastereoselective ReductionL-Selectride, THF, -78 °C95
8ProtectionPMBCl, NaH, DMF94
9Ring-Closing MetathesisGrubbs' II catalyst, CH₂Cl₂89
10IsomerizationRhCl(PPh₃)₃, EtOH85
11Hydroboration-OxidationBH₃·SMe₂, THF; then H₂O₂, NaOH82
12OxidationTPAP, NMO, CH₂Cl₂90
13DeprotectionDDQ, CH₂Cl₂/H₂O88
14Final OxidationMnO₂75
Overall 14 steps ~5.2%

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of synthetic routes. Below are protocols for key transformations in the syntheses of allocyathin B2 and cyathin A3.

Key Experiment in the Trost Synthesis of (+)-Allocyathin B2: Ru-catalyzed Cycloisomerization

To a solution of the enyne precursor (1.0 eq) in acetone (0.1 M) was added [Cp*Ru(CH₃CN)₃]PF₆ (0.1 eq). The reaction mixture was stirred at room temperature for 12 hours. After completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the cyclized product.

Key Experiment in the Ward/Shen Synthesis of (-)-Cyathin A3: Enantioselective Diels-Alder Reaction

To a solution of (R)-BINOL (0.1 eq) and Cl₂Ti(OiPr)₂ (0.1 eq) in CH₂Cl₂ at 0 °C were added 4 Å molecular sieves, Mg powder (0.2 eq), and SiO₂ (500 mg/mmol of quinone). After stirring for 30 minutes, 2,5-dimethyl-1,4-benzoquinone (1.0 eq) was added, followed by the slow addition of 2,4-bis(trimethylsilyloxy)-1,3-pentadiene (1.2 eq) over 1 hour. The reaction was stirred at 0 °C for 24 hours. The mixture was then filtered through a pad of Celite, and the filtrate was concentrated. The crude product was purified by flash chromatography on silica gel to yield the Diels-Alder adduct.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes to allocyathin B2 and cyathin A3.

Allocyathin_B2_Synthesis cluster_start Starting Materials cluster_core Key Intermediates cluster_end Final Product start_A 2-Methyl- cyclopent-2-enone int_A Quaternary Center Intermediate start_A->int_A Pd-catalyzed AAA start_B Allyl Chloride start_B->int_A int_B Enyne Precursor int_A->int_B Multi-step Sequence int_C Tricyclic Core int_B->int_C Ru-catalyzed Cycloisomerization allocyathin_B2 (+)-Allocyathin B2 int_C->allocyathin_B2 Functional Group Manipulations Cyathin_A3_Synthesis cluster_start Starting Materials cluster_core Key Intermediates cluster_end Final Product start_C 2,5-Dimethyl- 1,4-benzoquinone int_D Diels-Alder Adduct start_C->int_D Enantioselective Diels-Alder start_D Danishefsky's Diene Analogue start_D->int_D int_E Functionalized Bicyclic System int_D->int_E Multi-step Functionalization int_F Tricyclic Precursor int_E->int_F Ring-Closing Metathesis cyathin_A3 (-)-Cyathin A3 int_F->cyathin_A3 Final Oxidations and Deprotections

Safety Operating Guide

Navigating the Disposal of Cyathin A4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Disposal

The fundamental principle of laboratory waste management is the segregation of waste streams to ensure safe and compliant disposal.[1][2][3] Waste should be classified based on its potential hazards, including chemical, biological, and physical (e.g., sharps) properties.[1] It is essential to separate hazardous from non-hazardous waste to prevent unnecessary and costly treatment of non-regulated materials.[2][4] All waste containers must be clearly and accurately labeled with their contents and associated hazards.[3][5]

Step-by-Step Disposal Procedure for Cyathin A4

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is necessary. This compound belongs to the cyathane diterpenoids, a class of natural products.[6] While many natural products are not regulated as hazardous, without specific data on toxicity, reactivity, or other hazardous characteristics, this compound should be handled as a potentially hazardous substance.

1. Risk Assessment and Consultation:

  • Before beginning any work with this compound, consult with your institution's Environmental Health and Safety (EHS) officer. They can provide guidance based on local regulations and institutional protocols.

  • Review any available information on the biological activity of this compound and related cyathane diterpenoids to assess potential hazards.[6][7]

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and paper towels, in a designated, leak-proof container.[5] This container should be clearly labeled as "Hazardous Waste" with the chemical name "this compound".

  • Liquid Waste: If this compound is in a solution, collect the liquid waste in a separate, compatible, and leak-proof container. Do not mix with other waste streams.[5] The container must be labeled as "Hazardous Waste" with the chemical name and the solvent used.

  • Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.[1]

3. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.[8]

  • Ensure containers are kept closed and are stored in a well-ventilated area, away from incompatible materials.[9]

4. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[3] Do not dispose of this compound down the drain or in the regular trash.

Summary of Laboratory Waste Disposal

The following table summarizes the general categories of laboratory waste and their recommended disposal methods.

Waste CategoryExamplesTypical Disposal Method
Non-Hazardous Solid Waste Uncontaminated paper towels, packagingRegular trash
Non-Hazardous Liquid Waste Certain salts (e.g., potassium chloride), sugars, amino acids in aqueous solutionDrain disposal (with copious amounts of water, check local regulations)[4]
Hazardous Chemical Waste (Solid) Unused or expired chemicals, contaminated lab suppliesCollection by licensed hazardous waste contractor for incineration or landfill[1][5]
Hazardous Chemical Waste (Liquid) Organic solvents, solutions of toxic chemicalsCollection by licensed hazardous waste contractor for incineration or chemical treatment[2]
Sharps Waste Needles, scalpels, contaminated broken glassPuncture-resistant sharps container, followed by autoclaving or incineration[1]
Biological Waste Cell cultures, tissues, microbial stocksAutoclaving followed by disposal as regular waste, or collection by a specialized biohazardous waste contractor[5]

Disposal Workflow for Chemicals with Unknown Hazards

The following diagram illustrates the decision-making process for the disposal of a chemical, such as this compound, for which specific hazard information is not available.

DisposalWorkflow A Start: Chemical for Disposal (e.g., this compound) B Is a Safety Data Sheet (SDS) with disposal instructions available? A->B C Follow specific disposal instructions in the SDS B->C Yes D Consult Institutional Environmental Health & Safety (EHS) for guidance B->D No E Treat as Potentially Hazardous Waste D->E F Segregate Solid, Liquid, and Sharps Waste in labeled containers E->F G Store in designated Satellite Accumulation Area F->G H Arrange for collection by licensed hazardous waste contractor G->H

Disposal decision workflow for a chemical with unknown hazards.

By adhering to these general principles and the procedural steps outlined, laboratory professionals can ensure the safe and compliant disposal of this compound and other novel compounds, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of Cyathin A4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of novel compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Cyathin A4, a cyathane diterpenoid, including operational and disposal plans.

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach based on the potential hazards associated with novel, bioactive diterpenoids is essential. Treat this compound as a substance with unknown toxicity and handle it with the highest degree of care.

Immediate Safety and Handling Protocols

All personnel handling this compound must be thoroughly trained on the procedures outlined below and be familiar with the location and use of all relevant safety equipment, including safety showers, eyewash stations, and fire extinguishers.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This is based on general best practices for handling potentially hazardous chemical compounds in a laboratory setting.

PPE CategoryItemSpecifications and Rationale
Eye and Face Safety GogglesMust be chemical splash-proof and meet ANSI Z87.1 standards. Protects against accidental splashes of solutions containing this compound.
Face ShieldTo be worn in addition to safety goggles when there is a significant risk of splashing or when handling larger quantities.
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always use two pairs of gloves ("double-gloving"). Change gloves immediately if contaminated, torn, or punctured.
Body Laboratory CoatA fully buttoned, long-sleeved laboratory coat made of a flame-resistant material such as Nomex® is required to protect against skin contact.
Chemical-Resistant ApronTo be worn over the lab coat when handling significant quantities or when there is a high risk of splashes.
Respiratory Fume HoodAll handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.
RespiratorIn the absence of adequate engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.
Footwear Closed-toe ShoesShoes must fully cover the feet to protect against spills.
Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_preparation Experiment Preparation cluster_experiment Experimental Use cluster_cleanup Cleanup and Disposal receiving 1. Receipt of this compound - Verify container integrity. - Log into chemical inventory. storage 2. Secure Storage - Store in a cool, dry, well-ventilated area. - Segregate from incompatible materials. receiving->storage ppe 3. Don Appropriate PPE - Double gloves, lab coat, goggles. fume_hood 4. Prepare Workspace - Work within a certified fume hood. - Prepare spill kit. ppe->fume_hood weighing 5. Weighing - Use an analytical balance inside the fume hood. - Handle with care to avoid generating dust. fume_hood->weighing dissolving 6. Dissolution - Add solvent slowly to the solid. - Cap and vortex/sonicate to dissolve. weighing->dissolving reaction 7. Experimental Procedure - Conduct all manipulations within the fume hood. - Monitor for any adverse reactions. dissolving->reaction decontamination 8. Decontaminate Surfaces - Clean workspace with an appropriate solvent. - Dispose of cleaning materials as hazardous waste. reaction->decontamination waste_collection 9. Waste Segregation - Collect all this compound waste in a designated, labeled container. decontamination->waste_collection disposal 10. Waste Disposal - Follow institutional EHS guidelines for hazardous waste disposal. waste_collection->disposal

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

As a novel compound with unknown environmental and health impacts, all this compound waste must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Collect any solid this compound, contaminated weighing paper, and disposable labware (e.g., pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams to avoid unknown chemical reactions.[1]

    • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated personal protective equipment should be collected in a designated hazardous waste bag.

  • Container Labeling :

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage of Waste :

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste and are stored in secondary containment to prevent spills.[1]

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of any this compound down the drain or in the regular trash.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill : In the event of a spill, evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Wear appropriate PPE, including respiratory protection. Collect all contaminated materials in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's EHS department.

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound. Always consult with your institution's safety professionals for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.